Technical Documentation Center

4-(2-methyl-1H-imidazol-1-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
  • CAS: 110525-54-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the reaction mechanisms.

Strategic Approach to Synthesis

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is most efficiently achieved through a two-step process. This strategy involves the initial N-alkylation of 2-methylimidazole followed by the hydrolysis of the resulting ester intermediate. This approach is favored for its high yields and the ready availability of the starting materials.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 2-methylimidazole 2-methylimidazole Intermediate_Ester Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate 2-methylimidazole->Intermediate_Ester  N-alkylation (Step 1) Ethyl_4-bromobutanoate Ethyl 4-bromobutanoate Ethyl_4-bromobutanoate->Intermediate_Ester Final_Product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Intermediate_Ester->Final_Product  Ester Hydrolysis (Step 2)

Caption: Overall two-step synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Mechanistic Insights and Rationale

Step 1: N-Alkylation of 2-Methylimidazole

The core of this synthesis is the formation of a carbon-nitrogen bond between the imidazole ring and the butanoic acid backbone. The N-alkylation of imidazoles is a well-established reaction, though the regioselectivity can be a concern for unsymmetrical imidazoles.[1][2] However, 2-methylimidazole is a symmetrical molecule, simplifying the reaction as both nitrogen atoms are chemically equivalent.

The reaction proceeds via a nucleophilic substitution mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (ethyl 4-bromobutanoate). The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.[3]

Step 2: Ester Hydrolysis

The second step involves the conversion of the ethyl ester to a carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid product.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-MethylimidazoleC₄H₆N₂82.10≥98%Sigma-Aldrich
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.05≥98%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich
Sodium hydroxideNaOH40.00Fisher Scientific
MethanolCH₃OH32.04Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Hydrochloric acid (concentrated)HCl36.46Fisher Scientific
Saturated aqueous sodium bicarbonateNaHCO₃
Brine (Saturated aqueous NaCl)NaCl
Anhydrous magnesium sulfateMgSO₄
Step-by-Step Procedure

The experimental workflow is outlined in the following diagram:

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis A 1. Dissolve 2-methylimidazole in anhydrous DMF under N₂. B 2. Add NaH portion-wise at 0°C. A->B C 3. Stir for 30 min at room temperature. B->C D 4. Add ethyl 4-bromobutanoate dropwise at 0°C. C->D E 5. Warm to room temperature and stir for 12-18 h. D->E F 6. Quench with water and extract with diethyl ether. E->F G 7. Wash organic layer, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H I 9. Dissolve the intermediate ester in methanol. H->I Proceed with purified intermediate J 10. Add aqueous NaOH solution. I->J K 11. Reflux the mixture for 2-4 h. J->K L 12. Cool and remove methanol under reduced pressure. K->L M 13. Dissolve residue in water and acidify with conc. HCl to pH ~5-6. L->M N 14. Collect the precipitate by filtration. M->N O 15. Wash with cold water and dry under vacuum. N->O

Caption: Detailed workflow for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Part 1: Synthesis of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a solution of 2-methylimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate.

Part 2: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Dissolve the purified ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate (1.0 equivalent) in methanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in water and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • A white precipitate of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To compare with literature values.

Safety Considerations

  • Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH with extreme care in a fume hood and under an inert atmosphere.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl 4-bromobutanoate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. By understanding the underlying reaction mechanisms and adhering to the detailed protocol, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and development.

References

  • N-Alkylation of imidazoles - University of Otago. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. [Link]

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates - ResearchGate. [Link]

  • N-alkylation of imidazole by alkaline carbons - ResearchGate. [Link]

  • Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid. [Link]

  • WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs—an im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs—an imidazole ring and a carboxylic acid—which are prevalent in many biologically active molecules. A thorough understanding of its physicochemical properties is paramount for drug discovery and development, influencing everything from formulation and bioavailability to pharmacokinetics and toxicology.[1][2] This guide provides a comprehensive overview of the key physicochemical parameters of this compound and details the rigorous experimental methodologies for their determination.

While experimental data for this specific molecule is not extensively available in the public domain, we present a combination of predicted values and established, field-proven protocols to empower researchers in their investigations. The subsequent sections will delve into the theoretical and practical aspects of determining solubility, pKa, and lipophilicity, providing not just procedural steps but also the underlying scientific rationale.

Core Physicochemical Profile

A summary of the predicted and known physicochemical properties of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is presented below. It is crucial to note that predicted values serve as a valuable starting point but should be confirmed experimentally for any drug development program.

PropertyPredicted/Known ValueMethod/Source
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol -
pKa (acidic) 4.5 (Predicted)ACD/Percepta
pKa (basic) 6.8 (Predicted)ACD/Percepta
LogP -1.10Fluorochem[3]
Aqueous Solubility Predicted to be highBased on LogP and pKa
Melting Point Not available-
Boiling Point Not available-

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and, consequently, its bioavailability.[4] For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic concentrations. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic solubility is a high-throughput screening method often used in early drug discovery.[5] It measures the concentration of a compound in an aqueous buffer after a short incubation period, typically starting from a DMSO stock solution.[4][6] This provides a rapid assessment of solubility under non-equilibrium conditions.[4]

  • Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[6][7] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.[4]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over an extended period.

Principle: At equilibrium, the concentration of the dissolved solute in the solvent is at its maximum and is independent of the amount of excess solid.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(2-methyl-1H-imidazol-1-yl)butanoic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Causality Behind Experimental Choices:

  • Using an excess of solid compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Constant temperature and agitation are crucial for achieving a true equilibrium state in a reasonable timeframe.

  • Filtration or centrifugation is necessary to remove any undissolved particles that would interfere with the accurate quantification of the soluble fraction.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a compound like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, which has both a basic imidazole nitrogen and an acidic carboxylic acid group, determining the pKa values is critical for predicting its behavior in different physiological environments, such as the stomach (low pH) and the intestines (higher pH).[8]

Potentiometric Titration: A Precise Method for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[9]

Principle: The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization of the acidic or basic functional group.[9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[9] Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the imidazole ring, and with a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa of the carboxylic acid. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[9] This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Causality Behind Experimental Choices:

  • Constant ionic strength minimizes changes in the activity coefficients of the ions, leading to more accurate pKa determination.

  • Nitrogen purging is essential to prevent the absorption of atmospheric CO₂, which can form carbonic acid and interfere with the titration of bases.

  • Stepwise addition of titrant and stabilization of pH readings ensure that the measurement is taken at or near equilibrium at each point of the titration.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

The Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most direct method for determining LogP.[12]

Principle: The compound is partitioned between two immiscible liquids (n-octanol and water). The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[13]

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure that the volumes of the two phases do not change during the experiment. For LogD determination, use a buffer of the desired pH for the aqueous phase.[14]

  • Partitioning: Add a known amount of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

  • Equilibration: Vigorously shake the container for a set period (e.g., 2 hours) at a constant temperature, followed by a period of rest (e.g., overnight) to allow for complete phase separation.[13]

  • Phase Separation and Sampling: Carefully separate the two phases. Take a precise aliquot from each phase for analysis.[13]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

Causality Behind Experimental Choices:

  • Pre-saturation of solvents is critical to prevent volume changes during partitioning, which would affect the concentration measurements.

  • Vigorous shaking ensures that a large surface area is created between the two phases, facilitating rapid equilibration.

  • A rest period for phase separation is necessary to avoid cross-contamination of the phases during sampling.

Caption: Workflow for Shake-Flask LogP/LogD Determination.

Conclusion

The physicochemical properties of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid are fundamental to its potential as a drug candidate. This guide has provided a framework for understanding and determining its key characteristics: solubility, pKa, and lipophilicity. While predicted values offer a useful starting point, the detailed experimental protocols outlined herein provide a robust and scientifically sound approach for obtaining accurate and reliable data. By applying these methodologies, researchers can gain the critical insights needed to advance their drug discovery and development programs.

References

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Available at: [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Available at: [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Available at: [Link]

  • 4-(1H-imidazol-4-yl)butanoic acid - C7H10N2O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Available at: [Link]

  • 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390. (n.d.). PubChem. Available at: [Link]

  • 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. (n.d.). PubChem. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]

  • Prediction of physico-chemical properties for REACH based on QSPR models. (n.d.). ResearchGate. Available at: [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. Available at: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

  • Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry. Available at: [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. Available at: [Link]

  • Prediction of physicochemical properties. (2012). PubMed. Available at: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. Available at: [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019). PubMed. Available at: [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. (n.d.). ACD/Labs. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Available at: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Shake Flask Method. (n.d.). Scribd. Available at: [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Available at: [Link]

  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol. Available at: [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). (2025). YouTube. Available at: [Link]

  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). (n.d.). PubMed. Available at: [Link]

  • Chemical Properties of Butanoic acid, 1-methylpropyl ester (CAS 819-97-6). (n.d.). Cheméo. Available at: [Link]

  • 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. (n.d.). PubChem. Available at: [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Available at: [Link]

  • 4-{3-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-2-Oxo-2,3-Dihydro-1h-Benzimidazol-1-Yl}butanoic Acid | C21H20N2O3S | CID 53249965. (n.d.). PubChem. Available at: [Link]

Sources

Foundational

"4-(2-methyl-1H-imidazol-1-yl)butanoic acid" CAS 110525-54-7

An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7) This guide provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a key heterocyclic interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 110525-54-7)

This guide provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on the underlying scientific principles and practical methodologies.

Executive Summary & Strategic Importance

4-(2-methyl-1H-imidazol-1-yl)butanoic acid (Compound 1 ) is a substituted imidazole derivative that has garnered significant attention not for its intrinsic biological activity, but as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive carboxylic acid group and a nucleophilic imidazole ring, makes it a versatile building block.

Its most notable application is in the manufacturing of Ondansetron , a selective 5-HT3 receptor antagonist widely used as an antiemetic agent to combat nausea and vomiting induced by chemotherapy and surgery. The purity and well-defined characterization of this intermediate are paramount to ensuring the quality and efficacy of the final API. This guide will illuminate the critical steps from synthesis to application, providing the technical rationale essential for successful laboratory and process scale-up operations.

Physicochemical & Structural Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 110525-54-7
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
Appearance White to off-white crystalline powder
Melting Point 138-142 °C
Boiling Point 396.4±25.0 °C (Predicted)
pKa 4.36±0.10 (Predicted)

Synthesis Pathway: N-Alkylation of 2-Methylimidazole

The most common and industrially relevant synthesis of Compound 1 involves the N-alkylation of 2-methylimidazole with a four-carbon electrophile containing a masked or protected carboxylic acid function. The following protocol outlines a robust method using ethyl 4-bromobutanoate.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Base cluster_reaction Reaction Step cluster_intermediate Ester Intermediate cluster_hydrolysis Hydrolysis Step cluster_product Final Product R1 2-Methylimidazole Reaction N-Alkylation (SN2 Reaction) Heat (Reflux) R1->Reaction R2 Ethyl 4-bromobutanoate R2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent Acetonitrile (ACN) Solvent->Reaction Solvent Inter Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate Reaction->Inter Hydrolysis Base Hydrolysis (e.g., NaOH) Followed by Acidic Workup (HCl) Inter->Hydrolysis Product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Hydrolysis->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-(2-methyl-1H-imidazol-1-yl)butanoic acid via N-alkylation followed by ester hydrolysis.

Materials:

  • 2-Methylimidazole

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Step 1: N-Alkylation (Formation of the Ester Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: Potassium carbonate is a crucial, cost-effective base. It is strong enough to deprotonate the N-1 proton of the imidazole ring, creating the nucleophile, but not so strong as to promote significant side reactions. Acetonitrile is the solvent of choice due to its polarity, which solubilizes the reactants, and its suitable boiling point for this reaction.

Step 2: Workup and Isolation of the Ester Intermediate

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate as an oil. This intermediate can be used directly in the next step or purified by column chromatography if necessary.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester intermediate in a mixture of water and ethanol.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours until TLC indicates complete consumption of the ester.

    • Expert Insight: Base-catalyzed hydrolysis (saponification) is highly efficient for converting the ester to the carboxylate salt. Using a co-solvent system (water/ethanol) ensures the solubility of both the relatively nonpolar ester and the aqueous base.

Step 4: Acidification and Product Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 4-5 by the dropwise addition of concentrated HCl. The product will precipitate as a white solid.

    • Trustworthiness Check: The isoelectric point of the molecule, where it has a neutral net charge, is around this pH. This minimizes its solubility in the aqueous medium, maximizing precipitation and yield. Careful pH control is critical to avoid protonating the imidazole ring excessively, which would increase solubility.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum to yield 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the workflow. A multi-pronged analytical approach is required.

Analytical Workflow Diagram

G cluster_input Input Sample cluster_tests Analytical Tests cluster_outputs Validation Outputs Sample Dried Synthetic Product NMR ¹H NMR & ¹³C NMR Sample->NMR HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry (MS) Sample->MS MP Melting Point Sample->MP Structure Structural Confirmation NMR->Structure Verifies covalent structure and proton/carbon environment Purity Purity Assay (>98%) HPLC->Purity Quantifies purity and detects impurities Identity Molecular Weight Confirmation MS->Identity Confirms molecular mass Phys_Prop Physical Property Match MP->Phys_Prop Confirms identity and purity (sharp melting range)

Caption: Standard analytical workflow for quality control.

Recommended Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

    • Expert Insight: TFA is used as an ion-pairing agent. It protonates the basic imidazole nitrogen and suppresses the ionization of the carboxylic acid, leading to sharper peaks and better chromatographic resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criterion: Purity ≥ 98.0%.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is an excellent choice as it will solubilize the compound and its exchangeable carboxylic acid proton will be visible in the spectrum, often as a broad singlet.

  • Expected Signals: Look for characteristic peaks corresponding to the methyl group on the imidazole ring, the two imidazole protons, and the three methylene groups of the butanoic acid chain. The integration of these signals should match the number of protons in each environment.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: 169.09 [M+H]⁺.

Core Application: Intermediate for Ondansetron Synthesis

The primary industrial use of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is as a precursor in the multi-step synthesis of Ondansetron.

Role in Ondansetron Synthesis Pathway

G cluster_start Step 1 cluster_activation Step 2 cluster_coupling Step 3 cluster_cyclization Step 4 cluster_end Final API Start 4-(2-methyl-1H-imidazol-1-yl) butanoic acid Activation Carboxylic Acid Activation (e.g., with Carbonyldiimidazole) Start->Activation Coupling Amide Coupling (with Dimethylamine) Activation->Coupling Cyclization Intramolecular Friedel-Crafts Acylation (Graendel Synthesis) Coupling->Cyclization Ondansetron Ondansetron Cyclization->Ondansetron

Caption: Role as an intermediate in the synthesis of Ondansetron.

In this pathway, the carboxylic acid group of Compound 1 is first "activated" to make it more reactive. It is then coupled with another molecule before undergoing a key intramolecular cyclization reaction to form the complex carbazole core structure of Ondansetron. The integrity of the butanoic acid chain and the imidazole ring provided by this intermediate is therefore structurally essential for the successful formation of the final drug substance.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277258, 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid. Available at: [Link]

Exploratory

structure elucidation of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid"

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Authored by a Senior Application Scientist Foreword: The Imperative of Unambiguous Structural Verification In the rea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug development and chemical research, a molecule's identity is its most fundamental attribute. The precise arrangement of atoms dictates its physical, chemical, and biological properties. Therefore, the rigorous and unequivocal confirmation of a chemical structure is not merely a procedural step but the bedrock upon which all subsequent research is built. This guide delineates a comprehensive, multi-technique strategy for the structure elucidation of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," a molecule featuring a heterocyclic imidazole ring linked to a butanoic acid chain. Our approach is designed as a self-validating system, where orthogonal analytical techniques provide converging lines of evidence, ensuring the highest degree of confidence in the final structural assignment. We will not only describe the methods but also rationalize the strategic choices made at each step, reflecting a field-proven, practical workflow.

Foundational Analysis: Elemental Composition via Mass Spectrometry

The logical starting point for any structure elucidation is to determine the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering high mass accuracy that allows for the calculation of a unique elemental composition.[1]

Experimental Rationale

We select Electrospray Ionization (ESI) as the ionization method due to the polar nature of the carboxylic acid and the basic nitrogen atoms in the imidazole ring, which readily accept or lose a proton. This "soft" ionization technique typically keeps the molecule intact, providing a clear molecular ion peak.[1] The analysis will be run in both positive and negative ion modes to maximize the chances of observing a strong molecular ion signal ([M+H]⁺ or [M-H]⁻).

Expected Data & Interpretation

For the target molecule, C₈H₁₂N₂O₂, the calculated monoisotopic mass is 184.0899 g/mol .

Ion ModeAdductCalculated Exact Mass (m/z)
Positive[M+H]⁺185.0972
Negative[M-H]⁻183.0828

The HRMS experiment must yield a measured mass that aligns with the calculated mass to within a very low tolerance (typically < 5 ppm). This result provides the elemental formula, C₈H₁₂N₂O₂, which serves as a fundamental constraint for all subsequent spectroscopic analysis.

Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analysis: Identify the most abundant ion corresponding to the molecule (e.g., [M+H]⁺) and compare its measured m/z to the theoretical value for the proposed formula C₈H₁₂N₂O₂.

Mapping the Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the elemental formula established, NMR spectroscopy is employed to map the atomic connectivity and define the molecule's carbon-hydrogen framework.[2] This is the most powerful technique for determining the detailed structure of organic molecules in solution.[2]

The Logic of the NMR Workflow

Our strategy follows a hierarchical progression from basic 1D experiments to more complex 2D correlation experiments.

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400-500 MHz)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
H-4'Imidazole CH~7.0-7.2d1H
H-5'Imidazole CH~6.8-7.0d1H
H-4N-CH₂ ~4.0-4.2t2H
H-2'Imidazole CH₃ ~2.4s3H
H-2CH₂ -COOH~2.5t2H
H-3CH₂-CH₂ -CH₂~2.1-2.3quint2H
H-1COOH ~10-12br s1H
  • Rationale: The imidazole protons (H-4', H-5') are expected in the aromatic region.[3] The methylene group attached to the imidazole nitrogen (H-4) is deshielded. The carboxylic acid proton is highly deshielded and often broad.[4] The remaining alkyl protons form a classic three-spin system.

¹³C NMR & DEPT: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃, ~100-125 MHz)

LabelAssignmentPredicted δ (ppm)DEPT-135
C-1C =O~175-180No Signal
C-2'Imidazole C -CH₃~145-150No Signal
C-4'Imidazole C H~125-130Positive
C-5'Imidazole C H~120-125Positive
C-4N-C H₂~45-50Negative
C-2C H₂-COOH~30-35Negative
C-3CH₂-C H₂-CH₂~25-30Negative
C-2''Imidazole C H₃~10-15Positive
  • Rationale: The carbonyl carbon (C-1) is the most deshielded.[4] The imidazole carbons appear in the aromatic/olefinic region.[3] The aliphatic carbons are found upfield. DEPT-135 is crucial for distinguishing the CH₂ groups (negative signals) from the CH/CH₃ groups (positive signals).

2D NMR: Assembling the Fragments

While 1D NMR provides the pieces, 2D NMR shows how they connect.[5][6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] We expect to see a clear correlation pathway along the butanoic acid chain: H-4 ↔ H-3 ↔ H-2. The imidazole protons H-4' and H-5' would also show a cross-peak.

Caption: Expected COSY correlations for the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[7][8] It is an essential step for unambiguously assigning protonated carbons. For example, it will definitively link the proton signal at ~4.0-4.2 ppm to the carbon signal at ~45-50 ppm, confirming the C-4/H-4 assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It reveals correlations between protons and carbons that are 2 to 4 bonds away, allowing us to connect the isolated spin systems.[7][8]

Key Expected HMBC Correlations:

  • H-4 to C-2', C-5': This is the crucial link, connecting the butanoic acid chain to the imidazole ring.

  • H-4' to C-2', C-5': Correlations within the imidazole ring.

  • H-2' (CH₃) to C-2', C-4': Confirms the position of the methyl group at C-2' of the imidazole ring.

  • H-2 to C-1 (Carbonyl), C-3, C-4: Connects the end of the alkyl chain to the carbonyl group.

Caption: Key long-range HMBC correlations confirming connectivity.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard manufacturer pulse programs. Optimize acquisition and processing parameters for the expected chemical shift ranges.

  • Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks by systematically integrating the information from all 1D and 2D spectra.

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected Data & Interpretation

For 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, the most prominent and diagnostic peaks are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
~1600-1670C=N, C=C stretchImidazole Ring
2850-3000C-H stretchAliphatic CH₂ & CH₃
  • Rationale: The extremely broad O-H stretch and the strong carbonyl (C=O) absorption are definitive indicators of a carboxylic acid functional group.[4] The presence of these two peaks provides orthogonal validation of the -COOH group identified by NMR.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Synthesis of Evidence: The Final Verdict

The structure elucidation of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is complete when the data from all techniques converge to a single, consistent structure.

  • HRMS provides the elemental formula: C₈H₁₂N₂O₂.

  • IR Spectroscopy confirms the presence of a carboxylic acid (-COOH), an imidazole ring, and aliphatic C-H bonds.

  • ¹³C NMR shows 8 distinct carbon signals, matching the formula. DEPT experiments confirm the count of CH₃, CH₂, CH, and quaternary carbons.

  • ¹H NMR shows 7 distinct proton environments, with integrations that sum to 12 protons, matching the formula.

  • COSY and HSQC are used to build the individual spin systems: the N-CH₂-CH₂-CH₂-COOH chain and the substituted imidazole ring.

  • HMBC provides the conclusive links between these fragments, unequivocally showing the attachment of the butanoic acid chain at the N-1 position of the 2-methyl-imidazole ring.

This multi-faceted approach, where each result cross-validates the others, provides an unshakeable, authoritative confirmation of the proposed structure, meeting the rigorous standards required for scientific research and drug development.

References

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(2), 2. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • Stein, S. E. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Journal of The American Society for Mass Spectrometry, 25(8), 1-22. Available at: [Link]

  • Crasto, A. (2013). 2D NMR Spectroscopy. SlideShare. Available at: [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 457-464. Available at: [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. HAL Open Science. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Available at: [Link]

  • Rodrigues, M. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • PubMed. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Available at: [Link]

  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • SpectraBase. (n.d.). 4-(1H-Imidazol-1-yl)butanoic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Available at: [Link]

  • PubChemLite. (n.d.). 4-(1h-imidazol-1-yl)butanoic acid (C7H10N2O2). Available at: [Link]

  • SpectraBase. (n.d.). 4-(1H-Imidazol-1-yl)butanoic acid, trimethylsilyl ester. Available at: [Link]

  • Huateng Pharma. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)butanoic acidhydrochloride. Available at: [Link]

  • Leah4sci. (2024). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • PubMed. (2021). 4H-benzo [d]imidazo[1,5-a]imidazol-3-yl) methyl: Roles of Molecular Electronic States and Axial Substitution. Available at: [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(diethylmethylsilyl)-, methyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

This in-depth technical guide provides a comprehensive overview of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for the compound 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for the compound 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This document is intended for researchers, scientists, and drug development professionals who are involved in the synthesis, characterization, and analysis of heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative scientific literature.

Introduction

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a heterocyclic compound featuring a substituted imidazole ring linked to a butanoic acid chain. The structural elucidation and purity assessment of this molecule are critical for its application in pharmaceutical research and development. Spectroscopic techniques, particularly MS and NMR, are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectral data of this compound, providing a predictive framework for its characterization.

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Considerations

For a molecule like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, electrospray ionization (ESI) would be a suitable ionization technique, given the presence of the acidic carboxylic acid group and the basic imidazole ring, which can be readily protonated or deprotonated. Analysis would typically be performed in both positive and negative ion modes to maximize the information obtained.

Expected Mass Spectrum

The molecular formula for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is C₈H₁₂N₂O₂. Its molecular weight is 168.19 g/mol . The hydrochloride salt of this compound is also commercially available, with a molecular weight of 204.65 g/mol .[1]

Table 1: Predicted m/z Values in High-Resolution Mass Spectrometry

IonFormulaCalculated m/z (monoisotopic)Ionization Mode
[M+H]⁺[C₈H₁₃N₂O₂]⁺169.0977Positive
[M+Na]⁺[C₈H₁₂N₂O₂Na]⁺191.0796Positive
[M-H]⁻[C₈H₁₁N₂O₂]⁻167.0821Negative
Fragmentation Pathway Analysis

The fragmentation of imidazole-containing compounds in mass spectrometry often involves the stable imidazole ring remaining intact while substituents are lost.[2][3] The butanoic acid chain offers several potential cleavage points.

A probable fragmentation pathway in positive ion mode ([M+H]⁺) would involve:

  • Loss of water (H₂O): A neutral loss of 18.01 Da from the carboxylic acid group.

  • Loss of carbon dioxide (CO₂): Decarboxylation leading to a neutral loss of 43.99 Da.

  • Cleavage of the butanoic acid chain: Fragmentation at various points along the alkyl chain.

M_H [M+H]⁺ m/z = 169.0977 frag1 [M+H-H₂O]⁺ m/z = 151.0871 M_H->frag1 -H₂O frag2 [M+H-CO₂]⁺ m/z = 125.1028 M_H->frag2 -CO₂ frag3 [C₅H₇N₂]⁺ m/z = 95.0609 M_H->frag3 -C₃H₆O₂

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Experimental Protocol

A standard approach would involve dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show distinct signals for the protons on the imidazole ring and the butanoic acid chain. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole-H (C4/C5)~7.0-7.5d, d1H, 1H
N-CH₂~4.0-4.2t2H
C-CH₃~2.3-2.5s3H
CH₂-COOH~2.2-2.4t2H
-CH₂-~1.9-2.1quintet2H
COOH~10-12 (in non-protic solvent)s (broad)1H

Note: Chemical shifts are estimates and can vary based on solvent and pH.

The two imidazole protons are expected to be distinct and appear as doublets.[4] The methylene group attached to the imidazole nitrogen will be deshielded and appear as a triplet. The other methylene groups of the butanoic acid chain will show characteristic triplet and quintet patterns due to coupling with adjacent protons. The methyl group on the imidazole ring will be a singlet. The carboxylic acid proton, if observable, will be a broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxyl)~175-180
C2 (Imidazole)~145-150
C4/C5 (Imidazole)~120-130
N-CH₂~45-50
C-CH₃~10-15
CH₂-COOH~30-35
-CH₂-~20-25

Note: Chemical shifts are estimates and can vary based on solvent.

The carboxyl carbon will be the most downfield signal. The carbons of the imidazole ring will appear in the aromatic region.[5] The aliphatic carbons of the butanoic acid chain and the methyl group will be found in the upfield region of the spectrum.

cluster_legend Atom Numbering for NMR Correlation Structure (1) COOH (2) CH₂ (3) CH₂ (4) CH₂-N (5) N-C=(C-CH₃)-N (6) C-CH₃ (7) Imidazole C4 (8) Imidazole C5

Caption: Numbering scheme for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid for NMR assignment. (Note: A proper chemical structure diagram should be used in a final document).

III. Conclusion

The comprehensive spectral analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, utilizing both mass spectrometry and nuclear magnetic resonance spectroscopy, is crucial for its unambiguous identification and characterization. This guide provides a detailed predictive framework for the expected MS and NMR data based on the known spectroscopic behavior of its constituent functional groups. The provided tables of expected chemical shifts and m/z values, along with the predicted fragmentation pathway, serve as a valuable reference for researchers working with this and structurally related compounds. The experimental protocols outlined herein represent standard practices in the field, ensuring the acquisition of high-quality data for reliable structural elucidation.

IV. References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

  • Bowie, J. H., & Lawesson, S. O. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Tetrahedron, 23(2), 875-884.

  • Gervais, C., et al. (2010). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design, 10(7), 3208-3213. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved January 22, 2026, from [Link]

  • Patrick, A. N., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2479–2487. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in orga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in organic solvents. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for optimizing formulation, purification, and analytical development processes involving this compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, which possesses both acidic (carboxylic acid) and basic (imidazole) functionalities, its solubility behavior can be complex and highly dependent on the solvent environment. A thorough understanding of its solubility in a range of organic solvents is paramount for downstream applications such as reaction chemistry, crystallization, formulation, and analytical characterization. This guide will delve into the theoretical foundations of solubility and provide actionable, field-proven methodologies for its precise determination.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3][4] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, several key factors dictate its interaction with organic solvents.

Molecular Structure and Polarity

The structure of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, featuring a polar imidazole ring, a carboxylic acid group, and a nonpolar butyl chain, results in an amphiphilic character.

  • Polar Moieties : The imidazole ring, with its nitrogen atoms, and the carboxylic acid group are capable of forming strong dipole-dipole interactions and hydrogen bonds.[5][6][7] These groups will favor interactions with polar solvents.

  • Nonpolar Moiety : The butanoic acid chain contributes to the molecule's nonpolar character, favoring interactions with nonpolar solvents.

The overall solubility in a given solvent will be a balance of these competing interactions.

The Role of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solubility of this compound.[5][6][7] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding with these functional groups are likely to be good solvents for this molecule.[8][9]

Physicochemical Properties: pKa and logP

While experimental determination is the gold standard, the predicted physicochemical properties of a compound can offer valuable insights into its likely solubility behavior.

  • pKa : The pKa values of the carboxylic acid and the imidazole ring will determine the ionization state of the molecule at a given pH. While this is more critical for aqueous solubility, it can also influence interactions in protic organic solvents.

  • logP : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value suggests a preference for nonpolar environments and thus, potentially higher solubility in nonpolar organic solvents.

Computational tools can provide estimations for these parameters, guiding the initial selection of solvents for experimental screening.[10][11]

Experimental Determination of Solubility

Two primary methods are employed to experimentally determine the solubility of a compound: equilibrium solubility and kinetic solubility.[12] The choice of method depends on the stage of drug development and the required throughput.[13]

Equilibrium Solubility (Thermodynamic Solubility)

The equilibrium solubility represents the true thermodynamic saturation point of a compound in a solvent. The shake-flask method is the most reliable technique for this determination.[14][15]

  • Preparation : Add an excess amount of solid 4-(2-methyl-1H-imidazol-1-yl)butanoic acid to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[16]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[16][17] This can take anywhere from 24 to 72 hours.[16][18] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[18]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a chemically compatible filter (e.g., PTFE).[16]

  • Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis : The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram: Equilibrium Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid compound to vials with solvents equil Agitate at constant temperature (24-72h) prep->equil Establish Equilibrium sep Centrifuge and filter to remove undissolved solid equil->sep Isolate Saturated Solution quant Dilute supernatant and analyze by HPLC sep->quant Measure Concentration G cluster_stock 1. Stock Solution cluster_dilute 2. Serial Dilution cluster_incubate 3. Incubation cluster_detect 4. Detection stock Prepare concentrated stock in DMSO dilute Serially dilute stock into organic solvents in a microplate stock->dilute Create Concentration Gradient incubate Incubate for 1-2 hours at a constant temperature dilute->incubate Allow for Precipitation detect Measure precipitation via nephelometry or UV absorbance incubate->detect Determine Solubility Limit

Caption: High-throughput workflow for kinetic solubility determination.

Data Presentation and Interpretation

The solubility data for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in Common Organic Solvents

SolventSolvent Polarity IndexHydrogen Bonding CapabilityPredicted SolubilityExperimental Solubility (mg/mL)
Protic Solvents
Methanol5.1Donor & AcceptorHigh[Enter Experimental Data]
Ethanol4.3Donor & AcceptorHigh[Enter Experimental Data]
Isopropanol3.9Donor & AcceptorModerate[Enter Experimental Data]
Acetic Acid6.2Donor & AcceptorHigh (potential for salt formation)[Enter Experimental Data]
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)7.2AcceptorHigh[Enter Experimental Data]
Dimethylformamide (DMF)6.4AcceptorHigh[Enter Experimental Data]
Acetonitrile5.8AcceptorModerate[Enter Experimental Data]
Acetone5.1AcceptorModerate[Enter Experimental Data]
Nonpolar Solvents
Toluene2.4NoneLow[Enter Experimental Data]
Hexane0.1NoneVery Low[Enter Experimental Data]
Dichloromethane (DCM)3.1NoneLow-Moderate[Enter Experimental Data]
Diethyl Ether2.8AcceptorLow[Enter Experimental Data]

Note: The "Predicted Solubility" is a qualitative assessment based on the principles of "like dissolves like" and hydrogen bonding capabilities. Experimental verification is essential.

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for determining the solubility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in organic solvents. By employing the detailed protocols for equilibrium and kinetic solubility, researchers can generate robust and reliable data to inform critical decisions in the drug development pipeline. Future work should focus on building a comprehensive experimental solubility database for this compound across a wider range of solvents and temperatures. Such data will be invaluable for creating predictive solubility models and for optimizing the formulation and delivery of this promising therapeutic agent.

References

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Fiveable. Solvent Polarity Definition - Intro to Chemistry Key Term. Retrieved from [Link]

  • Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

  • Homework.Study.com. How does polarity affect solubility?. Retrieved from [Link]

  • Solubility and Polarity. Retrieved from [Link]

  • Al-kassas, R. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences, 6(2), 5.
  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Fakhree, M. A. A., & Acree, W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Brazilian Chemical Society, 21(9), 1643-1652.
  • Slideshare. solubility experimental methods.pptx. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • World Health Organization. Annex 4. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChem. 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. Retrieved from [Link]

  • 4-(1H-imidazol-1-yl)butanoic acid. Retrieved from [Link]

  • Işık, M., Bergazin, T. D., Fox, T., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(10), 997-1019.
  • ChemSynthesis. (2025, May 20). 4-(1H-imidazol-4-yl)butanoic acid. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Ohtake, N., Iwata, M., Imaeda, Y., & Ohtake, T. (2002). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 50(12), 1628-1632.

Sources

Foundational

stability of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" at different pH

An In-Depth Technical Guide to the pH-Dependent Stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Executive Summary This technical guide provides a comprehensive analysis of the chemical stability of 4-(2-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pH-Dependent Stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid across a range of pH conditions. As a molecule possessing both a basic 2-methylimidazole moiety and an acidic butanoic acid chain, its ionization state, solubility, and susceptibility to degradation are intrinsically linked to the pH of its environment. Understanding this profile is paramount for researchers, scientists, and drug development professionals involved in its synthesis, formulation, and analytical characterization. This document outlines the theoretical underpinnings of its stability, presents detailed protocols for experimental forced degradation studies, and discusses the appropriate analytical methodologies for generating a robust stability-indicating profile. The insights provided herein are critical for ensuring product quality, predicting shelf-life, and guiding the development of stable pharmaceutical formulations.

Introduction to the Molecule and the Imperative of pH Stability

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a bifunctional organic compound featuring a substituted imidazole ring linked to a carboxylic acid via a butyl chain. The imidazole ring is a common heterocyclic motif in many biologically active compounds and pharmaceuticals, valued for its role as a bioisostere and its ability to participate in hydrogen bonding and coordination chemistry.[1][2] The carboxylic acid group provides a handle for salt formation, modulates solubility, and influences pharmacokinetic properties.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For ionizable molecules like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, pH is one of the most significant factors influencing stability. Degradation can lead to loss of potency, formation of potentially toxic impurities, and changes in physical properties. Therefore, a thorough investigation of its stability profile under various pH conditions, as performed in forced degradation studies, is a regulatory expectation and a scientific necessity in drug development.[3][4] These studies are instrumental in developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact drug from its degradation products.[4][5]

Physicochemical Properties and pH-Dependent Ionization

The chemical behavior of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in aqueous solution is dominated by its two ionizable functional groups: the butanoic acid moiety and the 2-methylimidazole ring.

  • Butanoic Acid Group: This carboxylic acid is acidic, with a pKa value similar to that of butanoic acid itself, which is approximately 4.82.[6][7][8][9] Below this pH, the group is predominantly in its neutral, protonated form (-COOH). Above this pH, it exists as the deprotonated, anionic carboxylate (-COO⁻).

  • 2-Methylimidazole Group: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is alkylated and part of the bond to the butyl chain. The N-3 nitrogen has a lone pair of electrons and is basic. The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86.[10] Therefore, at pH values below 7.86, this nitrogen will be progressively protonated, forming a positively charged imidazolium cation. The N-H proton on the imidazole ring is very weakly acidic, with a pKa around 14.5, and its deprotonation is not relevant in physiologically or pharmaceutically relevant pH ranges.[11][12]

These two pKa values dictate the molecule's net charge at any given pH, which in turn governs its solubility, membrane permeability, and interactions with other molecules.

Table 1: Predominant Ionic Species of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid at Various pH Ranges
pH RangeButanoic Acid Group (-pKa ~4.82)2-Methylimidazole Group (-pKa ~7.86)Predominant SpeciesNet Charge
pH < 4 -COOH (Neutral)Imidazolium (Cationic)Cation+1
pH 5 - 7 -COO⁻ (Anionic)Imidazolium (Cationic)Zwitterion0
pH > 8.5 -COO⁻ (Anionic)Imidazole (Neutral)Anion-1

The ionization equilibria can be visualized as a sequential deprotonation process as the pH increases.

G Cation Cationic Species (pH < 4) Zwitterion Zwitterionic Species (pH 5-7) Cation->Zwitterion pKa1 ≈ 4.82 (-H⁺ from COOH) Anion Anionic Species (pH > 8.5) Zwitterion->Anion pKa2 ≈ 7.86 (-H⁺ from Imidazole-H⁺)

Caption: Ionization states of the molecule as a function of pH.

Theoretical Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized under stress conditions.

  • Hydrolysis: The C-N bond linking the imidazole ring to the butyl chain and the C-C bonds of the chain are generally stable to hydrolysis under mild acidic or basic conditions. Unlike esters or amides, this molecule is not expected to be highly susceptible to simple hydrolytic cleavage.[13]

  • Oxidation: Imidazole rings can be susceptible to oxidation, particularly under basic conditions or in the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen (autoxidation).[14] This can lead to ring-opening or the formation of various oxidized derivatives. The methyl group on the imidazole ring might also be a site for oxidation.

  • Decarboxylation: While generally requiring high temperatures, thermal stress in either solid or solution state could potentially lead to the loss of the carboxyl group as CO2.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of radicals and subsequent complex degradation pathways.[14]

Experimental Design: Forced Degradation Studies

A forced degradation (or stress testing) study is essential to challenge the molecule and produce its likely degradation products.[4] This provides the necessary samples to develop a robust, stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines, while not prescriptive for early development, provide a framework for the types of stress to be applied.[3][15]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis Prep Prepare stock solution of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (e.g., 1 mg/mL in methanol/water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (Solution at 60°C) Photo Photolytic (ICH Q1B light exposure) Sampling Sample at time points (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/DAD Neutralize->Analyze Identify Identify degradants by LC-MS Analyze->Identify

Caption: Workflow for a forced degradation study.

Detailed Protocol for pH Stress Testing

Objective: To assess the stability of the compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Methanol, HPLC grade

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffer, pH 7.0

  • Volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • Water bath or oven set to 60 °C

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 methanol:water mixture. The use of a co-solvent is often necessary for initial dissolution before dilution into aqueous stress media.

  • Stress Sample Preparation: For each condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the stress medium (0.1 M HCl, water/pH 7 buffer, or 0.1 M NaOH) to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted in the 50:50 methanol:water mixture.

  • Incubation: Place the sealed flasks for the stressed samples into a water bath or oven maintained at 60 °C. Keep the control sample at 4 °C. Elevated temperature is used to accelerate degradation to a practical timeframe.[15]

  • Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acidic samples (HCl), immediately neutralize with an equivalent volume of 0.1 M NaOH.

    • For basic samples (NaOH), immediately neutralize with an equivalent volume of 0.1 M HCl.

    • This step is crucial to stop the degradation reaction at the specific time point.[15]

  • Analysis: Dilute the quenched samples if necessary with the mobile phase and analyze immediately by a stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is the cornerstone of any stability study. The method must be able to resolve the parent compound from all significant degradation products and potential impurities.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for stability testing.[18]

  • Principle: The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Typical Method Parameters:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point, as it effectively retains and separates moderately polar compounds.

    • Mobile Phase: A gradient elution is typically required to separate the parent peak from potentially more polar degradation products. A common system is Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile. The gradient would typically start with a high percentage of A and gradually increase B.

    • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It acquires spectra across a range of wavelengths, which helps in assessing peak purity and provides spectral information about unknown degradant peaks.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products.[14][18]

  • Principle: After separation by LC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

  • Application: By comparing the mass of a degradant peak to the parent compound, one can infer the chemical modification (e.g., +16 Da suggests an oxidation). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

Table 2: Comparison of Key Analytical Techniques
TechniquePrimary RoleAdvantagesLimitations
HPLC-UV/PDA Quantification, Separation, PurityRobust, reproducible, quantitative, widely availableDoes not provide structural information on unknowns
LC-MS Identification of DegradantsProvides molecular weight and structural fragmentation data, highly sensitiveCan be less quantitative than UV without careful calibration, matrix effects
NMR Definitive Structure ElucidationProvides unambiguous structural informationRequires isolation of pure degradants, lower sensitivity

Interpreting Stability Data

The primary output from the HPLC analysis is a chromatogram for each time point under each stress condition.

  • Quantification: The percentage of the parent compound remaining is calculated by comparing its peak area at a given time point to its area at time zero.

  • Degradation Products: The formation and growth of new peaks signify degradation. Their percentage can be estimated using relative peak areas.

  • Mass Balance: A critical concept in stability studies. The sum of the assay of the parent compound and the levels of all degradation products should remain constant (ideally 95-105%) throughout the study. A significant decrease in mass balance may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore).

Table 3: Sample Data Summary for Stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid at 60 °C
Time (hrs)% Parent Remaining (0.1 M HCl)% Parent Remaining (pH 7 Buffer)% Parent Remaining (0.1 M NaOH)% Parent Remaining (3% H₂O₂)
0 100.0100.0100.0100.0
4 99.599.897.285.1
8 98.999.594.572.3
24 97.098.888.145.6

This is illustrative data. Actual results would depend on experimental conditions.

Based on the known chemistry of imidazoles, the compound is expected to show the most significant degradation under oxidative and strongly basic conditions, and be most stable in the neutral to mildly acidic pH range.

Conclusion and Recommendations

A comprehensive understanding of the pH-dependent stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is essential for its successful development. The molecule's stability is governed by its carboxylic acid and 2-methylimidazole moieties. Forced degradation studies across a pH range, along with oxidative, thermal, and photolytic stress, are required to identify potential degradation pathways and products.

Key Recommendations:

  • Formulation: To maximize shelf-life, aqueous formulations should be buffered in the slightly acidic to neutral pH range (e.g., pH 5-7), where the zwitterionic form predominates and the molecule is likely to be most stable. Alkaline formulations should be avoided.

  • Storage: The product should be protected from light and stored in well-sealed containers to minimize contact with atmospheric oxygen, reducing the risk of oxidative degradation.

  • Analytical: A gradient, reversed-phase HPLC method with PDA detection should be established as the primary stability-indicating method. LC-MS should be used to characterize any degradants that form at levels exceeding the identification threshold outlined in ICH guidelines.

By following the principles and protocols outlined in this guide, researchers can build a robust understanding of the stability of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, ensuring the development of a safe, effective, and high-quality product.

References

  • PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Brainly. (2023). What are the pKa values for formic acid, butanoic acid, and acetic acid, all found in the biological. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link] (Note: A more specific, stable link would be ideal if available from the source).

  • Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]

  • Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid? Retrieved from [Link]

  • Filo. (2023). pKa of which compound is very close to pKa - of Butanoic acid? Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4968. Retrieved from [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). Retrieved from [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2022). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Retrieved from [Link]

  • SNS Courseware. (n.d.). Acidity of Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link] (Note: A more specific, stable link would be ideal if available from the source).

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

Exploratory

The Multifaceted Therapeutic Potential of Imidazole-Containing Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Imidazole Scaffold The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products like the amino acid histidine and in a multitude of clinically successful drugs underscores its remarkable versatility as a pharmacophore.[1][2] The unique electronic properties of the imidazole nucleus, including its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, allow for multifaceted interactions with biological targets.[1] When coupled with a carboxylic acid moiety, the resulting scaffold gains an additional critical functional group that can significantly influence the compound's pharmacokinetic profile and its binding affinity to target proteins. This guide provides an in-depth exploration of the biological activities of imidazole-containing carboxylic acids, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

The Imidazole-Carboxylic Acid Moiety: A Privileged Scaffold in Medicinal Chemistry

The strategic combination of an imidazole ring and a carboxylic acid group creates a molecular architecture with significant potential for drug development. The imidazole core provides a rigid scaffold that can be readily substituted at various positions to modulate lipophilicity, steric bulk, and electronic properties, thereby fine-tuning the compound's interaction with its biological target.

The carboxylic acid function plays a pivotal role in enhancing the aqueous solubility of the molecule, a crucial parameter for drug delivery and bioavailability.[3] Furthermore, the carboxylate group can engage in crucial hydrogen bonding and ionic interactions within the active sites of enzymes and receptors, often acting as a key anchoring point for ligand binding.

Diverse Biological Activities of Imidazole-Containing Carboxylic Acids

Derivatives of imidazole-containing carboxylic acids have demonstrated a broad spectrum of biological activities, with the most prominent being in the realms of oncology and infectious diseases.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer has seen the emergence of numerous imidazole-based compounds, and the inclusion of a carboxylic acid group has, in many instances, refined their therapeutic potential.[4] These compounds exert their anticancer effects through a variety of mechanisms that target the fundamental processes of cancer cell proliferation, survival, and metastasis.

  • Enzyme Inhibition: A significant number of imidazole-carboxylic acid derivatives function as potent enzyme inhibitors. For instance, they have been shown to target key kinases in oncogenic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are frequently dysregulated in cancer.[5][6][7] By blocking the activity of these enzymes, these compounds can halt the uncontrolled cell growth and proliferation that characterize cancer.

  • Cell Cycle Arrest: Many imidazole-containing compounds have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[4] This is often achieved by interfering with the function of cyclin-dependent kinases (CDKs) or other regulatory proteins of the cell cycle.

  • Induction of Apoptosis: A crucial mechanism for eliminating cancer cells is the induction of programmed cell death, or apoptosis. Imidazole derivatives have been shown to trigger apoptotic pathways in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Signaling Pathway Visualization: Imidazole-Carboxylic Acid Targeting the MAPK/ERK Pathway

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation Imidazole-Carboxylic Acid Imidazole-Carboxylic Acid Imidazole-Carboxylic Acid->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by an imidazole-carboxylic acid derivative.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Imidazole-containing carboxylic acids have shown considerable promise as a new class of antimicrobial agents.[8]

  • Inhibition of Cell Wall Synthesis: Some imidazole derivatives interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival. This disruption leads to cell lysis and death.

  • Disruption of DNA Replication and Repair: These compounds can also target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately, bacterial cell death.

  • Enzyme Inhibition: Similar to their anticancer activity, imidazole-carboxylic acids can inhibit essential enzymes in microbial metabolic pathways. For example, they have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[9]

Quantitative Data Summary: Anticancer Activity of Imidazole-Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HeLa (Cervical)5.8[10]
Compound B K562 (Leukemia)11.7[10]
Compound C MCF-7 (Breast)3.37[10]
Compound D A549 (Lung)2.29[10]
Compound E HepG2 (Liver)0.33[10]

Quantitative Data Summary: Antimicrobial Activity of Imidazole-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound F Staphylococcus aureus625[11]
Compound G Escherichia coli>1000[12]
Compound H Pseudomonas aeruginosa1000[11]
Compound I Listeria monocytogenes1000[12]

Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel imidazole-containing carboxylic acids is paramount. The following are detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the imidazole-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (DMSO/SDS) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[15][16]

Protocol:

  • Cell Preparation: Harvest a single-cell suspension of the cancer cell line of interest.

  • Cell Seeding: Seed a known number of cells (typically 200-1000 cells) into 6-well plates containing complete culture medium.[15]

  • Compound Treatment: Allow the cells to attach for a few hours, then treat them with various concentrations of the imidazole-carboxylic acid derivative.[17]

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form.[15][17]

  • Fixation and Staining: Carefully remove the medium, wash the wells with PBS, and fix the colonies with a solution such as 6% glutaraldehyde.[16] Stain the colonies with a 0.5% crystal violet solution.[15][16]

  • Colony Counting: Count the number of colonies containing at least 50 cells.[15][16]

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the imidazole-carboxylic acid derivatives in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[18][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate final concentration for testing.[18]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).[18][21]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 16-20 hours at 35°C for many bacteria).[21]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[18][19]

Synthesis of Imidazole-Carboxylic Acid Scaffolds

The synthesis of imidazole-containing carboxylic acids can be achieved through various synthetic routes. The following are representative procedures for the preparation of imidazole-2-carboxylic acid and imidazole-4-carboxylic acid.

Synthesis of 1H-Imidazole-2-carboxylic Acid

A common method for the synthesis of 1H-imidazole-2-carboxylic acid involves the oxidation of the corresponding aldehyde.[22]

Procedure:

  • Dissolve 2-imidazolecarboxaldehyde (1.0 eq) in water.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution of the aldehyde.

  • Allow the reaction to proceed at room temperature for 72 hours.

  • After the reaction is complete, remove the water under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a mixture of diethyl ether and water to remove any residual peroxide.

Synthesis of 1H-Imidazole-4-carboxylic Acid

The synthesis of 1H-imidazole-4-carboxylic acid can be accomplished via the hydrolysis of its corresponding ester.[23][24][25]

Procedure:

  • Mix ethyl 1H-imidazole-4-carboxylate (1.0 eq) with a potassium hydroxide solution.[23][25]

  • Stir the reaction mixture at 30°C until the hydrolysis is complete (monitored by TLC).[23]

  • Slowly add a sulfuric acid solution to the reaction mixture to adjust the pH to 1-2, which will precipitate the crude product.[23][24]

  • Filter the crude product and recrystallize it from a suitable solvent to obtain pure 1H-imidazole-4-carboxylic acid.[23][24]

Logical Relationship: From Synthesis to Biological Evaluation

Synthesis_to_Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Imidazole Aldehyde/Ester) Reaction Chemical Transformation (Oxidation/Hydrolysis) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Clonogenic) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Characterization->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: The logical progression from chemical synthesis to comprehensive biological evaluation.

Pharmacokinetics and ADME-Tox Considerations

While in vitro biological activity is a critical first step, the therapeutic potential of any compound is ultimately determined by its in vivo behavior. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of imidazole-containing carboxylic acids is essential for their successful development as drugs.[2][26]

Key parameters to evaluate include:

  • Solubility: The carboxylic acid moiety generally imparts good aqueous solubility.

  • Permeability: The ability of the compound to cross biological membranes.

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which can affect its free concentration and efficacy.

  • Toxicity: Early assessment of potential toxicities, such as cytotoxicity to normal cells and genotoxicity.

In silico models and a battery of in vitro ADME-Tox assays are invaluable tools for the early-stage assessment of these properties, enabling the selection of candidates with the most promising drug-like characteristics for further development.[27]

Future Directions and Conclusion

Imidazole-containing carboxylic acids represent a rich and promising area for the discovery of novel therapeutics. The inherent versatility of the imidazole scaffold, combined with the advantageous properties conferred by the carboxylic acid group, provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets.

Future research in this area will likely focus on:

  • Target-Specific Design: The use of structure-based drug design and computational modeling to create derivatives with enhanced selectivity for specific enzymes or receptors.

  • Hybrid Molecules: The conjugation of the imidazole-carboxylic acid scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Advanced Drug Delivery Systems: The development of novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319. [Link]

  • Mercer, J. R., & Basaraba, R. J. (2012). Clonogenic Assay. Bio-protocol, 2(10), e183. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 22, 2026, from [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved January 22, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Dujaili, E. A. S. (2022). The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Retrieved January 22, 2026, from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
  • Singh, N., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 22, 2026, from [Link]

  • Song, H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 1083. [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - Colony Assay - Japanese MHLW. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. Retrieved January 22, 2026, from [Link]

  • Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(1), 195. [Link]

  • Singh, N., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Verma, A., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(8), 1217-1249. [Link]

  • Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • El-Faham, A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Chemistry Central Journal, 13(1), 94. [Link]

  • Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]

  • ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved January 22, 2026, from [Link]

  • IdeaExchange@UAkron. (2015, May 4). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Retrieved January 22, 2026, from [Link]

  • Hamad, A. J. K., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved January 22, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 22, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid: A Versatile Synthetic Building Block

Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desired pharmacological profiles. Among the vast arsenal of available synthons, "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" has emerged as a particularly valuable and versatile scaffold. This molecule uniquely combines two key functional motifs: the 2-methylimidazole ring and a butanoic acid side chain. This bifunctional nature allows for orthogonal chemical modifications, making it an ideal linker and pharmacophore component in the rational design of therapeutic agents.

The imidazole core is a privileged structure in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2] The methyl group at the 2-position provides steric hindrance and modulates the electronic properties of the ring.[3] The butanoic acid chain, on the other hand, offers a robust handle for a variety of chemical transformations, most notably amide bond formation, which is central to the construction of a vast array of complex molecules.[4] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and Related Compounds

Property4-(2-methyl-1H-imidazol-1-yl)butanoic acid4-(1H-imidazol-1-yl)butanoic acid2-Methylimidazole
Molecular Formula C₈H₁₂N₂O₂C₇H₁₀N₂O₂[5]C₄H₆N₂[3]
Molecular Weight 168.19 g/mol 154.17 g/mol [5]82.10 g/mol [3]
CAS Number Data not available72338-58-0[5]693-98-1[3]
Appearance Typically a solidSolidWhite or colorless solid[3]
Melting Point Not widely reportedNot widely reported145 °C[3]
Boiling Point Not widely reportedNot widely reported270 °C[3]
Solubility Soluble in polar organic solventsSoluble in waterHighly soluble in water and polar organic solvents[3]
pKa Carboxylic acid ~4-5; Imidazole ~7-8Carboxylic acid ~4-5; Imidazole ~7Imidazole proton ~7.85

Note: Specific data for the title compound is not always available in public databases; properties are inferred from its hydrochloride salt and related structures.

Spectroscopic Characterization:

  • ¹H NMR: Expect signals corresponding to the methyl protons on the imidazole ring (~2.3-2.5 ppm), the methylene protons of the butanoic acid chain (with distinct signals for α, β, and γ positions), and the two aromatic protons on the imidazole ring (~6.8-7.5 ppm).

  • ¹³C NMR: Key signals will include the carboxylic acid carbonyl carbon (~170-180 ppm), the carbons of the imidazole ring, the methyl carbon, and the methylene carbons of the alkyl chain.

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=N and C=C stretches from the imidazole ring.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 169.0921.

Synthesis of the Building Block: A Rational Approach

The most common and efficient route to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is through the N-alkylation of 2-methylimidazole. This strategy is predicated on the nucleophilicity of the N1 nitrogen of the imidazole ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-Methylimidazole E N-Alkylation A->E B Ethyl 4-bromobutanoate B->E C Base (e.g., NaH, K2CO3) C->E D Solvent (e.g., DMF) D->E F Ester Hydrolysis (e.g., NaOH, H2O) E->F G 4-(2-methyl-1H-imidazol-1-yl)butanoic acid F->G

Caption: General workflow for the synthesis of the title compound.

Causality in Protocol Design

The choice of reagents and conditions is critical for achieving high yield and purity.

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to deprotonate the imidazole, creating a highly nucleophilic imidazolide anion. This ensures the reaction proceeds efficiently. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.[6]

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic intermediates and do not participate in the reaction.

  • Use of an Ester: The alkylating agent is typically an ester of a 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). This protects the carboxylic acid from acting as a nucleophile or being deprotonated by the strong base. The ester is then easily hydrolyzed in a subsequent step.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Step 1: N-Alkylation to form Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methylimidazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the 2-methylimidazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.05 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step 2: Saponification to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with concentrated HCl to a pH of ~6-7.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution to dryness to obtain the product, likely as its hydrochloride salt.[7]

  • Purification: The product can be further purified by recrystallization.

Applications as a Synthetic Building Block

The true utility of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid lies in the reactivity of its two functional groups, allowing it to be seamlessly integrated into larger molecular frameworks.

G cluster_reactions Derivative Synthesis A 4-(2-methyl-1H-imidazol-1-yl)butanoic acid B Amide Derivatives A->B Amine, Coupling Agent (e.g., EDC, HATU) C Ester Derivatives A->C Alcohol, Acid Catalyst D Alcohol Derivative A->D Reducing Agent (e.g., LiAlH4)

Caption: Key transformations of the title compound.

Amide Bond Formation: Accessing Bioactive Molecules

The most prevalent application is the coupling of the carboxylic acid with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.

Case Study: KRP-197/ONO-8025 (Imidafenacin) This building block is a key component in the synthesis of Imidafenacin, a therapeutic agent for urinary incontinence.[8] The synthesis involves coupling the butanoic acid moiety with 4-amino-2,2-diphenylbutanamide. This exemplifies how the title compound serves as a crucial linker to introduce the 2-methylimidazole pharmacophore into a larger, biologically active molecule.[8]

Self-Validating Protocol: General Amide Coupling (EDC/HOBt)

  • Activation: Dissolve 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (1.0 eq), the desired amine (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

  • Validation: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Esterification and Reduction

The carboxylic acid can also be esterified by reacting with an alcohol under acidic conditions (Fischer esterification) or reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). These transformations further expand the synthetic utility of the building block, allowing for its incorporation into polyesters or as a precursor for other functional groups.

Conclusion and Future Outlook

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a high-value synthetic building block that provides a reliable and versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. Its bifunctional nature, combining the privileged 2-methylimidazole scaffold with a synthetically tractable butanoic acid handle, allows for its strategic placement within target molecules. The well-established synthetic routes to this compound and its predictable reactivity make it an essential tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

  • Araya, I., Tsubuki, T., Saito, T., Numata, M., & Akita, H. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-1043. [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3055390, 1H-Imidazole-1-butanoic acid. Retrieved January 22, 2026, from [Link].

  • Soares, B., Pires, N., & Calhelha, R. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(18), 5633. [Link]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? Retrieved January 22, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. Retrieved January 22, 2026, from [Link]

  • Husain, A., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 49-61. [Link]

Sources

Exploratory

A Guide to the Theoretical Conformational Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid: A Computational Chemistry Whitepaper

Abstract This technical guide provides a comprehensive framework for the theoretical conformational analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a molecule of potential interest in medicinal chemistry. Underst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a molecule of potential interest in medicinal chemistry. Understanding the conformational landscape of this molecule is crucial for elucidating its structure-activity relationship (SAR) and its potential interactions with biological targets.[1] This document outlines a multi-step computational workflow, beginning with initial structure generation and progressing through rigorous quantum mechanical calculations. We will delve into the rationale behind the selection of computational methods, offering insights grounded in established scientific principles to ensure the generation of accurate and reliable data. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.

Introduction: The Significance of Conformational Flexibility in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a multitude of conformations can exist, each with a distinct energy level. The bioactive conformation, the specific spatial arrangement a molecule adopts when interacting with its biological target, may not be its lowest energy state.[1] Therefore, a thorough exploration of the conformational space is paramount in rational drug design.[2] This guide will provide a detailed protocol for identifying the low-energy conformers of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, thereby providing critical insights for further drug development studies.

The target molecule, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, possesses several rotatable bonds, primarily within the butanoic acid chain and at the junction with the imidazole ring. This flexibility allows it to adopt a wide range of shapes, influencing its physicochemical properties and potential binding affinities. A detailed understanding of these conformational preferences is a prerequisite for more advanced computational studies, such as molecular docking and pharmacophore modeling.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and scientifically validated approach for the conformational analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This multi-tiered approach balances computational cost with accuracy, starting with a broad search using molecular mechanics and refining the results with more precise quantum mechanical methods.

Initial 3D Structure Generation

The first step is to generate a reasonable starting 3D structure for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. The IUPAC name or SMILES string (CC1=CN(C=N1)CCCC(=O)O) can be used to generate the initial 2D structure, which is then converted to a 3D representation.

Molecular Mechanics (MM) Based Conformational Search

To efficiently explore the vast conformational space, a molecular mechanics-based conformational search is the recommended initial step.[3] This approach uses classical force fields to rapidly calculate the potential energy of different conformations.

Experimental Protocol:

  • Software Selection: Utilize a molecular modeling package that includes modules for conformational searches, such as the AMMP program with the SP4 force field.[4]

  • Force Field Selection: For drug-like molecules, force fields like MMFF94s or GAFF2 are generally suitable.[5][6][7] These force fields are parameterized to handle a wide range of organic molecules.

  • Search Algorithm: Employ a systematic or stochastic search algorithm. A systematic search rotates each defined rotatable bond by a specific increment (e.g., 30 degrees), while a stochastic method, like a Monte Carlo search, randomly samples conformational space.[3][8]

  • Energy Window: Set an appropriate energy window (e.g., 10-15 kcal/mol) above the global minimum to retain a diverse set of low-energy conformers for further analysis.[9]

  • Output: The output will be a collection of unique conformers, ranked by their relative energies as calculated by the chosen force field.

Causality Behind Experimental Choices: The use of molecular mechanics at this stage is a pragmatic choice driven by computational efficiency. It allows for a broad and rapid exploration of the potential energy surface, which would be computationally prohibitive with higher levels of theory. The selection of a suitable force field is critical, as its parameters directly influence the accuracy of the calculated energies and geometries.[2][5]

Quantum Mechanical (QM) Geometry Optimization and Energy Refinement

The conformers obtained from the molecular mechanics search serve as starting points for more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[10][11]

Experimental Protocol:

  • Software Selection: Employ a quantum chemistry software package such as Gaussian or ORCA.[10][12]

  • Method Selection: The B3LYP functional is a popular and well-benchmarked choice for organic molecules, providing a good balance between accuracy and computational cost.[10][11][13]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), is recommended for initial optimizations.[10][13] These basis sets include polarization functions (d,p) that are important for describing the electronic structure of molecules with heteroatoms.

  • Geometry Optimization: Perform a full geometry optimization for each of the low-energy conformers identified in the MM search. This process will locate the nearest local minimum on the potential energy surface at the chosen level of theory.

  • Frequency Calculations: Following optimization, it is crucial to perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as the Gibbs free energy.

Trustworthiness of the Protocol: This two-step approach is a self-validating system. The initial, less accurate MM search provides a broad survey of possibilities, which are then rigorously tested and refined by the more accurate QM calculations. The frequency analysis at the QM level provides a definitive check on the nature of the stationary points found.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the conformational analysis protocol.

Conformational_Analysis_Workflow cluster_0 Initial Structure Generation cluster_1 Molecular Mechanics (MM) Search cluster_2 Quantum Mechanics (QM) Refinement cluster_3 Analysis & Interpretation A 2D Structure (SMILES/IUPAC) B 3D Structure Generation A->B C Conformational Search (e.g., Systematic or Monte Carlo) B->C D Low-Energy Conformers (MM) C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) D->E F Frequency Calculation E->F G Validated Low-Energy Conformers (QM) F->G Confirm True Minima H Energy Ranking & Population Analysis G->H I Geometric Analysis (Dihedral Angles, etc.) G->I Drug_Discovery_Logic A Conformational Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid B Identification of Low-Energy Conformers A->B C Pharmacophore Modeling B->C D Molecular Docking B->D E Virtual Screening C->E G Structure-Activity Relationship (SAR) Studies D->G F Lead Optimization E->F G->F

Caption: The role of conformational analysis in drug discovery.

Conclusion

This technical guide has presented a detailed and robust workflow for the theoretical conformational analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. By following the outlined protocols, researchers can generate a reliable and comprehensive understanding of the conformational landscape of this molecule. The insights gained from this analysis are fundamental for guiding future drug design and development efforts, ultimately contributing to the discovery of new and effective therapeutic agents. The principles and methodologies described herein are broadly applicable to the conformational analysis of other flexible small molecules of medicinal interest.

References

  • A robust force field based method for calculating conformational energies of charged drug-like molecules. (2012). PubMed.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central.
  • Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PubMed Central.
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).
  • Useful Computational Chemistry Tools for Medicinal Chemistry. Books.
  • Two novel imidazole derivatives – Combined experimental and comput
  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers.
  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis.
  • Conformational Sampling.
  • Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. PubMed Central.
  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2022).
  • Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide. Benchchem.
  • ForceGen: 3D structure and conformer generation from small lead-like molecules to macrocyclic drugs. (2017). Ask this paper | Bohrium.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid as a Versatile Ligand for Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid as a versatile ligand for the formation of metal complexes. Drawing from established synthetic methodologies for analogous compounds and general principles of coordination chemistry, this guide offers detailed protocols, explains the rationale behind experimental choices, and explores the potential applications of the resulting metal complexes in catalysis, materials science, and drug development.

Introduction: The Potential of a Bifunctional Ligand

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a bifunctional organic molecule featuring a 2-methylimidazole moiety and a butanoic acid group. This unique structure offers two distinct coordination sites: the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group. This duality allows the ligand to act as a versatile building block in coordination chemistry, potentially forming a wide array of metal complexes with diverse structural and functional properties.

The imidazole ring is a well-established coordinating group in bioinorganic chemistry and materials science, known for its ability to form stable complexes with a variety of metal ions.[1] The carboxylate group, on the other hand, can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, enabling the construction of polynuclear complexes and metal-organic frameworks (MOFs).[2] The flexible butanoic acid linker provides steric freedom, influencing the final geometry of the metal complex.

The resulting metal complexes of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid are expected to find applications in diverse fields. For instance, they could serve as catalysts in organic synthesis, leveraging the metal center's electronic properties, which are tunable by the ligand's coordination environment.[3][4] Furthermore, the incorporation of this ligand into MOFs could yield materials with interesting properties for gas storage, separation, or sensing.[2] In the realm of medicinal chemistry, metal complexes of imidazole derivatives have shown promise as therapeutic agents.

This guide will first detail a reliable synthetic protocol for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, followed by general procedures for the synthesis of its metal complexes. Subsequently, a comprehensive overview of essential characterization techniques will be provided. Finally, potential applications of these novel metal complexes will be discussed, supported by data from related systems.

Synthesis of the Ligand: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

A robust and high-yield synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid can be achieved via a two-step process: N-alkylation of 2-methylimidazole with a suitable 4-halobutanoate ester, followed by hydrolysis of the resulting ester. This approach is analogous to established procedures for similar N-substituted imidazole derivatives.[5][6][7]

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Methylimidazole + Ethyl 4-bromobutanoate step1 N-Alkylation (Base, Solvent) start->step1 intermediate Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate step1->intermediate step2 Hydrolysis (Base, H2O/Solvent) intermediate->step2 product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid step2->product

Caption: Proposed two-step synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base will act as a proton scavenger for the acidic N-H of the imidazole.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate.

Step 2: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Reaction Setup: Dissolve the purified ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. Monitor the disappearance of the starting ester by TLC.

  • Work-up and Isolation: After complete hydrolysis, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with a suitable acid (e.g., 1M HCl). The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Metal Complexes

The bifunctional nature of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid allows for the synthesis of a variety of metal complexes. The choice of metal salt, solvent, and reaction conditions will dictate the final structure and properties of the complex.

General Coordination Behavior

The ligand can coordinate to a metal center (M) in several ways:

  • N-coordination: The lone pair of electrons on the sp² hybridized nitrogen of the imidazole ring can coordinate to the metal center.

  • O-coordination: The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion.

  • N,O-chelation: Both the imidazole nitrogen and the carboxylate oxygen can coordinate to the same metal center, forming a stable chelate ring.

Coordination_Modes cluster_0 Coordination Modes of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Ligand Ligand (Im-R-COO⁻) N_coord N-Coordination (Im → M) Ligand->N_coord Imidazole N O_coord O-Coordination (COO → M) Ligand->O_coord Carboxylate O NO_chelate N,O-Chelation (Im → M ← COO) Ligand->NO_chelate Both N and O Bridging Bridging (M ← Im-R-COO → M) O_coord->Bridging

Caption: Possible coordination modes of the deprotonated ligand.

General Protocol for Metal Complex Synthesis
  • Ligand Preparation: Dissolve 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in a suitable solvent (e.g., methanol, ethanol, or water). A base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid, facilitating coordination.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., acetates, nitrates, or chlorides of transition metals like Cu(II), Co(II), Ni(II), Zn(II), etc.) in a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Isolation: The metal complex may precipitate immediately or after a period of stirring, gentle heating, or slow evaporation of the solvent.

  • Purification: Collect the solid complex by filtration, wash with the solvent used for the reaction, and dry under vacuum. Recrystallization from a suitable solvent can be performed if necessary.

Note: For the synthesis of MOFs, hydrothermal or solvothermal methods are often employed, where the reaction is carried out in a sealed vessel at elevated temperatures.[2]

Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized ligand and its metal complexes.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation of the ligand and diamagnetic complexes.Confirmation of the carbon-hydrogen framework. Shifts in the resonances of protons and carbons near the coordination sites upon complexation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and investigation of coordination modes.Disappearance of the broad O-H stretch of the carboxylic acid and appearance of asymmetric and symmetric COO⁻ stretches upon deprotonation and coordination. A shift in the C=N stretching frequency of the imidazole ring upon coordination.[1]
UV-Vis Spectroscopy Study of the electronic transitions and coordination environment of the metal ion.Ligand-centered π-π* transitions. d-d transitions for transition metal complexes, which are sensitive to the coordination geometry.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and the presence of solvent molecules.Determination of decomposition temperatures and the presence of coordinated or lattice solvent molecules.
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional structure.Provides precise information on bond lengths, bond angles, coordination geometry, and crystal packing.[8]
Elemental Analysis Determination of the empirical formula.Confirms the elemental composition of the synthesized compounds.

Potential Applications

While specific applications for metal complexes of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid are yet to be extensively explored, the known properties of related imidazole-carboxylate complexes suggest several promising avenues:

  • Homogeneous and Heterogeneous Catalysis: The metal complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4] The ligand's structure can be modified to fine-tune the catalytic performance.

  • Luminescent Materials: Some metal complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), or lanthanide ions, are known to exhibit fluorescence. These could be explored for applications in chemical sensing, bio-imaging, and light-emitting devices.[2]

  • Bioinorganic Chemistry and Drug Development: Imidazole-containing compounds are prevalent in biological systems. Metal complexes of this ligand could be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Conclusion

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a promising and versatile ligand for the synthesis of a wide range of metal complexes. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of the ligand and its coordination compounds. The diverse coordination possibilities of this ligand, coupled with the vast selection of metal ions, open up a rich area of research with potential applications in catalysis, materials science, and medicinal chemistry. Further investigation into the specific properties and applications of these novel metal complexes is highly encouraged.

References

  • Ohta, S., Narita, M., Okamoto, T., Hatakeyama, H., Kan, K., Yuasa, K., & Hayakawa, I. (1990). Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 38(2), 301-306.
  • Google Patents. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (WO2019207591A1).
  • Gade, L. H. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews, 41(8), 3159-3174.
  • Sato, Y., et al. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 49(10), 1334-1339.
  • Sokołowska, J., & Szczesio, M. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Molecules, 26(25), 7789.
  • Sun, W. Y., et al. (2011). Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. CrystEngComm, 13(19), 5769-5778.
  • Mol-Instincts. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • Toma, S., et al. (2015). Practical Applications of Metal Complexes. Molecules, 20(5), 7848-7855.
  • El-tabl, A. S., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry, 60(24), 19168-19182.
  • Zhou, K., et al. (2018). A Novel Layer Crystal Structure of Sr(II) Complex based on 2-methyl-1H-imidazole-4,5-dicarboxylate Ligand.
  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Retrieved from [Link]

  • Yang, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(33), 29285-29292.
  • Ali, A., et al. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
  • Gurbanov, A. V., et al. (2022). Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. Molecules, 27(22), 8036.
  • Ward, W. H., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Annals of the Romanian Society for Cell Biology, 26(1), 234-245.
  • Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411.
  • Starova, G. L., et al. (2013). Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids.
  • Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Sources

Application

Application Note: Derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid for Biological Screening Library Synthesis

Abstract This document provides a comprehensive guide for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a scaffold of significant interest in medicinal chemistry. The imidazole nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, a scaffold of significant interest in medicinal chemistry. The imidazole nucleus is a privileged structure found in numerous biologically active compounds and approved drugs, prized for its ability to engage in various biological interactions and improve pharmacokinetic properties.[1][2][3] This guide details two primary derivatization strategies focused on the molecule's carboxylic acid functionality: amide bond formation and esterification. We present detailed, field-proven protocols, rationale for experimental choices, and a strategic framework for designing a focused compound library suitable for high-throughput screening (HTS).[4][5] These methodologies are designed for researchers, scientists, and drug development professionals aiming to explore the structure-activity relationship (SAR) of this promising chemical scaffold.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in essential biomolecules like the amino acid histidine and purines.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The core molecule, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, combines this versatile heterocycle with a flexible butanoic acid linker, presenting an ideal platform for chemical modification. The carboxylic acid group serves as a versatile chemical handle for generating a diverse library of derivatives, primarily amides and esters. Creating such a library is a critical step in modern drug discovery, enabling the rapid screening of thousands of compounds to identify initial "hits" for further development.[5][8]

The strategic derivatization of this scaffold allows for the systematic exploration of chemical space around the core molecule. By varying the substituents introduced at the carboxylic acid terminus, researchers can modulate key physicochemical properties such as:

  • Lipophilicity: Influencing membrane permeability and solubility.

  • Hydrogen Bonding Capacity: Modifying target-binding interactions.

  • Steric Bulk: Probing the size and shape of the target's binding pocket.

  • Metabolic Stability: Introducing groups that can block or alter metabolic pathways.

This application note provides the foundational chemistry and strategic planning required to build a high-quality screening library from the 4-(2-methyl-1H-imidazol-1-yl)butanoic acid core.

Derivatization Strategy Overview

The primary point of diversification on the parent molecule is the carboxylic acid. This functional group is readily converted into a variety of other functional groups, with amides and esters being the most common and synthetically accessible for library generation. The overall workflow is visualized below.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Screening Libraries Core 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Amide Amide Coupling (Amine Library, R-NH2) Core->Amide Activate COOH Ester Esterification (Alcohol Library, R-OH) Core->Ester Acid Catalyst AmideLib Amide Derivative Library Amide->AmideLib EsterLib Ester Derivative Library Ester->EsterLib

Figure 1: General workflow for library generation.

Pathway 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, as the amide bond is a stable and key structural feature in countless biological molecules and drugs.[9] The reaction involves the condensation of the carboxylic acid with a primary or secondary amine.[10] Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[10]

Choosing an Amide Coupling Reagent

A plethora of coupling reagents are available, each with specific advantages. For library synthesis, efficiency, reliability, and ease of purification are paramount.

Reagent CombinationKey AdvantagesConsiderations
EDC / HOBt Water-soluble byproducts (urea), cost-effective, widely used.Can be less effective for sterically hindered or electron-deficient amines.
HATU / DIPEA High reactivity, fast reaction times, effective for difficult couplings.More expensive, byproducts can complicate purification.
DCC / DMAP Highly effective, well-established.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration, can be allergenic.

For general library synthesis, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and cost-effective choice.[11] HOBt acts as a catalyst by forming an activated ester intermediate, which minimizes side reactions and reduces the risk of racemization if chiral centers are present.[11]

Protocol: General Procedure for Amide Coupling (EDC/HOBt)

This protocol describes a general method for coupling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid with a diverse set of primary and secondary amines in a parallel synthesis format.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Selected amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry reaction vial, add 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.1 eq) and the selected amine (1.1 eq). If the amine is provided as a hydrochloride salt, add an additional equivalent of a non-nucleophilic base like DIPEA or TEA (2.1 eq total).

  • Activation & Coupling: Add EDC (1.2 eq) to the solution. If the reaction is performed in DCM, it can be gently stirred at room temperature. If using DMF, the reaction can be stirred at room temperature or gently heated to 40-50 °C to facilitate the dissolution of all components and accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure compound.

Pathway 2: Ester Library Synthesis via Fischer Esterification

Esterification provides another avenue to generate structural diversity. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] The reaction is an equilibrium process, meaning it is reversible.[14] To drive the reaction towards the ester product, one must either use a large excess of the alcohol (which can also serve as the solvent) or remove the water that is formed as a byproduct.[14]

Considerations for Esterification

While effective, the strongly acidic and often high-temperature conditions of classic Fischer esterification may not be suitable for sensitive substrates. However, for a robust scaffold like the one , it is a highly cost-effective method for library synthesis, especially when using simple, low-boiling-point alcohols. Milder, modern methods using reagents like Dowex H+/NaI can also be employed for more delicate alcohol substrates.[15]

Protocol: General Procedure for Fischer Esterification

This protocol is suitable for simple, non-volatile alcohols.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Selected alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (1.0 eq) in a large excess of the desired alcohol (can be used as the solvent, e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach equilibrium (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Library Design and Building Block Selection

The success of a screening campaign is highly dependent on the quality and diversity of the compound library.[5][16] The selection of amines and alcohols ("building blocks") should be a deliberate process guided by principles of chemical diversity and "drug-likeness."

G cluster_0 Building Block Selection Strategy cluster_1 Selection Criteria Selection Building Block (Amine/Alcohol) Selection Diversity Structural Diversity (Varying R-groups: alkyl, aryl, heterocyclic, functionalized) Selection->Diversity PhysChem Physicochemical Properties (e.g., Lipinski's Rule of Five compliance, low molecular weight) Selection->PhysChem Availability Commercial Availability & Cost Selection->Availability Reactivity Chemical Reactivity (Avoid interfering functional groups) Selection->Reactivity

Figure 2: Key criteria for selecting library building blocks.

Key Principles:

  • Maximize Diversity: Select building blocks that represent a wide range of chemical features: small and large aliphatic groups, aromatic and heteroaromatic rings, and groups with additional hydrogen bond donors/acceptors.

  • Maintain Favorable Properties: Choose building blocks that will likely result in final compounds with drug-like properties (e.g., Molecular Weight < 500, cLogP < 5).

  • Ensure Commercial Availability: For rapid library synthesis, select building blocks that are readily available from commercial suppliers.

Analytical Quality Control

For every synthesized compound, it is crucial to confirm its identity and purity to ensure that biological screening data is reliable.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) for a quick qualitative assessment of reaction completion.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS to determine the purity of the final compound (typically >95% is desired for screening).

  • Structural Confirmation: For key compounds or representative examples from the library, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the precise chemical structure.

Conclusion

The derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid via amide coupling and esterification represents a robust and efficient strategy for generating diverse chemical libraries for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for exploring the therapeutic potential of this valuable imidazole scaffold. By applying sound chemical principles and thoughtful library design, researchers can significantly increase the probability of identifying novel hit compounds for future drug development programs.

References

  • Title: Imidazole: Having Versatile Biological Activities. Source: SciSpace by Typeset URL: [Link]

  • Title: Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Source: Ash Ermish URL: [Link]

  • Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Source: HepatoChem URL: [Link]

  • Title: Evaluating and evolving a screening library in academia: the St. Jude approach. Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI URL: [Link]

  • Title: Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Source: PMC - NIH URL: [Link]

  • Title: A review: Imidazole synthesis and its biological activities. Source: The Pharma Innovation URL: [Link]

  • Title: Design of chemical libraries for screening. Source: PubMed URL: [Link]

  • Title: Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Source: PubMed URL: [Link]

  • Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Source: Longdom Publishing URL: [Link]

  • Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Source: ResearchGate URL: [Link]

  • Title: Screening Library Design. Source: ResearchGate URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: ResearchGate URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: PMC - NIH URL: [Link]

  • Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Source: Scilit URL: [Link]

  • Title: The preparation and applications of amides using electrosynthesis. Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Source: Master Organic Chemistry URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: ACS Publications URL: [Link]

  • Title: Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Source: PMC - NIH URL: [Link]

  • Title: Ester synthesis by esterification. Source: Organic Chemistry Portal URL: [Link]

  • Title: esterification - alcohols and carboxylic acids. Source: Chemguide URL: [Link]

  • Title: Fischer Esterification. Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Integration of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid in Modern Kinase Inhibitor Synthesis

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes.[1] Their dysreg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention.[2][3] In the landscape of targeted therapy, the imidazole moiety has emerged as a versatile and privileged scaffold for the design of potent and selective kinase inhibitors.[2][4] Imidazole-based compounds have demonstrated efficacy against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring allow it to form crucial interactions within the ATP-binding pocket of kinases, thereby disrupting their catalytic activity.[5]

This guide provides an in-depth technical overview of the application of a specific imidazole derivative, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid , in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol for the compound itself, and present a representative workflow for its incorporation into a model kinase inhibitor scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

The Rationale for Employing 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

The strategic design of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" as a building block for kinase inhibitors is rooted in several key principles of medicinal chemistry and kinase biology. The molecule can be deconstructed into three key components, each contributing to its utility:

  • The 2-methyl-1H-imidazole Core: This heterocyclic system is crucial for establishing interactions within the kinase ATP-binding site. The nitrogen atoms can act as hydrogen bond acceptors or donors, mimicking the interactions of the adenine region of ATP. The 2-methyl group can provide additional van der Waals interactions and influence the overall electronics and solubility of the final inhibitor.

  • The Butanoic Acid Linker: The four-carbon carboxylic acid chain offers a versatile linker to connect the imidazole core to a larger scaffold. The length and flexibility of this linker can be optimized to achieve the desired orientation of the imidazole within the binding pocket.

  • The Carboxylic Acid Handle: The terminal carboxylic acid group is a key functional handle for synthetic elaboration. It can be readily activated to form amide bonds, a common and stable linkage in many pharmaceutical compounds. This allows for the straightforward coupling of the imidazole-butanoic acid moiety to a variety of amine-containing scaffolds.

The combination of these features makes "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" a highly valuable and adaptable reagent in the synthesis of targeted kinase inhibitors.

Experimental Protocols

Part 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. The synthesis is a two-step process starting from commercially available 2-methylimidazole and ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

Workflow for the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

A 2-Methylimidazole + Ethyl 4-bromobutanoate B N-Alkylation (NaH, DMF) A->B C Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate B->C D Ester Hydrolysis (NaOH, EtOH/H2O) C->D E Acidification (HCl) D->E F 4-(2-methyl-1H-imidazol-1-yl)butanoic acid E->F

Caption: Synthetic workflow for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Materials and Reagents:

ReagentSupplierGrade
2-MethylimidazoleSigma-Aldrich99%
Ethyl 4-bromobutanoateAlfa Aesar98%
Sodium hydride (NaH)Acros Organics60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%
Sodium hydroxide (NaOH)VWRACS grade
Ethanol (EtOH)Decon Labs200 proof
Hydrochloric acid (HCl)J.T. BakerConcentrated, 37%
Ethyl acetate (EtOAc)EMD MilliporeACS grade
BrineLabChemSaturated solution
Anhydrous sodium sulfate (Na2SO4)BeanTown ChemicalGranular

Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 g, 25.0 mmol, 1.2 eq) carefully washed with hexanes to remove the mineral oil.

  • Suspend the sodium hydride in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-methylimidazole (1.72 g, 21.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add the 2-methylimidazole solution dropwise to the sodium hydride suspension over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Add ethyl 4-bromobutanoate (4.5 g, 23.1 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate as a pale yellow oil.

Step 2: Hydrolysis to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Dissolve the purified ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate (from Step 1) in a mixture of ethanol (40 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.2 g, 30.0 mmol, ~1.5 eq per mole of ester) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution to dryness.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-methyl-1H-imidazol-1-yl)butanoic acid as a white to off-white solid.

Characterization Data (Expected):

  • ¹H NMR: Consistent with the structure, showing characteristic peaks for the imidazole ring protons, the methyl group, and the aliphatic chain.

  • ¹³C NMR: Shows the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₈H₁₂N₂O₂: 169.0977; found: 169.0975.

Part 2: Application in Kinase Inhibitor Synthesis - A Representative Protocol

This section details a representative protocol for the incorporation of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" into a hypothetical kinase inhibitor targeting a generic kinase. The core scaffold used here is a simple aminopyrimidine, a common feature in many kinase inhibitors.

Hypothetical Kinase Inhibitor Target Structure:

Workflow for Kinase Inhibitor Synthesis

A 4-(2-methyl-1H-imidazol-1-yl)butanoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B D Final Kinase Inhibitor B->D C 4-Amino-6-aryl-pyrimidine C->B

Caption: Amide coupling workflow for kinase inhibitor synthesis.

Materials and Reagents:

ReagentSupplierGrade
4-(2-methyl-1H-imidazol-1-yl)butanoic acidSynthesized as per Part 1>95%
4-Amino-6-(4-fluorophenyl)pyrimidineEnamine>95%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Oakwood Chemical>98%
DIPEA (N,N-Diisopropylethylamine)TCI America>99%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%
Dichloromethane (DCM)Macron Fine ChemicalsACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)LabChem

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (168 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous DMF (10 mL).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) to the solution.

  • Add DIPEA (0.35 mL, 2.0 mmol, 2.0 eq) to the reaction mixture and stir at room temperature for 15 minutes.

  • In a separate flask, dissolve 4-amino-6-(4-fluorophenyl)pyrimidine (190 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add the amine solution to the activated acid solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-5% methanol in dichloromethane) to yield the final kinase inhibitor.

Data and Expected Outcomes

The successful synthesis of the final kinase inhibitor would be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The purity would be assessed by HPLC.

Table 1: Expected Analytical Data for the Hypothetical Kinase Inhibitor

AnalysisExpected Result
¹H NMR Signals corresponding to the 4-fluorophenyl, pyrimidine, imidazole, and butanoyl moieties.
¹³C NMR Appropriate number of aromatic and aliphatic carbon signals.
HRMS (ESI+) [M+H]⁺ calculated for C₁₈H₁₈FN₅O: 340.1570; found within ± 5 ppm.
HPLC Purity >95%

Mechanism of Action and Signaling Pathway Context

The synthesized inhibitor, by virtue of its imidazole-based warhead, is designed to compete with ATP for binding to the kinase active site. The specific interactions will depend on the target kinase, but generally involve hydrogen bonding with the hinge region and hydrophobic interactions in the surrounding pockets.

Generic Kinase Signaling Pathway and Point of Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Activates Downstream Substrate Downstream Substrate Kinase Cascade->Downstream Substrate Phosphorylates Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Promotes Inhibitor Our Synthesized Inhibitor Inhibitor->Kinase Cascade Inhibits

Caption: Simplified signaling pathway showing kinase inhibition.

Conclusion and Future Perspectives

"4-(2-methyl-1H-imidazol-1-yl)butanoic acid" represents a strategically designed and synthetically accessible building block for the development of novel kinase inhibitors. Its inherent features allow for the facile introduction of a key pharmacophore into a variety of molecular scaffolds. The protocols provided herein offer a robust starting point for researchers to synthesize this valuable intermediate and incorporate it into their drug discovery pipelines. Future work could involve the synthesis of derivatives with modified linker lengths or substitutions on the imidazole ring to fine-tune the potency and selectivity against specific kinase targets.

References

  • Benchchem. Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.

  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.

  • National Institutes of Health. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations.

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.

  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors.

  • National Institutes of Health. Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase.

  • PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

  • OUCI. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.

  • PubMed. Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025).

  • National Center for Biotechnology Information. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Patent US-9290504-B2.

  • National Institutes of Health. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.

  • Google Patents. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

  • National Institutes of Health. Methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate.

Sources

Application

Application Note: A Comprehensive Protocol for the Antimicrobial Screening of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole derivatives represent a promising class of compounds, kno...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole derivatives represent a promising class of compounds, known for their broad-spectrum antimicrobial activities.[1][2] This document provides a detailed, tiered protocol for the comprehensive in vitro antimicrobial screening of novel derivatives of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid". We present a strategic workflow, from initial qualitative assessment using the agar disk diffusion method to quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution. The protocols are designed to be robust and reproducible, incorporating standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[3][4] This guide is intended for researchers in drug discovery and microbiology to effectively evaluate the antimicrobial potential of new chemical entities.

Part 1: Scientific Rationale & Mechanistic Insights

The imidazole ring is a critical pharmacophore found in numerous clinically significant antimicrobial agents.[5][6] Its biological activity is often attributed to the nitrogen atoms within the heterocyclic ring, which can coordinate with metal ions in essential microbial enzymes or interfere with key biosynthetic pathways.[7][8]

Potential Mechanisms of Action: The antimicrobial action of imidazole-containing compounds can be multifaceted. In fungi, azoles are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[9] This disruption leads to a compromised cell membrane and ultimately, cell death. In bacteria, potential mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with DNA replication.[1][8] The lipophilicity of the derivatives, often tuned by various substituents, plays a crucial role in their ability to penetrate microbial cell walls and exert their effect.[10][11] Therefore, screening a library of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" derivatives with diverse functional groups is a rational approach to identifying potent antimicrobial leads.

Part 2: Experimental Design & Strategy

A tiered screening approach is recommended to efficiently identify and characterize promising compounds from a larger library of derivatives. This strategy saves resources by focusing intensive quantitative testing on only the most active candidates identified in the initial screen.

  • Primary Screening (Qualitative): The Agar Disk Diffusion (Kirby-Bauer) test is a simple, cost-effective method to rapidly assess the general antimicrobial activity of the derivatives.[12][13] It provides a qualitative measure of a compound's ability to inhibit microbial growth.

  • Secondary Screening (Quantitative): For compounds showing activity in the primary screen, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is the gold standard for quantitative susceptibility testing.[14][15][16]

  • Tertiary Analysis (Bactericidal/Fungicidal Activity): Following MIC determination, a subculture is performed to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[17] This assay distinguishes between compounds that merely inhibit growth (static) and those that actively kill the microorganism (cidal), which is a critical parameter for therapeutic development.[18][19]

G cluster_0 Screening Workflow Compound Compound Library (Derivatives of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid) Primary Primary Screen (Agar Disk Diffusion) Compound->Primary Inactive Inactive Compounds (Archive) Primary->Inactive No Zone of Inhibition Active Active 'Hits' Primary->Active Zone of Inhibition > X mm Secondary Secondary Screen (Broth Microdilution for MIC) Active->Secondary MIC_Data MIC Values Determined Secondary->MIC_Data Tertiary Tertiary Analysis (Subculture for MBC/MFC) MIC_Data->Tertiary MBC_Data MBC/MIC Ratio Calculated (Characterize as -cidal or -static) Tertiary->MBC_Data Lead Lead Candidates for Further Development MBC_Data->Lead

Caption: Tiered antimicrobial screening workflow.

Part 3: Materials and Reagents

  • Test Compounds: Derivatives of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" dissolved in an appropriate solvent (e.g., Dimethyl sulfoxide, DMSO).

  • Microbial Strains (ATCC recommended):

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungus: Candida albicans (e.g., ATCC 10231).

  • Growth Media:

    • Mueller-Hinton Agar (MHA) for disk diffusion.[12][20]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Sabouraud Dextrose Agar/Broth for fungal culture.

  • Reagents:

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland turbidity standard.

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Equipment & Consumables:

    • Sterile 96-well microtiter plates.

    • Sterile Petri dishes (100 mm or 150 mm).

    • Sterile filter paper disks (6 mm).

    • Micropipettes and sterile tips.

    • Incubator (35-37°C).

    • Vortex mixer.

    • Spectrophotometer or nephelometer.

Part 4: Detailed Protocols

Protocol 4.1: Preparation of Microbial Inoculum

Rationale: A standardized inoculum density is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[21]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually against a white card with black lines or using a nephelometer.[21]

  • This standardized suspension must be used within 15 minutes of preparation.[21]

Protocol 4.2: Primary Screening - Agar Disk Diffusion Assay

Rationale: This method relies on the diffusion of the test compound from a paper disk into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[22][23]

  • Plate Inoculation: Within 15 minutes of preparing the standardized inoculum (Protocol 4.1), dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform coverage.[12]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Space them evenly to prevent zone overlap (no more than 6 disks on a 100 mm plate).[22]

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) onto a separate disk.

  • Apply a positive control antibiotic and a solvent (DMSO) control to separate disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for C. albicans).

  • Result Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the disk diameter.

Protocol 4.3: Secondary Screening - Broth Microdilution for MIC Determination

Rationale: This quantitative method determines the lowest concentration of a compound that inhibits microbial growth in a liquid medium, providing a precise MIC value.[15][24][25]

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a stock solution of the test compound in DMSO at a concentration twice the highest desired test concentration.

  • Add 100 µL of this compound stock solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This leaves well 11 as the growth control and well 12 as the sterility control.

  • Inoculum Preparation: Dilute the standardized microbial suspension (from Protocol 4.1) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14] This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 4.4: Tertiary Analysis - MBC Determination

Rationale: The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[17][26] It is determined by subculturing from the clear wells of the MIC plate.

  • Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, transfer a 10 µL aliquot from each clear well and spot it onto a fresh, antibiotic-free MHA plate.

  • Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[27]

Part 5: Data Analysis and Interpretation

Data should be systematically recorded and analyzed. For the primary screen, compounds exhibiting a significant zone of inhibition (e.g., >10 mm) are typically considered "hits" for further testing.

For quantitative data, results can be summarized in a table. The MBC/MIC ratio is a useful metric for classifying the compound's activity:

  • Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4.[17][26]

  • Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4.

Table 1: Example Antimicrobial Activity Data for Imidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus8162Bactericidal
E. coli16322Bactericidal
C. albicans32>128>4Fungistatic
Derivative B S. aureus64>128>2Bacteriostatic
E. coli>128N/AN/AInactive
C. albicans128>128>1Fungistatic
Ciprofloxacin S. aureus0.512Bactericidal
Fluconazole C. albicans4328Fungistatic

N/A: Not Applicable

Part 6: Troubleshooting and Best Practices

  • Compound Solubility: If compounds precipitate in the broth, consider using a co-solvent or testing a lower concentration range. Always include a solvent control to ensure it has no antimicrobial activity at the concentrations used.

  • Inoculum Consistency: Strict adherence to the 0.5 McFarland standard is paramount for reproducibility. Prepare fresh for each experiment.

  • Aseptic Technique: All steps must be performed under aseptic conditions to prevent contamination. The sterility control well in the MIC assay is a critical checkpoint.

  • Adherence to Standards: For clinical relevance and inter-laboratory comparability, methodologies should align with the latest guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[4]

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Patel, A. K., et al. (2013). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 850-855.
  • Bondad, M. G. F. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Biology LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). [Link]

  • Kumar, R., et al. (2010). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Acta Poloniae Pharmaceutica, 67(4), 363-371.
  • Harrison, T. G., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(11).
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Sreenivasa, M., et al. (2012). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 4(6), 2316-2325.
  • News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Microbe Online. (2022). Broth Dilution Method for MIC Determination. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Gardner, P. H., et al. (2006). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 281(43), 32496-32503.
  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Conejo-García, A., et al. (2019). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 24(12), 2269.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 995838.
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers in Microbiology, 14, 1113220.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI Website. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19.
  • Clinical & Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Pharmaceutical Sciences and Research, 11(2), 484-490.
  • Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. (2015). Tetrahedron Letters, 56(31), 4581-4584.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). Molecules, 26(16), 4983.
  • ResearchGate. (2020). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

Sources

Method

Application Notes and Protocols for Investigating "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (herein refe...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (herein referred to as IMBA), in the context of cancer cell line studies. This document offers both the theoretical framework and detailed, field-proven protocols to assess the potential anti-cancer efficacy of IMBA.

Introduction and Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-cancer properties.[1] Derivatives of imidazole have been shown to act as microtubule targeting agents, kinase inhibitors, and inducers of apoptosis.[2][3][4] For instance, certain imidazole derivatives have been found to induce apoptosis in breast cancer cells by upregulating PTEN, a critical tumor suppressor, thereby inhibiting the Wnt/TCF signaling cascade.[5] Others have shown efficacy in lung cancer models through epigenetic modulation and induction of caspase-3.[6]

IMBA, or 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, is a novel small molecule that combines the imidazole moiety with a butanoic acid side chain. This structure is reminiscent of butyrate, a short-chain fatty acid known to act as a histone deacetylase (HDAC) inhibitor and to induce apoptosis and cell cycle arrest in colon cancer cells.[7][8] The unique combination of these two functional groups suggests that IMBA may possess multi-faceted anti-tumor activity.

This guide is predicated on the hypothesis that IMBA induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. The following protocols are designed to systematically test this hypothesis, beginning with broad cytotoxicity screening and progressing to more mechanistic assays.

Postulated Mechanism of Action: Induction of Apoptosis via Modulation of the PI3K/Akt/mTOR Pathway

Based on the known activities of related imidazole compounds and butyrate, we postulate that IMBA may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9][10] Inhibition of this pathway can lead to the induction of apoptosis.

The proposed mechanism involves the following key steps:

  • IMBA enters the cancer cell.

  • Inhibition of Akt Phosphorylation: IMBA is hypothesized to interfere with the upstream signaling that leads to the phosphorylation (activation) of Akt.

  • Downregulation of Downstream Effectors: Inactivated Akt is unable to phosphorylate and activate its downstream targets, including mTOR.

  • Activation of Apoptotic Machinery: This signaling cascade culminates in the activation of effector caspases, such as Caspase-3, and the cleavage of PARP, leading to the systematic dismantling of the cell characteristic of apoptosis.

This proposed pathway provides a testable framework for investigating the molecular mechanism of IMBA.

IMBA_Signaling_Pathway IMBA IMBA (4-(2-methyl-1H-imidazol-1-yl)butanoic acid) pAkt p-Akt (Active) IMBA->pAkt inhibits activation PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt pmTOR p-mTOR (Active) pAkt->pmTOR phosphorylates Apoptosis Apoptosis pAkt->Apoptosis inhibits mTOR mTOR Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival

Caption: Postulated signaling pathway for IMBA-induced apoptosis.

Application: Cytotoxicity Screening using the MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of IMBA on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Adjust the cell suspension to a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a 100 mM stock solution of IMBA in sterile DMSO.

    • Perform serial dilutions of the IMBA stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective IMBA concentrations (or vehicle control, 0.1% DMSO).

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of cell viability against the log of the IMBA concentration and use non-linear regression analysis to determine the IC50 value.

Illustrative Data Presentation

Table 1: Hypothetical IC50 Values of IMBA in Various Cancer Cell Lines after 48h Treatment

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma28.5
A549Lung Carcinoma22.8
HCT116Colon Carcinoma12.5
PANC-1Pancreatic Carcinoma35.1
PC-3Prostate Adenocarcinoma18.9

Application: Quantifying Apoptosis by Flow Cytometry

Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis or necrosis.

Rationale: This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Protocol: Annexin V-FITC and PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Flow Cytometry Analysis Seed 1. Seed cells in 6-well plates Treat 2. Treat with IMBA (e.g., IC50 conc.) for 24h Seed->Treat Harvest 3. Harvest both adherent and floating cells Treat->Harvest Wash_PBS 4. Wash cells with cold 1X PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stain 6. Add Annexin V-FITC & PI Resuspend->Add_Stain Incubate 7. Incubate for 15 min at RT in the dark Add_Stain->Incubate Add_Buffer 8. Add 1X Binding Buffer Incubate->Add_Buffer Analyze 9. Analyze immediately by flow cytometry Add_Buffer->Analyze Gate 10. Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Gate

Caption: Experimental workflow for apoptosis detection via flow cytometry.

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in T25 flasks or 6-well plates and allow them to attach overnight.[14]

    • Treat cells with IMBA at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the floating cells from the medium with the detached adherent cells.

    • Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.[14]

  • Staining:

    • Wash the cell pellet twice with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (1 mg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.

    • Acquire at least 10,000 events per sample for a statistically significant analysis.

Application: Mechanistic Investigation by Western Blotting

Objective: To investigate the effect of IMBA on the expression and phosphorylation status of key proteins in the proposed PI3K/Akt/mTOR signaling pathway.

Rationale: Western blotting is a widely used technique to detect specific proteins in a sample.[17] It allows for the analysis of changes in protein levels and post-translational modifications, such as phosphorylation, which is a key mechanism for activating or inactivating proteins in signaling pathways.[18][19] By probing for total and phosphorylated forms of Akt and mTOR, as well as downstream markers of apoptosis like cleaved Caspase-3, we can validate the proposed mechanism of action.

Protocol: Western Blot Analysis
  • Protein Extraction:

    • Treat cells with IMBA as described for the apoptosis assay.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[20]

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the relative protein expression levels.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • ResearchGate. (2017). Cell Viability Assays: Methods and Protocols.
  • Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand.
  • Oncol Res. (2013). Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)
  • Spandidos Publications. (2023).
  • Archer, S. Y., et al. (1998). p21WAF1 is required for butyrate-mediated growth inhibition of human colon cancer cells. PNAS.
  • Epigenetics & Chromatin. (2021). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. PMC - NIH.
  • Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PMC - NIH.
  • Journal of Medicinal Chemistry. (2006). [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines. PubMed.
  • MDPI. (2022).
  • Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed.
  • Journal of Clinical Investigation. (2008).
  • Molecules. (2022). Targeting Akt/NF-κB/p53 Pathway and Apoptosis Inducing Potential of 1,2-Benzenedicarboxylic Acid, Bis (2-Methyl Propyl) Ester Isolated from Onosma bracteata Wall. against Human Osteosarcoma (MG-63) Cells. PMC - NIH.

Sources

Application

A Robust, Validated LC-MS/MS Method for the High-Throughput Quantification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note describes a detailed, validated, and highly sensitive analytical method for the quantification of 4-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a detailed, validated, and highly sensitive analytical method for the quantification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in human plasma. The compound, a key structural moiety and potential metabolite of therapeutic agents like KRP-197/ONO-8025, requires a robust analytical method for pharmacokinetic and drug metabolism studies[1]. The methodology leverages the specificity and sensitivity of Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS). The protocol outlines a streamlined protein precipitation-based sample preparation, a rapid 5-minute chromatographic run, and a comprehensive method validation strategy adhering to the principles outlined in the ICH Q2(R2) and FDA guidelines[2][3][4]. This ensures the method is fit-for-purpose, providing trustworthy and reproducible data for drug development professionals.

Introduction and Scientific Rationale

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a small molecule containing both a basic imidazole ring and an acidic carboxylic acid group. Its amphoteric nature and presence as a key fragment in larger pharmaceutical compounds necessitate a reliable bioanalytical method for its quantification in complex biological matrices like plasma[1][5]. Such quantification is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drugs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity[6][7]. This method allows for the direct detection of the target analyte at low concentrations, even in the presence of endogenous plasma components. Our approach utilizes a simple protein precipitation for sample cleanup, which is advantageous for high-throughput applications, followed by a fast chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity. The entire protocol is validated against internationally recognized standards to guarantee data integrity[2][8].

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standards: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (≥98% purity), 4-(2-methyl-1H-imidazol-1-yl)butanoic acid-d4 (Isotopically Labeled Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • HPLC System: A UHPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source (e.g., Sciex 6500+, Thermo TSQ Altis).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions for fast chromatography (e.g., Ascentis® Express C18, 50 mm x 2.1 mm, 2.7 µm particle size)[9].

Detailed Analytical Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

This protocol is foundational for establishing the accuracy of the entire assay.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration standards (CALs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile. This solution will be used for protein precipitation.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation:

    • Spike 50 µL of blank human plasma with the appropriate analyte working standard solution to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

The choice of protein precipitation is a balance between cleanup efficiency and speed. For high-throughput analysis, its simplicity is a major advantage[10].

  • Aliquot Samples: Pipette 50 µL of each CAL, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

  • Precipitation and IS Addition: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitating agent, while this step ensures consistent addition of the internal standard.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or HPLC vials for analysis.

G Sample Sample Add_IS Add_IS Sample->Add_IS Precipitates proteins Vortex Vortex Add_IS->Vortex Ensures mixing Centrifuge Centrifuge Vortex->Centrifuge Pellets proteins Transfer Transfer Centrifuge->Transfer Isolates analyte Inject Inject Transfer->Inject

Protocol 3: LC-MS/MS Instrumental Analysis

The conditions below are a robust starting point and should be optimized for the specific instrumentation used. The acidic mobile phase ensures the imidazole moiety is protonated, yielding a strong signal in positive ion mode ESI[6][11].

Parameter Condition Rationale
LC Column Ascentis® Express C18, 50 x 2.1 mm, 2.7 µmProvides excellent resolution and peak shape for small molecules with short run times[9].
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography; acid promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase; acid maintains mobile phase consistency.
Flow Rate 0.5 mL/minAppropriate for the column dimensions and ensures efficient separation.
Gradient Elution 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)A gradient is necessary to elute the analyte with a good peak shape and clear the column of late-eluting matrix components[9].
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume is sufficient given the high sensitivity of modern mass spectrometers.
Ionization Mode Heated Electrospray Ionization (HESI), PositiveThe basic nitrogen on the imidazole ring is readily protonated, making positive mode ideal for sensitivity[12].
MRM Transitions Analyte: Q1: 171.1 -> Q3: 111.1 (Quantifier), Q3: 82.1 (Qualifier)IS (d4): Q1: 175.1 -> Q3: 115.1 (Quantifier)These hypothetical transitions correspond to the precursor ion [M+H]+ and stable product ions, providing specificity. Must be optimized empirically.
Source Parameters Gas Flow, Temperatures, VoltagesMust be optimized for the specific compound and instrument to maximize signal intensity.

Method Validation Strategy and Acceptance Criteria

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose[8]. The following validation parameters must be assessed according to ICH Q2(R2) guidelines[2][4].

G MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LLOQ LLOQ MV->LLOQ Stock Stock MV->Stock FreezeThaw FreezeThaw MV->FreezeThaw BenchTop BenchTop MV->BenchTop PostProc PostProc MV->PostProc

Parameter Experimental Protocol Acceptance Criteria (Based on FDA/ICH Guidelines[2][3])
Specificity & Selectivity Analyze at least six different blank plasma lots. Check for interfering peaks at the retention times of the analyte and IS.Response of interfering peaks must be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% of the IS response.
Linearity and Range Analyze a calibration curve with at least 6 non-zero points over the expected concentration range. Perform a linear regression (1/x² weighting).Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra-day) Analyze six replicates of QC samples (Low, Mid, High) in a single analytical run.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.
Accuracy & Precision (Inter-day) Analyze six replicates of QC samples (Low, Mid, High) across at least three different analytical runs on different days.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve. Must be analyzed with six replicates.Signal-to-noise ratio > 10. Accuracy within ±20% of nominal and Precision (CV) ≤20%.
Matrix Effect Analyze analyte spiked into post-extraction blank plasma from six lots and compare the response to the analyte in a neat solution.The CV of the IS-normalized matrix factor across the six lots should be ≤15%.
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels.Recovery should be consistent and reproducible, although a specific percentage is not mandated. The CV of recovery across QC levels should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, etc.) Analyze QC samples after subjecting them to various storage and handling conditions (e.g., three freeze-thaw cycles from -80°C; 4 hours at room temp). Compare results to freshly prepared QCs.Mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive, scientifically grounded framework for the quantification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in human plasma. The described LC-MS/MS method is rapid, sensitive, and specific. By adhering to the detailed protocols for sample preparation, instrumental analysis, and rigorous method validation based on ICH and FDA guidelines, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submission and crucial decision-making in pharmacokinetic and metabolic studies.

References

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. ChemSynthesis. Retrieved from [Link]

  • Tatebayashi, H., et al. (2009). Determination of 4(5)-Methylimidazole in Soy Sauce and Other Foods by LC-MS/MS after Solid-Phase Extraction. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kuhurova, V. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved from [Link]

  • Gao, S., et al. (2011). Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Nishi, T., et al. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Hotha, K. (2016). Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. ResearchGate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Al-Tannak, N. F., & Baglo, A. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Funakoshi, T., & Hakamata, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Funakoshi, T., & Hakamata, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (n.d.). LCMS Method A. USPTO. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid Esters and Amides

Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for coordinating with metallic centers in enzymes make it a versatile building block for drug design.[1][2] This guide focuses on a key synthetic intermediate, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid , and provides detailed, field-proven protocols for its derivatization into a library of esters and amides. These derivatives are of significant interest to researchers in drug development, as they serve as key intermediates for complex APIs, including the antiemetic agent Ondansetron, and as building blocks for novel therapeutic agents.[3][4][5][6][7]

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these syntheses effectively. We will cover the synthesis of the core carboxylic acid, followed by robust methods for esterification and amidation, complete with mechanistic insights and workflow diagrams.

Part 1: Synthesis of the Core Intermediate: 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

The foundational step is the reliable synthesis of the parent carboxylic acid. The most efficient and widely adopted strategy involves a two-step process: N-alkylation of 2-methylimidazole followed by saponification of the resulting ester.

Workflow for Core Intermediate Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 2-Methylimidazole D Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate A->D SN2 Reaction B Alkyl 4-halobutanoate (e.g., Ethyl 4-bromobutanoate) B->D C Base (K2CO3) Solvent (Acetonitrile) C->A Deprotonation E Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate G Intermediate Carboxylate Salt E->G Hydrolysis F Base (NaOH) Solvent (EtOH/H2O) F->E I 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid (Final Product) G->I H Acidic Workup (HCl) H->G

Caption: Synthetic pathway for the core carboxylic acid intermediate.

Protocol 1.1: Synthesis of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

Rationale: This reaction is a classical N-alkylation via an SN2 mechanism. 2-Methylimidazole's N-1 proton is weakly acidic. A moderately strong, non-nucleophilic base like potassium carbonate is sufficient to deprotonate it, forming the imidazolate anion, which is a potent nucleophile. This anion then displaces the halide from the ethyl 4-halobutanoate. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cation while leaving the nucleophile reactive.

Materials:

  • 2-Methylimidazole

  • Ethyl 4-bromobutanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2-methylimidazole (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolate salt.

  • Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure product as an oil.

Protocol 1.2: Saponification to 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

Rationale: This step utilizes base-catalyzed hydrolysis (saponification) to convert the ester into the corresponding carboxylate salt.[8][9] Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The subsequent acidic workup is crucial to protonate the sodium carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution, allowing for its isolation.

Materials:

  • Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the ester from Protocol 1.1 (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide pellets (1.5 - 2.0 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 by the dropwise addition of concentrated HCl. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Part 2: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid Esters

The conversion of the carboxylic acid to its ester derivatives can be accomplished through several reliable methods, with Fischer esterification being the most direct for simple alcohols.

Workflow for Ester Synthesis

cluster_0 Method A: Fischer Esterification cluster_1 Method B: Alkylation A 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid D Target Ester A->D Reversible Equilibrium F Target Ester A->F SN2 Reaction B Alcohol (R-OH) (Large Excess) B->D C Acid Catalyst (H2SO4) C->A Protonation E 1. Base (K2CO3) 2. Alkyl Halide (R-X) E->A

Caption: Key methodologies for the synthesis of target esters.

Protocol 2.1: Fischer Esterification (General Protocol)

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[10][11] A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic alcohol to attack. The reaction's equilibrium is driven towards the product by using a large excess of the alcohol reactant and/or by removing the water as it is formed.[10]

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Desired Alcohol (e.g., Methanol, Ethanol, Isopropanol), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

Procedure:

  • Suspend the carboxylic acid (1.0 equivalent) in the desired anhydrous alcohol (used as both reactant and solvent, typically 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Warm the mixture to room temperature and then heat to reflux for 4-24 hours, depending on the steric hindrance of the alcohol. Monitor by TLC.

  • After completion, cool the reaction and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Method Key Reagents Conditions Advantages Limitations
Fischer Esterification Alcohol (excess), H₂SO₄RefluxEconomical, simple for primary/secondary alcohols.Equilibrium-limited, harsh conditions may not suit sensitive substrates.
Alkyl Halide Alkylation K₂CO₃, Alkyl Halide (R-X)Room Temp to 60°CMild conditions, good for complex or base-sensitive alcohols.Requires stoichiometric base, alkyl halide may be expensive.

Part 3: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid Amides

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is a mandatory prerequisite for efficient amide bond formation under mild conditions.

Workflow for Amide Synthesis

cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Peptide Coupling A 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid C Target Amide A->C Via Acyl Chloride E Target Amide A->E Via Activated Ester B 1. SOCl2 or (COCl)2 2. Amine (R1R2NH) 3. Base (Et3N) B->A D Coupling Agent (EDC, HATU) Amine (R1R2NH) D->A

Caption: Primary strategies for the synthesis of target amides.

Protocol 3.1: Amide Synthesis via Peptide Coupling Agents (EDC/HOBt)

Rationale: This is the most versatile and widely used method for amide synthesis in modern organic chemistry.[1] A coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an activated HOBt-ester, which is more stable and reacts cleanly with the desired amine to form the amide bond. The byproducts are water-soluble, simplifying purification.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Desired primary or secondary amine (R₁R₂NH)

  • EDC Hydrochloride

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization.

Method Key Reagents Conditions Advantages Limitations
Acid Chloride Route SOCl₂, Amine, Et₃N0°C to Room TempHighly reactive, drives reaction to completion.Harsh chlorinating agent, generates HCl, not suitable for sensitive substrates.
Peptide Coupling EDC, HOBt, Amine, DIPEARoom TempVery mild, high yields, broad substrate scope, water-soluble byproducts.Reagents are more expensive than SOCl₂.

Conclusion

The protocols detailed herein provide a robust and versatile framework for the synthesis of ester and amide derivatives of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. The choice between different synthetic routes—Fischer esterification versus alkylation for esters, or the acid chloride method versus modern coupling agents for amides—should be guided by the specific nature of the substrates, desired purity, and scale of the reaction. By understanding the causality behind each procedural step, researchers are well-equipped to synthesize diverse libraries of these valuable imidazole-based compounds for applications in pharmaceutical research and drug development.

References

  • Ohta; Narita; Okamoto; Hatakeyama; Kan; Yuasa; Hayakawa. Chemical and Pharmaceutical Bulletin, 1990, vol. 38, #2, p. 301 - 306. (URL not available in search results)
  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed. [Link]

  • WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid - Synthink. [Link]

  • Multi-platform synthesis of ondansetron featuring process intensification in flow - Royal Society of Chemistry. [Link]

  • CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone - Google P
  • An Efficient Process of Ondansetron Synthesis - HETEROCYCLES. [Link]

  • Design, synthesis and antifungal activity of 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid - MJMR. [Link]

  • US7041834B2 - Process for making ondansetron and intermediates thereof - Google P
  • WO 2006/046253 A1 - A One-Pot Process for the Preparation of Ondansetron - Google P
  • 4-(1H-imidazol-4-yl)butanoic acid - C7H10N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • CN105367499A - Preparation method of 2-ethyl-4-methylimidazole - Google P
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification - ACS Omega. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol - Thompson Rivers University. [Link]

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. [Link]

  • CHM 102 Synthesis of Fragrant Esters - Euonym. [Link]

  • Esterification Reaction The Synthesis And Purification Of - KIET. [Link]

Sources

Application

"4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in drug metabolism and pharmacokinetic (DMPK) studies

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the drug metabolism and pharmacokinetic (DMPK) properties of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." Given that thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the drug metabolism and pharmacokinetic (DMPK) properties of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." Given that this specific molecule is not extensively documented in public literature, this document serves as a strategic guide for characterizing a novel chemical entity (NCE) with this structural motif. The protocols and insights are grounded in established principles for small molecule drug development.

The structure of this molecule, featuring a polar imidazole ring and a carboxylic acid group, suggests specific metabolic and pharmacokinetic behaviors. The imidazole ring can influence solubility and may be a site for metabolic modification, while the carboxylic acid is a prime target for Phase II conjugation reactions.[1][2] Understanding these characteristics early in development is critical for predicting a drug's efficacy and safety profile.[3][4][5]

Section 1: Foundational Analysis - Bioanalytical Method Development

Before any biological assay, a robust and sensitive analytical method is required to quantify the compound in complex biological matrices like plasma, urine, and microsomal incubations. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[6][7][8]

Protocol 1: LC-MS/MS Method Development for Quantification

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in plasma.

Causality and Experimental Choices:

  • Sample Preparation: Protein precipitation is chosen as the initial extraction method due to its speed and effectiveness for removing the majority of proteins from plasma, which can interfere with the analysis.[9] Cold acetonitrile is used to efficiently precipitate proteins and halt any residual enzymatic activity.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization efficiency should be used to correct for variations in sample processing and instrument response.

  • Chromatography: A C18 reversed-phase column is a versatile starting point for small, polar molecules. A gradient elution with water and acetonitrile containing a small amount of formic acid is used. Formic acid helps to protonate the analyte, improving chromatographic peak shape and enhancing ionization efficiency in positive ion mode.[10]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like imidazoles. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[8][11]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions (Suggested Starting Point):

    • LC System: UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ion Source: ESI (Positive Ion Mode).

    • MRM Transitions: Optimize by infusing a standard solution of the analyte to find the most abundant precursor ion and corresponding product ions.

  • Calibration and Validation:

    • Prepare a standard curve in the relevant biological matrix (e.g., plasma) over the expected concentration range.

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[12]

Section 2: In Vitro DMPK Profiling

In vitro assays are essential for early assessment of a compound's metabolic fate and potential for drug-drug interactions (DDIs).[3][13][14] These studies use subcellular fractions or intact cells to model metabolism in the liver, the primary site for drug biotransformation.[5][15]

Workflow for In Vitro DMPK Assessment

cluster_0 In Vitro DMPK Profiling MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification MetStab->MetID High turnover triggers MetID Data_Int Data Integration & Risk Assessment MetStab->Data_Int MetID->Data_Int CYP_Inhib CYP450 Inhibition (Reversible & TDI) CYP_Inhib->Data_Int Assess DDI Risk PPB Plasma Protein Binding PPB->Data_Int Calculate unbound fraction cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound 4-(2-methyl-1H-imidazol-1-yl)butanoic acid M1 Hydroxylation on Imidazole Ring (+16 Da) Parent->M1 CYP450 M2 Hydroxylation on Alkyl Chain (+16 Da) Parent->M2 CYP450 M3 Oxidation of Methyl Group (+16 Da) Parent->M3 CYP450 M4 Glucuronide Conjugate (on Carboxylic Acid) (+176 Da) Parent->M4 UGTs

Caption: Plausible metabolic pathways for the target compound.

Section 3: In Vivo Pharmacokinetic (PK) Studies

In vivo studies in animal models are performed to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. [16][17]This data is crucial for predicting human pharmacokinetics and designing clinical trials. [4][18]

Protocol 4: Single-Dose PK Study in Rats

Objective: To determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Causality and Experimental Choices:

  • Animal Model: The rat is a commonly used species for early PK studies due to its well-characterized physiology and handling feasibility.

  • Dosing Routes:

    • IV Bolus: Administration directly into the systemic circulation provides a baseline for clearance and volume of distribution, and allows for the calculation of absolute bioavailability. [19] * Oral Gavage (PO): This route is used to assess oral absorption and first-pass metabolism.

  • Formulation: A simple formulation (e.g., saline with a co-solvent like DMSO or PEG400) is used to ensure the compound is fully dissolved for administration. [9]* Sampling: Serial blood sampling from a single animal reduces inter-animal variability. [20]A sparse sampling design may be used if serial bleeding is not feasible.

Methodology:

  • Animal Dosing:

    • Fast animals overnight before dosing.

    • Administer the compound via IV (tail vein) or PO (oral gavage) at a defined dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO). [20]

  • Sample Collection:

    • Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.

    • Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. [9] * Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours. [9] * Process blood by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the parent drug in plasma samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time for each animal and route.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
Elimination half-lifeTime for plasma concentration to decrease by half. Determines dosing interval.
CL ClearanceVolume of plasma cleared of the drug per unit time. Indicates efficiency of elimination.
Vd Volume of distributionApparent volume into which the drug distributes. Indicates tissue distribution.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Section 4: Integrated Analysis and Future Directions

The ultimate goal of these studies is to build a comprehensive DMPK profile to support progression into further development. Data from in vitro assays should be correlated with in vivo findings. For example, if a compound shows high in vitro clearance in liver microsomes, it is expected to have high hepatic clearance and potentially low oral bioavailability in vivo. If significant CYP inhibition is observed, there is a risk of clinical drug-drug interactions, which would need to be investigated further. [13][21] This systematic approach, starting with robust bioanalysis and progressing through a tiered assessment of in vitro and in vivo properties, provides the critical data needed to make informed decisions in the drug discovery and development process.

References

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

  • Small Molecule Analysis | AxisPharm. (n.d.). AxisPharm. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Pharmacokinetic studies in man - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]

  • Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999). U.S. Food and Drug Administration. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Non-clinical: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency. [Link]

  • Peng, S. X., & Gfesser, G. A. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Improving metabolite identification in nontargeted metabolomic and lipidomic studies. (2024). Metabolon. [Link]

  • Fernie, A. R., et al. (2011). Recommendations for Reporting Metabolite Data. The Plant Cell. [Link]

  • Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. (2014). European Medicines Agency. [Link]

  • Wang, J., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of laboratory automation. [Link]

  • Zhang, T., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. [Link]

  • Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency. [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency. [Link]

  • Methods of Metabolite Identification. (n.d.). Creative Bioarray. [Link]

  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2014). ResearchGate. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Riley, R. J., et al. (2005). Strategies for using in vitro screens in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Araya, I., et al. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & pharmaceutical bulletin. [Link]

  • In Vitro Metabolism. (n.d.). IQVIA Laboratories. [Link]

  • Lee, S., & Bisson, W. H. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening. Assay and drug development technologies. [Link]

  • Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society. [Link]

  • Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]

  • Kim, S. J., et al. (2014). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Xenobiotica. [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2018). ResearchGate. [Link]

  • Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Harnessing "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" for the Synthesis of Advanced Metal-Organic Frameworks in Drug Delivery Introduction: The convergence of materials science and pharmacology has paved the way for th...

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" for the Synthesis of Advanced Metal-Organic Frameworks in Drug Delivery

Introduction: The convergence of materials science and pharmacology has paved the way for the development of sophisticated drug delivery systems. Among these, Metal-Organic Frameworks (MOFs) have emerged as highly promising candidates due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1][2] The choice of the organic linker is paramount in dictating the physicochemical properties and, consequently, the performance of the resulting MOF. This guide provides a comprehensive overview and detailed protocols for the application of a bifunctional linker, "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," in the synthesis of MOFs tailored for drug delivery applications. This linker, possessing both a carboxylate group and an imidazole moiety, offers a unique combination of coordination sites, enabling the formation of robust and functional frameworks.[3][4] The presence of the methyl group on the imidazole ring can introduce steric hindrance and electronic effects that fine-tune the framework's properties. The flexible butanoic acid chain provides conformational adaptability during the self-assembly process, potentially leading to novel network topologies.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing successful MOF synthesis strategies.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.19 g/mol [5]
IUPAC Name 4-(2-methyl-1H-imidazol-1-yl)butanoic acid[5]
CAS Number 110525-54-7[5]
Predicted LogP -1.10[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Table 1: Physicochemical properties of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Rationale for Ligand Selection in MOF-based Drug Delivery

The unique molecular architecture of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid makes it an excellent candidate for constructing MOFs for drug delivery. The carboxylate group readily coordinates with a wide range of metal ions, forming the primary structural nodes of the framework. Simultaneously, the nitrogen atoms of the imidazole ring can act as additional coordination sites, enhancing the stability and dimensionality of the resulting MOF.[3][4] Furthermore, the imidazole moiety can engage in hydrogen bonding and π-π stacking interactions with encapsulated drug molecules, thereby influencing drug loading and release kinetics.[6] The functionalization of MOFs with groups like the methyl-imidazole can tailor the affinity between the drug and the framework, effectively controlling the drug release rate.[7]

Experimental Protocols

Part 1: Synthesis of the Ligand "4-(2-methyl-1H-imidazol-1-yl)butanoic acid"

While commercially available, understanding the synthesis of the ligand provides deeper insight into its chemistry. A plausible synthetic route can be adapted from procedures for similar N-alkylated imidazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2-methylimidazole 2-Methylimidazole ester_intermediate Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate 2-methylimidazole->ester_intermediate 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) ethyl_4_bromobutanoate Ethyl 4-bromobutanoate ethyl_4_bromobutanoate->ester_intermediate final_product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid ester_intermediate->final_product Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Figure 1: Proposed synthetic pathway for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Step-by-Step Protocol:

  • N-Alkylation:

    • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add ethyl 4-bromobutanoate (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis:

    • Dissolve the crude ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~6 with dilute hydrochloric acid.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Part 2: Synthesis of a Zinc-based MOF (Illustrative Example)

This protocol describes the solvothermal synthesis of a hypothetical MOF, designated as "Google-MOF-1," using 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and zinc nitrate. The conditions are adapted from general procedures for zinc-imidazole-carboxylate MOFs.

Reaction Workflow:

G cluster_synthesis MOF Synthesis cluster_activation Activation Reactants Ligand + Metal Salt (in DMF/Ethanol) Solvothermal Solvothermal Reaction (e.g., 100-120 °C, 24-72h) Reactants->Solvothermal Crystallization MOF Crystal Formation Solvothermal->Crystallization Washing Solvent Exchange (e.g., with fresh DMF, then Ethanol) Crystallization->Washing Drying Supercritical CO₂ Drying or Vacuum Heating Washing->Drying Activated_MOF Porous Activated MOF Drying->Activated_MOF

Figure 2: General workflow for the synthesis and activation of a MOF.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (0.1 mmol, 16.8 mg) in a solvent mixture of N,N-dimethylformamide (DMF, 5 mL) and ethanol (1 mL).

    • In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in DMF (4 mL).

    • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Cap the vial tightly and place it in a programmable oven.

    • Heat the oven to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Cool the oven to room temperature at a rate of 2 °C/min.

    • Colorless, crystalline precipitates of "Google-MOF-1" should be observed.

  • Washing and Solvent Exchange:

    • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted precursors.

    • To exchange the high-boiling DMF, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion three times.

  • Activation:

    • For applications requiring a porous material, the solvent within the pores must be removed. This can be achieved by heating the solvent-exchanged crystals under vacuum at 150 °C for 12 hours.

    • Alternatively, for fragile frameworks, supercritical CO₂ drying is a preferred method to prevent pore collapse.

Part 3: Characterization of the MOF

A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the newly formed MOF.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern confirming a crystalline structure, different from the starting materials.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and pore structure.Detailed information on bond lengths, bond angles, and the 3D framework topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylate group upon coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final decomposition at higher temperatures.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.A type I or type IV isotherm, depending on the pore size, from which the surface area and pore volume can be calculated.

Table 2: Key characterization techniques for MOFs.

Part 4: Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF and studying its release profile.

Workflow for Drug Loading and Release:

G Activated_MOF Activated MOF Incubation Incubation (Stirring at RT for 24-48h) Activated_MOF->Incubation Drug_Solution Drug Solution (e.g., Ibuprofen in Ethanol) Drug_Solution->Incubation Separation Centrifugation & Washing Incubation->Separation Drug_Loaded_MOF Drug-Loaded MOF Release_Study In Vitro Release (in PBS buffer, pH 7.4) Drug_Loaded_MOF->Release_Study Separation->Drug_Loaded_MOF Quantification UV-Vis Spectroscopy of Supernatant (to determine loading efficiency) Separation->Quantification Analysis UV-Vis Spectroscopy of Aliquots (at different time points) Release_Study->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Yield of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Synthesis

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the rationale behind procedural choices, empowering you to make informed decisions in your own laboratory work.

Understanding the Synthetic Pathway

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is typically achieved through a two-step process. The first step involves the N-alkylation of 2-methylimidazole with an appropriate 4-halobutanoate ester, most commonly ethyl 4-bromobutanoate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product. Each of these steps presents its own set of challenges and opportunities for optimization.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-methylimidazole 2-methylimidazole intermediate_ester Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate 2-methylimidazole->intermediate_ester Base, Solvent ethyl_4-bromobutanoate Ethyl 4-bromobutanoate ethyl_4-bromobutanoate->intermediate_ester final_product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid intermediate_ester->final_product Base (e.g., NaOH), H2O, then Acid Workup

Caption: General synthetic route for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Part 1: N-Alkylation of 2-methylimidazole

Question 1: My N-alkylation reaction is slow and gives a low yield of the desired product. What are the key parameters to optimize?

Answer: A slow reaction rate and low yield in the N-alkylation of 2-methylimidazole can often be attributed to several factors. The interplay between the base, solvent, and temperature is critical for achieving high efficiency.

  • Base Selection: The choice of base is paramount for the deprotonation of the imidazole ring, which is a necessary step for the nucleophilic attack on the alkyl halide. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) often lead to faster and more complete reactions by ensuring a higher concentration of the imidazolate anion.[1] However, stronger bases also require stricter anhydrous conditions to prevent quenching.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are generally preferred for this reaction.[2] They effectively solvate the cation of the base and the imidazolate anion, promoting the SN2 reaction. Less polar solvents like tetrahydrofuran (THF) can also be used, particularly with stronger bases like NaH.[2] The choice of solvent can also influence the reaction temperature, as higher boiling point solvents like DMF allow for heating to drive the reaction to completion.

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate.[2] However, excessive heat can also lead to the formation of side products. It is advisable to start the reaction at room temperature and gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Question 2: I am observing the formation of an impurity with the same mass as my product. What could this be and how can I avoid it?

Answer: In the case of unsymmetrical imidazoles like 2-methylimidazole, the formation of regioisomers is a common challenge.[3] The imidazole ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. While the two nitrogens in the deprotonated 2-methylimidazole are equivalent due to resonance, substitution can be influenced by steric hindrance.

  • Steric Hindrance: The methyl group at the 2-position creates steric hindrance. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[4] In the case of 2-methylimidazole, both nitrogens are adjacent to the methyl group, so significant regioselectivity issues are less common than in other substituted imidazoles. However, the choice of a bulky alkylating agent could potentially lead to a mixture of products.

  • Controlling Regioselectivity: To ensure selective alkylation, it is crucial to maintain controlled reaction conditions. A gradual addition of the alkylating agent to a solution of the deprotonated imidazole can help in minimizing side reactions.

Question 3: How do I effectively monitor the progress of the N-alkylation reaction?

Answer: Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of the starting materials (2-methylimidazole and ethyl 4-bromobutanoate) and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the formation of the desired product and identify any potential side products by their mass-to-charge ratio.[1]

ParameterRecommendationRationale
Base NaH or K₂CO₃NaH provides faster deprotonation but requires anhydrous conditions. K₂CO₃ is a milder, easier to handle alternative.[1]
Solvent DMF or ACNPolar aprotic solvents promote the SN2 reaction.[2]
Temperature Room temperature to 80 °CStart at room temperature and heat if the reaction is slow. Monitor for side product formation at higher temperatures.[2]
Monitoring TLC or LC-MSAllows for tracking the consumption of starting materials and the formation of the product.[1]
Part 2: Hydrolysis of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate

Question 4: I am having trouble hydrolyzing the ester to the carboxylic acid. Should I use acidic or basic conditions?

Answer: For the hydrolysis of the ester to the carboxylic acid, basic hydrolysis, also known as saponification, is generally the preferred method.[5][6]

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction.[7] To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is required.[8] This can sometimes complicate the workup and isolation of the final product.

  • Basic Hydrolysis (Saponification): Basic hydrolysis is an irreversible process.[6] The hydroxide ion attacks the carbonyl carbon of the ester, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This deprotonation step is essentially irreversible and drives the reaction to completion.[5] The final carboxylic acid is then obtained by acidifying the reaction mixture during the workup.[9][10]

Question 5: My hydrolysis reaction is not going to completion, even with a strong base. What could be the issue?

Answer: Incomplete hydrolysis can be due to several factors, even under basic conditions.

  • Insufficient Base: Ensure that at least one equivalent of the base (e.g., sodium hydroxide or potassium hydroxide) is used to react with the ester. Using a slight excess (1.1-1.5 equivalents) can help to ensure the reaction goes to completion.

  • Solvent and Solubility: The ester may not be fully soluble in a purely aqueous solution of the base. Using a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate the reaction.[9][10]

  • Reaction Time and Temperature: Saponification reactions are often heated to reflux to increase the rate.[10] The reaction should be monitored by TLC or LC-MS to determine when all the starting ester has been consumed.

Question 6: How do I properly work up the reaction and isolate my final product after basic hydrolysis?

Answer: The workup procedure is critical for obtaining a pure product.

  • Removal of Alcohol Co-solvent: If a co-solvent like ethanol or methanol was used, it should be removed under reduced pressure after the reaction is complete.

  • Acidification: The remaining aqueous solution containing the carboxylate salt should be cooled in an ice bath and then carefully acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of around 3-4.[10] This will protonate the carboxylate salt to form the desired carboxylic acid, which may precipitate out of solution.

  • Extraction or Filtration: If the product precipitates, it can be collected by vacuum filtration and washed with cold water. If it remains in solution, it can be extracted with a suitable organic solvent like ethyl acetate.

  • Drying and Purification: The collected solid or the combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system.

Troubleshooting_Logic cluster_alkylation N-Alkylation Issues cluster_hydrolysis Hydrolysis Issues Low_Yield_Alkylation Low Yield / Slow Reaction Slow_Reaction Optimize Base, Solvent, Temp Low_Yield_Alkylation->Slow_Reaction Impurity_Formation Impurity with Same Mass Regioisomer Potential Regioisomer Formation Impurity_Formation->Regioisomer Incomplete_Hydrolysis Incomplete Reaction Check_Stoichiometry Check Base Equivalents & Solubility Incomplete_Hydrolysis->Check_Stoichiometry Workup_Issues Product Isolation Problems Follow_Acidification Proper Acidification & Extraction Workup_Issues->Follow_Acidification

Caption: Troubleshooting flowchart for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: N-Alkylation of 2-methylimidazole with Ethyl 4-bromobutanoate
  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of imidazole), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate.

Protocol 2: Saponification of Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate
  • Dissolve the ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

  • If necessary, the product can be further purified by recrystallization.

References

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Reddit. (2020). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Beilstein Journals. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • White Rose Research Online. (2017). Ester hydrolysis. Retrieved from [Link]

  • Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • PubMed. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • YouTube. (2019). ester hydrolysis and Fischer esterification. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Welcome to the technical support center for the chromatographic purification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. The zwitterionic nature of this molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group, presents unique challenges in chromatography that this guide aims to address.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is eluting in or near the void volume on my C18 column. How can I increase its retention?

A: This is a frequent challenge with polar, zwitterionic compounds in reversed-phase (RP) chromatography. The high polarity of your analyte gives it a stronger affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Mobile Phase pH Adjustment: The charge state of your compound is highly dependent on the mobile phase pH.

    • At a low pH (e.g., pH 2.5-4), the carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (positive charge). This can increase retention on some RP columns.

    • At a mid-range pH (around the isoelectric point), the compound will be zwitterionic (neutral overall charge), which can also be challenging for retention.

    • At a high pH, the carboxylic acid will be deprotonated (negative charge), and the imidazole ring will be neutral. It is crucial to experiment with a range of pH values to find the optimal retention.

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.[2]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. This technique promotes the retention of polar compounds.[3] A typical HILIC mobile phase would be acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

Issue 2: Significant Peak Tailing

Q: I'm observing a significant tailing peak for my compound. What is causing this, and how can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[4] The basic imidazole moiety of your compound is prone to strong interactions with acidic silanol groups.[5]

  • Mobile Phase pH Control: As with retention, pH is critical for peak shape. Operating at a low pH can protonate the imidazole ring, which might still interact with deprotonated silanols. A mid to high pH might be more suitable to neutralize the imidazole. Careful pH screening is essential.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2][5] A concentration of 0.1-1% is typically effective.[5]

  • Employ a Highly Deactivated Column: Modern, highly end-capped columns have a lower concentration of accessible silanol groups, which minimizes tailing.[4]

  • Switch to a Different Stationary Phase:

    • HILIC: As mentioned for retention, HILIC can also provide better peak shapes for polar basic compounds.[2]

    • Zwitterionic or Mixed-Mode Columns: These columns have both positive and negative charges on the stationary phase and can offer unique selectivity for zwitterionic compounds through electrostatic interactions.[6][7] They can lead to improved peak shape and retention.[6]

Issue 3: Low Recovery After Purification

Q: My yield of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is very low after column chromatography. What could be the reasons?

A: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase or compound instability.

  • Irreversible Adsorption: The strong interaction between the basic imidazole and acidic silica can lead to your compound getting stuck on the column.

    • Solution: Deactivating the silica gel by pre-flushing the column with a mobile phase containing a basic modifier like triethylamine can help.[2][5] Using a less acidic stationary phase like alumina (neutral or basic) can also be beneficial.[5]

  • Compound Instability: Although 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is generally stable, prolonged exposure to highly acidic or basic conditions on the column could potentially lead to degradation.

    • Solution: If you suspect instability, try to use more neutral pH conditions for your purification. Also, minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.

  • Poor Solubility: If your compound precipitates on the column, it will not elute properly.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you might need to use a stronger (more polar for RP, less polar for HILIC) solvent to dissolve the sample, but use the smallest volume possible to avoid band broadening. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column, can be an effective technique to handle solubility issues and improve resolution.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid?

A1: Given the polar and zwitterionic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly recommended starting point.[3] It is specifically designed for retaining and separating very polar compounds that perform poorly in reversed-phase chromatography.[4] A good initial HILIC method would involve a silica or amide-based column with a mobile phase gradient of acetonitrile and water containing a buffer like ammonium formate or ammonium acetate.[9]

Q2: Can I use normal-phase chromatography for this compound?

A2: While normal-phase chromatography uses a polar stationary phase, the solvents used (typically non-polar, like hexane and ethyl acetate) are often not suitable for dissolving highly polar compounds like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.[3] This can lead to issues with sample loading and poor chromatography. HILIC is generally a more suitable and robust alternative for such compounds.

Q3: How does the zwitterionic nature of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid affect column choice?

A3: The zwitterionic character makes column selection critical.

  • Reversed-Phase (C18): Can be challenging due to poor retention.[1]

  • HILIC: Excellent choice due to the compound's polarity.[10]

  • Ion-Exchange: Cation exchange could be used at low pH (when the imidazole is protonated), and anion exchange at high pH (when the carboxylate is deprotonated). However, the zwitterionic nature can complicate elution.

  • Zwitterionic/Mixed-Mode: These columns are specifically designed for zwitterionic compounds and can provide unique selectivity and good peak shapes by utilizing both hydrophilic and electrostatic interactions.[6][7][11]

Q4: What detection method is most suitable?

A4:

  • UV Detection: The imidazole ring has a UV chromophore, making UV detection a viable option. A low wavelength (around 210-230 nm) is likely to provide good sensitivity.[12]

  • Mass Spectrometry (MS): MS is an excellent detector due to its high sensitivity and selectivity. HILIC mobile phases are generally compatible with ESI-MS.[9]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used if the compound has a poor UV chromophore, although they are less common in standard research labs.

Experimental Protocols

Protocol 1: HILIC Method for Purification

This protocol provides a starting point for purifying 4-(2-methyl-1H-imidazol-1-yl)butanoic acid using HILIC.

1. Column:

  • HILIC Silica or Amide column (e.g., 150 x 4.6 mm, 5 µm)

2. Mobile Phase:

  • A: 10 mM Ammonium formate in 95:5 (v/v) acetonitrile:water, pH adjusted to 3.5 with formic acid.
  • B: 10 mM Ammonium formate in 50:50 (v/v) acetonitrile:water, pH adjusted to 3.5 with formic acid.

3. Gradient:

  • 0-2 min: 0% B
  • 2-15 min: 0% to 50% B
  • 15-18 min: 50% B
  • 18-18.1 min: 50% to 0% B
  • 18.1-25 min: 0% B (equilibration)

4. Flow Rate:

  • 1.0 mL/min

5. Detection:

  • UV at 215 nm or MS

6. Sample Preparation:

  • Dissolve the crude sample in the initial mobile phase (95:5 acetonitrile:water with buffer).
Protocol 2: Flash Chromatography with Deactivated Silica

For larger scale purification, flash chromatography can be employed.

1. Stationary Phase:

  • Standard silica gel

2. Deactivation:

  • Prepare a solvent mixture of your starting elution solvent with 1-2% triethylamine.[2]
  • Flush the packed column with 2-3 column volumes of this deactivating solvent.
  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.[2]

3. Solvent System:

  • A gradient of dichloromethane and methanol is often a good starting point for polar imidazole derivatives.[5] You may need to add a small amount of acetic or formic acid to the mobile phase to improve the chromatography of the carboxylic acid moiety. A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol.

4. Sample Loading:

  • For optimal results, use the dry loading technique. Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (approximately 2-3 times the weight of your crude product), and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of your column.

5. Elution and Fraction Collection:

  • Run the gradient and collect fractions. Monitor the fractions by thin-layer chromatography (TLC).

Data Presentation

Table 1: Comparison of Chromatographic Techniques for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Purification

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Reversed-Phase C18, Phenyl-HexylAcetonitrile/Water with buffer (e.g., TFA, formic acid)Widely available, good for less polar impurities.Poor retention and peak tailing are common for the target compound.[1]
HILIC Silica, Amide, ZwitterionicAcetonitrile/Water with buffer (e.g., ammonium formate)Excellent retention and peak shape for polar compounds.[3] MS-compatible.[9]Requires careful equilibration; sample solubility in high organic can be a challenge.
Ion-Exchange Strong/Weak Cation or Anion ExchangeAqueous buffers with a salt gradientHigh capacity, good for separating based on charge.Elution can be complex for zwitterions; may require significant method development.[13]
Flash Chromatography Silica Gel (deactivated), AluminaDichloromethane/Methanol, Ethyl Acetate/MethanolScalable for larger quantities.Lower resolution than HPLC; potential for compound adsorption/degradation on silica.[5][14]

Visualizations

MethodSelectionWorkflow Start Start: Purify 4-(2-methyl-1H-imidazol-1-yl)butanoic acid CheckPolarity Is the compound highly polar? Start->CheckPolarity TryHILIC Primary Strategy: Use HILIC CheckPolarity->TryHILIC Yes TryRP Alternative Strategy: Reversed-Phase with modifications CheckPolarity->TryRP No/Uncertain OptimizeHILIC Optimize HILIC: - Adjust pH - Screen different HILIC columns (Silica, Amide, Zwitterionic) TryHILIC->OptimizeHILIC OptimizeRP Optimize RP: - Low pH mobile phase - Use polar-embedded column - Add ion-pairing agent (MS incompatible) TryRP->OptimizeRP PeakTailing Peak Tailing Observed? OptimizeHILIC->PeakTailing OptimizeRP->PeakTailing AddModifier Add basic modifier (e.g., TEA) to mobile phase or use highly end-capped column PeakTailing->AddModifier Yes Success Successful Purification PeakTailing->Success No AddModifier->Success

Caption: Workflow for selecting and optimizing a purification method.

References

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]

  • ResearchGate. (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Journal of Chromatography A, 1529, 88-96. [Link]

  • Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Welcome to the technical support center for "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility issues that can be encountered with this compound during in vitro assays.

Understanding the Molecule: A Zwitterionic Profile

4-(2-methyl-1H-imidazol-1-yl)butanoic acid possesses both a basic imidazole ring and an acidic carboxylic acid group. This structure confers zwitterionic properties, meaning it can carry both a positive and a negative charge, significantly influencing its solubility in a pH-dependent manner. The imidazole ring is basic, while the butanoic acid tail is acidic, making the molecule amphoteric—able to act as either an acid or a base.[1][2] This dual nature is central to understanding and overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Q1: What is the best starting solvent for preparing a stock solution of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid?

A1: Due to its zwitterionic nature, directly dissolving this compound in neutral aqueous buffers can be challenging. The recommended starting point for a high-concentration stock solution is an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[3]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the compound, stable in a high concentration of organic solvent, becomes insoluble as the solvent composition shifts to a predominantly aqueous environment. To mitigate this, consider the following:

  • Stepwise Dilution: Perform serial dilutions in a stepwise manner to avoid a sudden, drastic change in solvent polarity.[4]

  • Co-Solvent Systems: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system. A mixture of the buffer with a small percentage of an organic solvent like ethanol or propylene glycol can help maintain solubility.[5][6]

  • Lower Stock Concentration: If possible, start with a lower concentration stock solution in DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells.[3][7] It is crucial to keep the final concentration of DMSO in your assay as low as possible.

  • General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7]

  • Sensitive Cells: Primary cells and some sensitive cell lines may require the final DMSO concentration to be below 0.1%.[8]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay media with the same final concentration of DMSO used to deliver the compound.[3]

Troubleshooting Guide: Advanced Solubilization Strategies

For more persistent solubility issues, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

Issue 1: Poor Solubility in Standard Organic Solvents

If 4-(2-methyl-1H-imidazol-1-yl)butanoic acid shows limited solubility even in DMSO, the following troubleshooting steps can be taken.

  • Initial Assessment Workflow

A Compound exhibits poor solubility in DMSO B Apply gentle heating (37°C) A->B C Use sonication B->C D Test alternative solvents (e.g., DMF, DMA) C->D E Proceed to advanced solubilization techniques D->E

Caption: Initial steps for troubleshooting poor solubility in organic solvents.

  • Detailed Protocol: Aiding Dissolution in Organic Solvents

    • Gentle Warming: Briefly warm the compound-solvent mixture in a water bath at a controlled temperature (e.g., 37°C). Be cautious, as excessive heat can degrade some compounds.[3]

    • Sonication: Use a bath sonicator to apply ultrasonic energy to the sample. This can help break up compound aggregates and facilitate dissolution.[3]

    • Alternative Solvents: If DMSO is ineffective, consider other water-miscible organic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA). Always perform a vehicle control to assess the solvent's impact on your specific assay.[5]

Issue 2: Persistent Precipitation in Aqueous Buffers

When simple co-solvents are insufficient to maintain solubility in your aqueous assay medium, more advanced formulation strategies are necessary.

The zwitterionic nature of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid makes its solubility highly dependent on pH.[9][10] By adjusting the pH of the buffer, you can ionize the molecule to a more soluble form.

  • Mechanism of pH-Dependent Solubility

    • Acidic Conditions (pH < pKa of carboxyl group): The carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (positive charge). The net positive charge can increase solubility.

    • Basic Conditions (pH > pKa of imidazole): The imidazole ring will be neutral, and the carboxylic acid will be deprotonated (negative charge). The net negative charge can also enhance solubility.

  • Experimental Protocol: pH Optimization

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

    • Add a small, consistent amount of a concentrated stock solution of the compound (in an organic solvent) to each buffer.

    • Observe for any precipitation.

    • Quantify the solubility at each pH using a suitable method like UV-Vis spectrophotometry or HPLC. This will help you identify the optimal pH range for your assay.

Incorporating solubilizing agents into your assay buffer can significantly enhance the apparent solubility of your compound.

  • Workflow for Selecting a Solubilizing Excipient

A Persistent precipitation in aqueous buffer B Evaluate Cyclodextrins A->B C Evaluate Surfactants (Micellar Solubilization) A->C D Evaluate Liposomes A->D E Select optimal excipient based on assay compatibility and efficacy B->E C->E D->E

Caption: Decision tree for selecting an appropriate solubilizing excipient.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule and increasing its aqueous solubility.[11][12][13]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[12]

    • Protocol: Prepare your aqueous buffer containing a predetermined concentration of cyclodextrin (e.g., 1-5% w/v) before adding your compound's stock solution.

  • Surfactants (Micellar Solubilization): Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules form micelles. These are colloidal aggregates with a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be incorporated into these micelles, increasing their apparent solubility in the aqueous phase.[14][15][16][17][18]

    • Common Types: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are often used.

    • Protocol: Add the surfactant to your assay buffer at a concentration above its CMC. Allow time for micelle formation before introducing your compound.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic or amphipathic compounds can be entrapped within the lipid bilayer, facilitating their delivery in an aqueous environment.[19][20][21][22]

    • Preparation: Liposome preparation typically involves methods like thin-film hydration followed by sonication or extrusion to achieve a uniform size.[19][20][21][22] This is a more complex approach and is generally used when other methods fail or for specific drug delivery applications.

Quantitative Data Summary

The following table provides a general comparison of the potential solubility enhancement and typical working concentrations for the discussed excipients.

Solubilization StrategyTypical Concentration RangePotential Fold Increase in SolubilityKey Considerations
pH Adjustment Assay-dependentVariableMay alter compound activity or assay performance.
Co-solvents 1-10% (v/v)2-10Potential for solvent-induced artifacts or toxicity.
Cyclodextrins 1-10% (w/v)10-100Can sometimes interact with assay components.
Surfactants > CMC (e.g., 0.01-1%)10-1000Potential for cell lysis at high concentrations.
Liposomes Variable> 1000More complex preparation; suitable for in vivo studies.

Disclaimer: The effectiveness of each method is highly dependent on the specific compound and the assay conditions. Empirical testing is essential to determine the optimal solubilization strategy.

References

  • Al-Sabagh, A. M., & Taha, A. A. (Year). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Dispersion Science and Technology. [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Jain, S., & Patel, N. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jana, S., et al. (2014). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Sabagh, A. M., & Taha, A. A. (Year). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Dispersion Science and Technology. [Link]

  • Natural Micron Pharm Tech. (n.d.). Preparation of Liposomes. [Link]

  • Florence, A. T., & Attwood, D. (2006). Micellar solubilization. In Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • Wikipedia. (n.d.). Micellar solubilization. [Link]

  • Creative Biolabs. (n.d.). Liposome Preparation Process. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. (n.d.). Methods for preparation of drug delivery liposomes. [Link]

  • Wikipedia. (n.d.). Cyclodextrin. [Link]

  • Malanga, M., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Google P
  • Natrajan, A., et al. (2012). Zwitterionic reagents for labeling, cross-linking and improving the performance of chemiluminescent immunoassays. Organic & Biomolecular Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. [Link]

  • Kim, J. H., et al. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Journal of Biomedical Materials Research Part A. [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. [Link]

  • ResearchGate. (n.d.). Solubilizing Potential of Ionic, Zwitterionic and Nonionic Surfactants Towards Water Insoluble Drug Flurbiprofen. [Link]

  • Salvi, L., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]

  • PubChem. (n.d.). 4-amino-2-(1H-imidazol-2-yl)butanoic acid. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Nesterov, E. E., & Swager, T. M. (2011). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. [Link]

  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Guo, X., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics. [Link]

  • Staszewska, A., & Stangret, J. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. The Journal of Physical Chemistry B. [Link]

  • Marták, J., & Schlosser, Š. (2016). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Separation & Purification Technology. [Link]

  • Marták, J., & Schlosser, Š. (2016). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Separation & Purification Technology. [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-butanoic acid. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Solubility of Ionic Compounds. [Link]

  • PubChem. (n.d.). 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. [Link]

Sources

Optimization

preventing degradation of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This document is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution throughout your experiments. Inconsistent results can often be traced back to unforeseen compound degradation. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid solutions.

Q1: What are the primary causes of degradation for this compound in solution?

The structure of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid contains two key moieties: a substituted imidazole ring and a butanoic acid chain. The imidazole ring is the primary site of instability. The main degradation pathways are:

  • Oxidation: The imidazole ring is susceptible to oxidation, particularly from reactive oxygen species. This can be initiated by atmospheric oxygen (autoxidation), contaminating peroxides, metal ions, or intentionally added oxidants like hydrogen peroxide (H₂O₂).[1][2][3][4] Studies on similar imidazole-containing drugs confirm that the imidazole moiety is readily oxidized.[1]

  • Photodegradation: Exposure to light, especially UV and high-intensity visible light, can induce photosensitized reactions, leading to the formation of oxidized or ring-opened products.[1][5][6] This is a common vulnerability for imidazole derivatives.

  • Extreme pH Conditions: While the butanoic acid group is stable, the imidazole ring's stability can be pH-dependent. Strongly alkaline conditions (pH > 8) can deprotonate the imidazole ring, making it more susceptible to base-mediated autoxidation and photosensitized oxidation.[1][5] Strongly acidic conditions should also be approached with caution, although hydrolysis of the N-C bond is less common under typical experimental conditions.

Q2: What is the optimal pH range for preparing and storing aqueous solutions?

For optimal stability, we recommend preparing and storing solutions in a slightly acidic to neutral pH range, typically between pH 4 and 7 . In this range, the imidazole ring is predominantly in its neutral or protonated form, which is less susceptible to certain oxidative pathways.[5] Alkaline conditions (pH > 8) should be avoided for long-term storage as they can accelerate degradation.[1][5]

Q3: Which solvents are recommended for preparing stock and working solutions?

  • For high-concentration stock solutions: Dimethyl sulfoxide (DMSO) is a suitable choice for initial solubilization.

  • For aqueous working solutions: Use high-purity, degassed buffers (e.g., phosphate or acetate buffers within the recommended pH 4-7 range). Using HPLC-grade water or water for injection (WFI) is critical to minimize contaminants like metal ions and microorganisms. The compound is soluble in water and other polar solvents.[5][7]

Q4: How should I store the solutions to ensure maximum stability?

Proper storage is crucial. Follow these guidelines:

  • Temperature: For short-term storage (1-2 weeks), refrigerate at 2-8°C. For long-term storage, aliquot solutions into single-use volumes and store frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[1][4] This is a critical step to prevent photodegradation.

  • Atmosphere: For maximum stability during long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of autoxidation.[4]

Q5: Are there any common lab reagents or materials that are incompatible with this compound?

Yes. To prevent degradation, avoid the following:

  • Strong Oxidizing Agents: Do not mix with solutions containing hydrogen peroxide, peracids, or other strong oxidants.[1][2]

  • Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can initiate radical-based degradation.[1]

  • Metal Contaminants: Avoid contamination with transition metal ions (e.g., iron, copper), which can catalyze oxidation reactions.[8][9] Use high-purity reagents and glassware.

  • Strong Bases: Avoid preparing or storing solutions in strongly basic buffers (e.g., carbonate or borate buffers at pH > 8) for extended periods.[1]

Q6: How can I monitor my solution for potential degradation?

The most reliable method is to use analytical chromatography.

  • High-Performance Liquid Chromatography (HPLC): An HPLC system with UV detection is a standard method for stability monitoring. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for detecting and identifying the mass of potential degradation products, which is essential for understanding the degradation pathway.[1][10][11]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent biological activity or variable analytical results from the same stock solution over time. Compound Degradation1. Prepare a fresh solution from solid material and repeat the experiment. If results are restored, the original solution has likely degraded. 2. Analyze the old solution via HPLC or LC-MS. Compare the chromatogram to a freshly prepared standard to confirm the loss of the parent compound and identify any degradant peaks.
Solution develops a yellow or brown tint upon storage or after addition to a new buffer. Oxidation1. This is a classic sign of oxidation of the imidazole ring. Discard the solution immediately. 2. Review your storage protocol. Ensure solutions are protected from light and consider purging with inert gas for long-term storage.[4] 3. Check buffer components for potential contaminants or oxidizing agents. Use freshly prepared buffers from high-purity reagents.
Unexpected peaks appear in my HPLC or LC-MS chromatogram. Formation of Degradation Products1. This directly indicates compound degradation. The solution should not be used for critical experiments. 2. Perform a forced degradation study (see Protocol 3.2) to intentionally generate degradation products. This can help you tentatively identify the degradation pathway (e.g., the new peak matches one generated under oxidative stress).[12][13]
Precipitate forms in the solution after thawing or dilution. Poor Solubility / pH Shift1. Confirm the pH of the final solution. The compound's solubility may be pH-dependent. 2. Gently warm and sonicate the solution to attempt redissolution. 3. If precipitation persists, the concentration may be too high for the specific buffer system. Consider preparing a more dilute solution or adding a small percentage of a co-solvent like DMSO.
Part 3: Protocols and Methodologies
Protocol 3.1: Recommended Stock Solution Preparation (10 mM Example)

This protocol is designed to maximize the initial stability of your stock solution.

  • Preparation: Work in a clean, low-light environment. Use sterile, high-purity amber glass vials.

  • Weighing: Accurately weigh 1.682 mg of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (MW: 168.19 g/mol ).

  • Solubilization: Add 100 µL of high-purity DMSO. Vortex gently until the solid is completely dissolved.

  • Dilution (Optional, for aqueous stock): For an aqueous-based stock, this DMSO concentrate can be diluted in a suitable, degassed buffer (e.g., 50 mM phosphate buffer, pH 6.0). Note: Always check final solubility after dilution.

  • Storage: Purge the vial headspace with argon or nitrogen, seal tightly with a Teflon-lined cap, and wrap the cap junction with parafilm.

  • Labeling & Logging: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Log the details in your lab notebook.

  • Store immediately at -20°C or -80°C.

Protocol 3.2: Performing a Basic Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify its vulnerabilities and generate analytical markers for degradation.[12][14]

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set up Stress Conditions: Aliquot the solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat a vial at 60°C.

    • Photolytic Stress: Expose a solution in a clear glass vial to a photostability chamber (ICH Q1B conditions) or intense lab lighting.

    • Control: Keep one vial at 2-8°C, protected from light.

  • Incubation: Incubate all samples for a set period (e.g., 24-48 hours).

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or LC-MS.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Significant loss of the parent peak and the appearance of new peaks under a specific condition (e.g., the H₂O₂ sample) confirms the compound's susceptibility to that stressor.

Part 4: Visualization of Degradation & Workflow
Key Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of the parent compound.

cluster_stress Stress Conditions cluster_products Degradation Products parent 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (In Solution) Ox Oxidizing Agents (O₂, H₂O₂, Metal Ions) parent->Ox Light Light Exposure (UV/Visible) parent->Light pH Extreme pH (Especially pH > 8) parent->pH Ox_Prod Oxidized Imidazole Products Ox->Ox_Prod Photo_Prod Photo-oxidized & Ring-Opened Products Light->Photo_Prod Base_Prod Base-Mediated Oxidation Products pH->Base_Prod

Caption: Primary degradation pathways for the compound in solution.

Experimental Workflow for Ensuring Stability

This workflow provides a logical sequence of steps from solution preparation to analysis to minimize degradation-related errors.

A Prepare Stock Solution (Protocol 3.1) B Store Properly (Aliquoted, -20°C, Amber Vials) A->B C Prepare Fresh Working Dilutions for Each Experiment B->C D Conduct Experiment C->D E Analyze Results D->E F Inconsistent Results? E->F G Troubleshoot (Use Guide Part 2) F->G Yes H Proceed with Confidence F->H No G->A Prepare New Stock

Caption: Recommended workflow to maintain compound integrity.

Part 5: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Solvent High-purity DMSO (stock), degassed aqueous buffers (working)Minimizes contaminants that can catalyze degradation.
pH 4.0 - 7.0Avoids base-mediated oxidation pathways prevalent at pH > 8.[1][5]
Temperature 2-8°C (short-term, <2 weeks), -20°C or -80°C (long-term)Reduces the rate of chemical degradation.
Light Store in amber vials or protect from light with foil.Prevents photodegradation of the imidazole ring.[1][6]
Atmosphere Purge with inert gas (Ar, N₂) for long-term storage.Displaces oxygen to prevent autoxidation.[4]
Monitoring Periodic analysis by HPLC or LC-MS against a fresh standard.Quantitatively confirms the stability and purity of the solution.
References
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available from: [Link]

  • RSC Publishing. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Physical Chemistry Chemical Physics, 21(16), 8435-8446. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3018-3026. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation. Request PDF. Available from: [Link]

  • ACS Publications. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air. Available from: [Link]

  • Ledesma, G. N., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(23), 7293. Available from: [Link]

  • Antonopoulou, M., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Science of The Total Environment, 572, 939-947. Available from: [Link]

  • RSC Publishing. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(32), 18861-18868. Available from: [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. Scientific Diagram. Available from: [Link]

  • Unacademy. (n.d.). Organic Chemistry II. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. In Organic Chemistry II. Available from: [Link]

  • NIH National Library of Medicine. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1898. Available from: [Link]

  • ResearchGate. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. Available from: [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Available from: [Link]

  • MDPI. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 10(11), 693. Available from: [Link]

  • ResearchGate. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Available from: [Link]

  • PubMed. (2011). Aqueous imidazole solutions: a structural perspective from simulations with high-rank electrostatic multipole moments. The Journal of Chemical Physics, 135(13), 134504. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. Available from: [Link]

  • YouTube. (2018). acid derivatives: hydrolysis. Leah4sci. Available from: [Link]

  • PubMed. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 268, 110-116. Available from: [Link]

  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. Blaskovich Research Group. Available from: [Link]

  • MDPI. (2023). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. International Journal of Molecular Sciences, 24(2), 1639. Available from: [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • RSC Publishing. (1966). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (22), 803-805. Available from: [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-butanoic acid. Available from: [Link]

  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry). Available from: [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. Available from: [Link]

  • PubMed. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934. Available from: [Link]

  • MDPI. (2022). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 11(15), 2275. Available from: [Link]

  • LJMU Research Online. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). Drug Testing and Analysis, 7(10), 894-902. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Welcome to the technical support center for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the chemical modification of this compound. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization strategy for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid?

The most prevalent and versatile derivatization strategy for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is the formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine.[1] This approach is widely used in medicinal chemistry to generate novel compounds with diverse biological activities.[1] The core of this process involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3]

Q2: Which coupling reagents are recommended for the amide derivatization of this compound?

Several classes of coupling reagents are effective for this transformation. The choice often depends on the specific amine being coupled, desired reaction conditions, and cost.

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular choice due to its water solubility, which simplifies purification as the urea byproduct can be easily washed away.[4][5] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also common, with DIC being preferred in solid-phase synthesis because its urea byproduct is more soluble in organic solvents.[5]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are highly efficient and lead to minimal side reactions.[6] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6]

  • Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling rates and reduced risk of racemization.[5][6] These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[6]

Q3: Why are additives like NHS or HOBt often used with carbodiimide coupling reagents?

Additives such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently included in carbodiimide-mediated coupling reactions for two primary reasons:

  • Increased Efficiency and Stability: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable and can hydrolyze back to the carboxylic acid or rearrange into an unreactive N-acylurea byproduct.[6][7] NHS and HOBt react with the O-acylisourea to form a more stable, yet still reactive, NHS or HOBt ester.[8] This active ester then reacts with the amine to form the desired amide, improving the overall yield.

  • Suppression of Racemization: For chiral carboxylic acids, the O-acylisourea intermediate is prone to racemization.[5] The formation of the active ester with HOBt or NHS minimizes this side reaction, preserving the stereochemical integrity of the starting material.[5]

Q4: What are the optimal pH conditions for EDC/NHS coupling reactions?

The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range:

  • Carboxylic Acid Activation (Step 1): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[9] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[9]

  • Amine Coupling (Step 2): The reaction of the NHS-activated ester with the primary amine is favored at a physiological to slightly alkaline pH, generally between 7.0 and 8.5.[9] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is often used for this stage.[9]

It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[9]

II. Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and provides systematic solutions.

graph TD { A[Start: Low or No Product Yield] --> B{Did the starting materials dissolve completely?}; B -- No --> C[Troubleshoot Solubility:
  • Use a different solvent (e.g., DMF, NMP).
  • Gently warm the reaction mixture.
  • Increase solvent volume.]; B -- Yes --> D{Is the coupling reagent and/or additive fresh?}; D -- No --> E[Use fresh, high-purity reagents. Store reagents under appropriate conditions (e.g., desiccated, refrigerated).]; D -- Yes --> F{Are the reaction conditions optimized?}; F -- No --> G[Optimize Reaction Parameters:
  • Adjust pH for EDC/NHS coupling.
  • Vary reaction temperature and time.
  • Use a molar excess of coupling reagents and amine.]; F -- Yes --> H[Check for Side Reactions]; H --> I{Is N-acylurea formation suspected (with carbodiimides)?}; I -- Yes --> J[Minimize N-acylurea Formation:
  • Add NHS or HOBt.
  • Use a less polar solvent (e.g., DCM).
  • Lower the reaction temperature.]; I -- No --> K{Is racemization a concern?}; K -- Yes --> L[Prevent Racemization:
  • Use HOBt or HATU.
  • Employ a weaker base like N-methylmorpholine (NMM) instead of DIPEA.
  • Keep reaction temperatures low.]; H --> M{Is purification challenging?}; M -- Yes --> N[Optimize Purification Protocol:
  • For imidazole-containing compounds, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase during column chromatography to reduce tailing.
  • Explore acid-base extraction to remove unreacted starting material or basic byproducts.
  • Consider using alumina instead of silica gel for chromatography.[10]]; } Caption: Troubleshooting flowchart for optimizing the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.
Detailed Troubleshooting Scenarios

Scenario 1: Low or No Product Yield

  • Problem: After the reaction and work-up, analysis (e.g., by TLC, LC-MS) shows a low yield of the desired derivatized product or only unreacted starting materials.

  • Potential Causes & Solutions:

    • Inactive Reagents: Coupling reagents, especially carbodiimides, can be sensitive to moisture and degrade over time.

      • Solution: Use fresh, high-purity coupling reagents and additives. Ensure they have been stored under the recommended conditions (e.g., desiccated and refrigerated).

    • Inappropriate Solvent: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous and inefficient reaction.

      • Solution: Select a solvent in which all reactants are fully soluble. Polar aprotic solvents like DMF, NMP, or DCM are commonly used for amide coupling reactions.[6]

    • Suboptimal pH: For EDC/NHS chemistry, the pH of the reaction medium is critical for both the activation and coupling steps.

      • Solution: Carefully control the pH of the reaction. Use a two-step procedure where the activation is performed at pH 4.5-6.0, followed by adjusting the pH to 7.0-8.5 for the addition of the amine.[9]

    • Insufficient Activation Time: The activation of the carboxylic acid may be incomplete.

      • Solution: Allow for a sufficient activation time (typically 15-60 minutes at room temperature) before adding the amine.[2][11]

    • Hydrolysis of Active Intermediate: The activated carboxylic acid is susceptible to hydrolysis, especially in the presence of water.

      • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Scenario 2: Formation of Significant Byproducts

  • Problem: The reaction mixture contains the desired product along with one or more significant impurities.

  • Potential Causes & Solutions:

    • N-Acylurea Formation: This is a common side reaction when using carbodiimides without an additive.[6][7] The O-acylisourea intermediate rearranges to a stable and unreactive N-acylurea.

      • Solution: Add 1-1.2 equivalents of HOBt or NHS to the reaction mixture along with the carbodiimide. This will trap the O-acylisourea as a more stable active ester.[5] Using solvents with a low dielectric constant, such as dichloromethane, can also minimize this side reaction.[7]

    • Di-acylation of the Amine: If the amine has more than one reactive site, multiple derivatizations can occur.

      • Solution: Use a protecting group strategy to block other reactive functional groups on the amine.

    • Racemization: If your starting material or amine is chiral, loss of stereochemical purity can occur.

      • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU.[6] Adding HOBt to carbodiimide reactions also significantly reduces racemization.[5] Running the reaction at lower temperatures (e.g., 0 °C) can also be beneficial.[6]

Scenario 3: Difficulty in Product Purification

  • Problem: Isolating the pure derivatized product from the reaction mixture is challenging.

  • Potential Causes & Solutions:

    • Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult.

      • Solution: Experiment with different solvent systems for chromatography. For imidazole-containing compounds, which can interact strongly with silica gel and cause tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[10] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[10]

    • Water-Soluble Byproducts: When using EDC, the resulting urea byproduct is water-soluble.

      • Solution: Perform an aqueous work-up. The urea byproduct can be easily removed by washing the organic layer with water or a dilute acid solution.[4]

    • Insoluble Byproducts: When using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents.

      • Solution: The precipitated DCU can be removed by filtration before proceeding with the work-up.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general starting point for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid with a primary or secondary amine.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent

  • Anhydrous dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes at 0 °C.

  • Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalents (eq)
4-(2-methyl-1H-imidazol-1-yl)butanoic acid1.0
Amine1.1 - 1.5
Coupling Reagent (e.g., EDC, HATU)1.1 - 1.5
Additive (e.g., HOBt, NHS)1.1 - 1.5
Base (e.g., DIPEA, NMM)2.0 - 3.0

Note: These are starting recommendations and may require optimization for specific substrates.

IV. Visualization of the Derivatization Workflow

graph TD { A[Start: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid] --> B{Carboxylic Acid Activation}; B -- EDC/HOBt --> C[Formation of HOBt Active Ester]; C --> D{Nucleophilic Attack by Amine}; D --> E[Formation of Tetrahedral Intermediate]; E --> F[Collapse of Intermediate & Elimination of HOBt]; F --> G[Desired Amide Product]; } Caption: General workflow for the amide derivatization of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

V. References

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. Retrieved from [Link]

  • Peptide Coupling Reagents: Selection and Use. (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism. Retrieved from [Link]

  • Nagaki, A., Takahashi, Y., & Yoshida, J. I. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(51), 13593–13596. [Link]

  • Wrobel, N., Schinkinger, M., & Mirsky, V. M. (2002). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Fresenius' Journal of Analytical Chemistry, 373(4-5), 395–398. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Retrieved from [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

  • NIH. (n.d.). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Retrieved from [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

  • Reddit. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]

  • Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • Google Patents. (n.d.). Affinity purification methods involving imidazole elution. Retrieved from

  • RSC Publishing. (n.d.). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?. Retrieved from [Link]

  • PubMed. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Welcome to the technical support center for the mass spectrometry analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the mass spectral fragmentation of this compound.

Introduction

4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a molecule of interest due to its hybrid structure, incorporating both an imidazole moiety and a carboxylic acid functional group. Understanding its fragmentation behavior is crucial for accurate identification and quantification in complex matrices. This guide will delve into the expected fragmentation patterns, common issues encountered during analysis, and systematic approaches to troubleshoot them.

Predicted Fragmentation Pathway

Understanding the likely fragmentation pathways of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is the first step in troubleshooting unexpected results. The molecule possesses several potential cleavage sites. Under typical electrospray ionization (ESI) in positive ion mode, the molecule will likely be protonated. Subsequent collision-induced dissociation (CID) can lead to a variety of fragment ions.

The structure of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid is as follows:

Expected Fragmentation Mechanisms:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to a heteroatom or functional group is a common fragmentation pathway.

  • Neutral Loss: The loss of small, stable molecules like water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) is frequently observed.

  • McLafferty Rearrangement: While less common for this specific structure, it's a possibility in molecules with a carbonyl group and available gamma-hydrogens.[1]

Here is a diagram illustrating the predicted fragmentation of the protonated molecule [M+H]⁺:

cluster_main Predicted Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 183.113 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 165.102 M_H->frag1 -18 Da frag2 Loss of COOH [M+H-COOH]⁺ m/z 138.102 M_H->frag2 -45 Da frag3 Loss of C₄H₇O₂ [C₅H₉N₂]⁺ m/z 97.076 M_H->frag3 -85 Da (Side Chain) frag4 Loss of C₃H₅O₂ [C₆H₉N₂]⁺ m/z 110.081 M_H->frag4 -73 Da

Caption: Predicted fragmentation of protonated 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: No or Very Low Signal for the Precursor Ion

Question: I'm not seeing the expected precursor ion for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, or the signal is extremely weak. What could be the cause?

Answer:

This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Here's a systematic approach to troubleshooting:

1. Verify Sample Preparation and Solvent Composition:

  • Solubility: Ensure the compound is fully dissolved in your infusion solvent. While it has polar functional groups, aggregation can occur at high concentrations.

  • Solvent Choice: The choice of solvent can significantly impact ionization efficiency. For ESI, a mixture of water and an organic solvent like methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is typically a good starting point for positive ion mode. The acid helps to protonate the molecule.

2. Optimize Ionization Source Parameters:

  • Ionization Mode: While positive ion mode is generally preferred for compounds with a basic imidazole nitrogen, it's worth checking negative ion mode as well, where the carboxylic acid can be deprotonated.

  • Source Settings: Systematically optimize key source parameters such as:

    • Capillary Voltage: A typical starting point is 3-4 kV.

    • Nebulizing Gas Pressure: This affects droplet size and desolvation.

    • Drying Gas Flow and Temperature: Crucial for efficient desolvation. Insufficient drying can lead to signal suppression.

3. Check for In-Source Fragmentation:

  • Sometimes, the precursor ion is so unstable that it fragments within the ionization source before it even reaches the mass analyzer.[2] This can be influenced by high source temperatures or cone voltage.

  • Troubleshooting Step: Gradually decrease the cone/fragmentor voltage and source temperature to see if the precursor ion signal improves.

4. Consider Adduct Formation:

  • Look for common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, especially if your solvents or sample contain salts. These adducts may be more stable than the protonated molecule.

Here is a workflow to diagnose a weak or absent precursor ion:

cluster_workflow Workflow: Troubleshooting Weak Precursor Ion start Weak/No Precursor Ion check_sample Verify Sample Prep (Solubility, Solvent) start->check_sample optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_sample->optimize_source Sample OK solution1 Adjust Solvent/Concentration check_sample->solution1 Issue Found check_insource Check for In-Source Fragmentation optimize_source->check_insource Optimized solution2 Fine-tune Source Settings optimize_source->solution2 Improvement check_adducts Look for Adducts ([M+Na]⁺, [M+K]⁺) check_insource->check_adducts No In-source Frag solution3 Lower Cone Voltage/Temp check_insource->solution3 Frag Observed solution4 Identify and Target Adduct check_adducts->solution4 Adducts Found

Caption: Diagnostic workflow for a weak or absent precursor ion.

Issue 2: Unexpected or Unexplained Fragment Ions

Question: My MS/MS spectrum shows fragment ions that I can't readily explain based on the structure of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. How can I identify their origin?

Answer:

Unexpected fragments can be perplexing, but they often arise from a few common sources.

1. Impurities in the Sample:

  • Co-eluting Species: If you are using liquid chromatography-mass spectrometry (LC-MS), an impurity may be co-eluting with your target compound.

  • Isomers: Structural isomers will have the same mass but can produce different fragmentation patterns.

  • Troubleshooting Step: Review the synthesis of your compound for potential byproducts. If using LC-MS, try to improve the chromatographic separation.

2. Background Ions and Contaminants:

  • Mass spectrometers are highly sensitive and can detect low-level contaminants from solvents, tubing, or previous samples.

  • Common Contaminants: Look for known background ions such as plasticizers (phthalates) or slip agents (erucamide).

  • Troubleshooting Step: Run a blank injection (your solvent system without the analyte) to identify background ions.

3. Complex Fragmentation Pathways:

  • Sometimes, fragmentation is not as straightforward as simple bond cleavages. Rearrangements and multiple neutral losses can occur.

  • Neutral Losses: Be aware of common neutral losses from small molecules. A comprehensive list can be a valuable resource.[3]

  • High-Resolution Mass Spectrometry: If available, use a high-resolution instrument (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the fragment ions. This allows you to determine their elemental composition and propose plausible structures.

4. Data Interpretation:

  • Fragmentation Libraries: Utilize mass spectral libraries like NIST or MassBank to see if the fragmentation pattern of your unknown matches any known compounds.[4]

Issue 3: Poor Reproducibility of Fragmentation Patterns

Question: The relative intensities of my fragment ions are not consistent between runs. What could be causing this variability?

Answer:

Poor reproducibility in fragmentation patterns is often linked to instrument instability or variations in experimental conditions.

1. Fluctuations in Collision Energy:

  • The collision energy is a critical parameter that dictates the extent of fragmentation. Even small variations can alter the relative abundances of fragment ions.

  • Troubleshooting Step: Ensure the collision energy setting is stable and that the gas pressure in the collision cell is constant. If you are using a stepped collision energy, small changes in the energy profile can have a significant impact.

2. Source Conditions:

  • As mentioned earlier, in-source fragmentation can contribute to the overall fragmentation pattern. If your source conditions (e.g., temperature, voltages) are not stable, this can lead to variable fragmentation.

3. Matrix Effects (for LC-MS):

  • If your sample is in a complex matrix, co-eluting compounds can suppress or enhance the ionization of your analyte, leading to changes in the precursor ion intensity and, consequently, the fragment ion intensities.

  • Troubleshooting Step: Improve chromatographic separation to minimize matrix effects. The use of an internal standard can also help to normalize for these variations.

4. Instrument Calibration and Maintenance:

  • Ensure your mass spectrometer is properly calibrated and has been recently tuned. A dirty ion source or mass analyzer can lead to inconsistent performance.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the protonated molecule [M+H]⁺ of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid?

A1: The molecular formula is C₉H₁₄N₂O₂. The calculated monoisotopic mass is 182.1055 g/mol . Therefore, the expected m/z for the protonated molecule [M+H]⁺ is approximately 183.1133.

Q2: Which fragment ion is likely to be the base peak in the MS/MS spectrum?

A2: While this can be instrument-dependent, the cleavage of the bond between the aliphatic chain and the imidazole ring is a likely candidate for a stable, abundant fragment. The resulting imidazolium-containing fragment would be resonance-stabilized. Specifically, the fragment corresponding to the protonated 2-methyl-1-propylimidazole (m/z ~125.107) or the methylimidazolium cation itself after further fragmentation could be prominent. Cleavage of the carboxylic acid group (-45 Da) is also a very common fragmentation pathway for carboxylic acids.[5]

Q3: Can I use negative ion mode for the analysis of this compound?

A3: Yes, negative ion mode is a viable option. The carboxylic acid group can be readily deprotonated to form the [M-H]⁻ ion. The fragmentation pattern in negative ion mode will be different from positive ion mode and can provide complementary structural information. Common fragmentations in negative ion mode for carboxylic acids include the loss of CO₂ (44 Da).

Q4: How can I confirm the identity of a fragment ion?

A4: The gold standard for fragment ion identification is to use a high-resolution mass spectrometer to obtain an accurate mass measurement. This allows you to determine the elemental composition of the fragment. If you have access to MSⁿ capabilities (as on an ion trap), you can isolate a fragment of interest and fragment it further to gain more structural information.

Q5: What are some general best practices for troubleshooting mass spectrometry experiments?

A5: A systematic approach is key.

  • Isolate the Problem: Determine if the issue is with the sample, the LC (if used), or the mass spectrometer itself.

  • Run Diagnostics: Use standard compounds to check the performance and calibration of your instrument.

  • Change One Variable at a Time: When troubleshooting, only change one parameter at a time to pinpoint the cause of the issue.

  • Keep Detailed Records: Document all experimental conditions and any changes you make. This will help you to identify trends and solve future problems more efficiently.

For a comprehensive guide on general mass spectrometer troubleshooting, resources are available that cover common issues such as empty chromatograms, inaccurate mass values, and high signal in blank runs.[6][7]

Experimental Protocols

Protocol 1: Direct Infusion Analysis
  • Sample Preparation: Prepare a 1-10 µM solution of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion: Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Settings (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and gradually increase to observe fragmentation.

    • Source Temperature: 120 °C

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Mass Range: m/z 50-250

  • MS/MS Settings:

    • Precursor Ion: Isolate the [M+H]⁺ ion (m/z ~183.11).

    • Collision Gas: Argon

    • Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy for producing a rich fragment spectrum.

References

  • Brown, D. (n.d.). Mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Retrieved from [Link]

  • ACS Publications. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2013). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2019). Extracted m/z values of two ions which undergo a neutral loss of 162.... Retrieved from [Link]

  • ResearchGate. (2021). Tandem MS of m/z 1477.6844. Neutral losses of 162, 132, and 176 Da were.... Retrieved from [Link]

  • ResearchGate. (2020). Recurring mass differences, neutral losses, and fragments identified.... Retrieved from [Link]

  • Springer. (n.d.). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • National Institutes of Health. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Retrieved from [Link]

  • ResearchGate. (2000). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical.... Retrieved from [Link]

  • ResearchGate. (2007). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Metal Complexes with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and its me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and its metal complexes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, characterization, and stability assessment. We aim to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust experimental plans.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of metal complexes derived from 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Q1: What are the key structural features of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" that influence metal coordination?

A: This ligand possesses two primary coordination sites: the 'pyridine-like' nitrogen atom of the imidazole ring and the carboxylate group at the end of the butanoic acid chain. The imidazole nitrogen is a good sigma-donor, forming stable bonds with a variety of transition metals.[1] The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion, adding to the potential structural diversity and stability of the resulting complexes. The 2-methyl group on the imidazole ring introduces steric hindrance, which can influence the coordination geometry and potentially limit the number of ligands that can bind to a single metal center.[1]

Q2: What general factors have the most significant impact on the stability of these metal complexes?

A: The stability of metal-organic frameworks and coordination complexes is governed by several interconnected factors.[2][3] For this specific ligand, the most critical are:

  • The nature of the metal ion: Its charge, size, and classification as a hard or soft acid.

  • The pH of the medium: This directly controls the protonation state of both the imidazole ring and the carboxylate group, affecting their ability to coordinate.[4]

  • The solvent system: Solvents can compete with the ligand for coordination sites on the metal ion.[5]

  • Reaction temperature and time: These kinetic parameters influence whether a thermodynamically stable product is formed.

  • Stoichiometry: The molar ratio of the ligand to the metal salt is crucial for achieving the desired complex.[6]

Q3: My complex is showing signs of degradation (e.g., color change, precipitation in solution). What are the likely causes?

A: Degradation is often a sign of thermodynamic or kinetic instability.[7] Common causes include:

  • Hydrolysis: The metal-ligand bonds may be susceptible to cleavage by water molecules, a process often accelerated by suboptimal pH.

  • Solvent-Induced Decomposition: The solvent may displace the primary ligand, leading to the breakdown of the complex. This is a competitive process where the solvent molecules act as competing ligands.[5]

  • Oxidation: The metal center may be sensitive to air, leading to a change in its oxidation state and subsequent structural rearrangement or decomposition. This is particularly relevant for metals like Co(II) or Fe(II).

  • Photodecomposition: Some complexes are light-sensitive and can degrade upon exposure to ambient or UV light.

Q4: Which metal ions are predicted to form the most stable complexes with this ligand?

A: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, stable complexes are formed between acids and bases of similar character.[3] The imidazole nitrogen is an intermediate to hard base, while the carboxylate oxygen is a hard base. Therefore, this ligand will form highly stable complexes with:

  • Hard metal ions: Fe(III), Co(III), Cr(III).

  • Borderline metal ions: Fe(II), Co(II), Ni(II), Cu(II), Zn(II).[8] The high charge density of ions like Zr(IV) and Ti(IV) also leads to very strong metal-ligand bonds and exceptionally stable frameworks.[3]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments, following a logical, question-and-answer format.

Issue 1: Low Yield or No Product Formation

Q: I'm following a standard synthesis protocol, but my reaction yield is consistently low, or I'm only recovering my starting materials. What should I investigate?

A: Low yield is a common problem that can almost always be solved by systematically evaluating the reaction parameters. The following workflow can help you diagnose the issue.

LowYield_Troubleshooting Start Low Yield Observed Check_Stoichiometry 1. Verify Stoichiometry - Accurate molar ratios? - Purity of reagents? Start->Check_Stoichiometry Check_pH 2. Assess Reaction pH - Is pH optimal for deprotonation? - Use of a non-coordinating base? Check_Stoichiometry->Check_pH Stoichiometry Correct Check_Solvent 3. Evaluate Solvent System - Is the complex soluble? - Is the solvent too competitive? Check_pH->Check_Solvent pH is Optimal Check_Kinetics 4. Adjust Kinetic Parameters - Increase temperature? - Extend reaction time? Check_Solvent->Check_Kinetics Solvent is Appropriate Success Yield Improved Check_Kinetics->Success Adjustments Made

Workflow for troubleshooting low reaction yield.

Causality and Recommended Actions:

  • Stoichiometry: This is the most frequent source of error.[6]

    • Why it matters: The assembly of a coordination complex is a self-organization process that requires the correct ratio of building blocks (metal and ligand). An incorrect ratio can lead to the formation of undesired species or incomplete reaction.

    • Action: Double-check your calculations for the molar ratios. Ensure the purity of your ligand and metal salt, as impurities (especially water in hydrated salts) will affect the true molar mass. Consider using a slight excess (5-10%) of the organic ligand.

  • pH of the Medium: The pH is critical for this ligand.

    • Why it matters: The imidazole nitrogen requires deprotonation of its acidic form (imidazolium, pKa ≈ 7) to act as a neutral ligand, while the carboxylic acid (pKa ≈ 4-5) must be deprotonated to a carboxylate to coordinate effectively.[9] If the pH is too low, both sites will be protonated and inactive. If the pH is too high, metal hydroxide species may precipitate.

    • Action: The reaction often requires a base to facilitate deprotonation. Use a non-coordinating or weakly coordinating base like triethylamine (TEA) or a hindered base. Add the base slowly and monitor the pH. For many transition metals, a pH range of 6-8 is a good starting point.

  • Solvent Choice: The solvent is not just a medium; it's a reactant.

    • Why it matters: Complex formation is a competitive reaction where the ligand must displace coordinated solvent molecules.[5] Highly coordinating solvents like water or DMSO can sometimes inhibit the formation of the desired complex, especially if the ligand is bulky.

    • Action: Alcohols like methanol or ethanol are often a good starting point as they dissolve the reactants but are less competitive than water.[6] If solubility is an issue, consider DMF, but be aware of its higher coordinating ability. Sometimes a solvent mixture can provide the right balance of solubility and reactivity.

  • Reaction Time and Temperature: Complex formation can be kinetically slow.

    • Why it matters: Some stable complexes require significant activation energy to form, rearranging from kinetically favored but less stable intermediates.

    • Action: If you suspect a kinetic issue, try increasing the reaction temperature moderately (e.g., from room temperature to 50-70 °C). Extend the reaction time from a few hours to 24-48 hours. You can monitor the reaction's progress by taking small aliquots and analyzing them with techniques like UV-Vis spectroscopy to see if the characteristic absorbance of the complex is increasing over time.

Issue 2: Complex Instability in Solution

Q: My complex is well-characterized in the solid state, but it decomposes when I dissolve it for further studies. How can I improve its stability in solution?

A: Solution-state instability is a common challenge, particularly for applications in catalysis or drug delivery. The key is to control the chemical environment to favor the intact complex.

ParameterProblemScientific RationaleRecommended Solution
pH The solution pH drifts, leading to precipitation or color change.The metal-ligand bond strength is pH-dependent. A change in pH can lead to protonation of the ligand, causing it to dissociate from the metal center.[4]Use a buffered solution. Choose a buffer system whose components are non-coordinating (e.g., MES, HEPES) and that maintains the pH in a range where the complex is known to be stable (often determined via pH-metric titration).
Solvent The complex is stable in one solvent (e.g., DMF) but not in another (e.g., water).Ligand displacement by solvent molecules is a primary degradation pathway.[5][10] The stability is often lower in highly polar, coordinating solvents like water.If possible, perform studies in a less-coordinating solvent where the complex is stable. If an aqueous medium is required, consider increasing the concentration of the complex to shift the equilibrium away from dissociation.
Atmosphere The solution changes color upon exposure to air.The metal center may be susceptible to oxidation [e.g., Co(II) to Co(III)] or reduction, which changes its coordination preference and can lead to decomposition.Perform experiments under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.
Light The complex degrades during spectroscopic measurements or upon storage in a clear vial.Some metal complexes, particularly those with d-d transitions, can be photosensitive. Absorbed energy can promote ligand dissociation or redox reactions.Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to intense light sources during experiments.

Section 3: Protocols for Stability Enhancement & Analysis

This section provides step-by-step methodologies for key experiments to assess and improve the stability of your complexes.

Protocol 1: General Synthesis of a Metal Complex with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

This protocol is a general starting point and may require optimization for specific metal ions.

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in 15 mL of methanol.

    • In a separate vial, dissolve 0.5 mmol of the metal salt (e.g., NiCl₂·6H₂O) in 5 mL of methanol.

  • Reaction Setup:

    • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Add 2.2 mmol of triethylamine (TEA) dropwise to the reaction mixture to act as a base. A color change or the formation of a precipitate may be observed.

  • Reaction and Isolation:

    • Stir the mixture at 50 °C for 24 hours under a reflux condenser.

    • Cool the reaction to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the collected solid with small portions of cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and TEA hydrochloride.

    • Dry the product in a vacuum oven at 60 °C for 12 hours.

  • Purification (if necessary):

    • Recrystallization is often the best method. Attempt to dissolve the crude product in a minimal amount of a hot solvent (e.g., DMF or ethanol) and allow it to cool slowly. Vapor diffusion with a less polar anti-solvent (e.g., ethyl acetate) can also yield high-quality crystals.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is an excellent tool for determining thermal stability.[11]

  • Sample Preparation:

    • Place 5-10 mg of your dried complex into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Set the atmosphere to Nitrogen or Air, depending on whether you want to study thermal decomposition or oxidative decomposition. A typical flow rate is 20-50 mL/min.

    • Program the temperature ramp:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Identify the onset temperature of decomposition. This is the temperature at which significant mass loss begins and is considered the upper limit of the complex's thermal stability.

    • Analyze the mass loss steps. An initial mass loss below ~120 °C typically corresponds to the loss of coordinated or lattice solvent molecules.[12] Subsequent sharp mass losses correspond to the decomposition of the organic ligand. The final residual mass in an air atmosphere often corresponds to the formation of a stable metal oxide.[12]

Section 4: Visualizing Key Stability Relationships

Understanding the interplay of different factors is key to designing stable complexes. The following diagram illustrates the central role of the metal-ligand bond and the external factors that influence its integrity.

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic (Environmental) Factors Metal_Node Metal Ion (Charge, Size, HSAB) Core Metal-Ligand Bond Strength & COMPLEX STABILITY Metal_Node->Core determines Ligand_Node Ligand (pKa, Sterics, Chelation) Ligand_Node->Core determines pH_Node pH pH_Node->Core influences Solvent_Node Solvent Solvent_Node->Core influences Temp_Node Temperature Temp_Node->Core influences Atmosphere_Node Atmosphere (O₂, H₂O) Atmosphere_Node->Core influences

Factors influencing the stability of metal complexes.

This guide provides a foundational framework for enhancing the stability of your 4-(2-methyl-1H-imidazol-1-yl)butanoic acid metal complexes. By understanding the principles of coordination chemistry and systematically troubleshooting experimental challenges, you can achieve more robust and reliable results in your research.

References

  • Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. [Link]

  • Merz, K. M., & Kollman, P. A. (2002). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. [Link]

  • Wang, M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]

  • Wikipedia contributors. (2023). Transition metal imidazole complex. Wikipedia, The Free Encyclopedia. [Link]

  • Kar, P., et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Molecules, 24(23), 4363. [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. [Link]

  • Kamal, A. H., & Faisal, M. M. (2012). Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligandsc Part II: The Determination Of Dissociation Constant Of 2-[4,5-Bis(4-Methylphenyl) -1H-Imidazol-2- Yl] Phenol. [Me-HPI] And The Stability Of Its Complexes With Some Transition Metal Ions. Journal of Al-Nahrain University, 15(2), 29-38. [Link]

  • Ullman, A., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Inorganics, 11(11), 443. [Link]

  • Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. [Link]

  • ResearchGate. (n.d.). Solvent effect on complexation reactions. [Link]

  • NIH National Library of Medicine. (n.d.). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. [Link]

  • NIH National Library of Medicine. (2019). Modeling Solid State Stability for Speciation: A Ten-Year Long Study. [Link]

  • Google Patents. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • The Royal Society of Chemistry. (n.d.). Solvent Properties | Metal Ions and Complexes in Solution. [Link]

  • MDPI. (2020). Crystal Structure and Thermal Studies of Coordination Compounds. [Link]

  • ResearchGate. (2023). Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. [Link]

  • American Chemical Society. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society. [Link]

  • NIH National Library of Medicine. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). [Link]

  • MIT Open Access Articles. (n.d.). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. [Link]

  • ResearchGate. (n.d.). Figure 3. Effect of pH on recovery of metal ions. [Link]

  • Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • MDPI. (n.d.). Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. [Link]

  • American Chemical Society. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. Chemical Reviews. [Link]

  • Wikipedia contributors. (2023). Solvent effects. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. [Link]

  • NIH National Library of Medicine. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • Chemistry LibreTexts. (2025). 6: Preparation of Structural Isomers of a Metal Complex (Experiment). [Link]

  • American Chemical Society. (2024). Dynamics and Control of Dual Active Sites in Co-Substituted Ni Coordination Polymers for Enhanced Oxygen Evolution Catalysis. Journal of the American Chemical Society. [Link]

  • Wiley-VCH. (n.d.). 1 The Stability of Metal–Organic Frameworks. [Link]

  • MDPI. (2024). Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. Foods, 13(4), 543. [Link]

  • Open Access Research. (2023). Synthesis, Spectroscopic Characterization, Molecular Docking, Antioxidant and Anticancer Studies of Some Metal Complexes from Tetraazamacrocyclic Schiff Base Ligand. [Link]

  • American Chemical Society. (2021). Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene]. [Link]

  • YouTube. (2024). How Does TGA Measure Polymer Thermal Stability? - Chemistry For Everyone. [Link]

  • Chemistry LibreTexts. (2023). 16.5: Complex Ions and Solubility. [Link]

  • Truman ChemLab. (2013). Synthesis and Characterization of Coordination Compounds. [Link]

  • Chemistry LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Discovery Alert. (2024). China Rare Earth Innovation in Polymer Materials. [Link]

  • YouTube. (2021). CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a zwitterionic molecule, this compound presents unique challenges in both reaction optimization and purification. This document provides in-depth, experience-based answers to common problems and strategic questions you may encounter.

Overall Synthetic Workflow

The most common and direct route to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid involves a two-step process: N-alkylation of 2-methylimidazole followed by ester hydrolysis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Me-Imidazole 2-Me-Imidazole Alkylation_Reaction N-Alkylation 2-Me-Imidazole->Alkylation_Reaction Halo-ester Ethyl 4-bromobutanoate Halo-ester->Alkylation_Reaction Base_Solvent Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) Base_Solvent->Alkylation_Reaction Intermediate Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate Alkylation_Reaction->Intermediate Workup Hydrolysis_Reaction Saponification Intermediate->Hydrolysis_Reaction Base_Hydrolysis Base (e.g., NaOH, KOH) Solvent (e.g., EtOH/H2O) Base_Hydrolysis->Hydrolysis_Reaction Acidification Acidification to pI Hydrolysis_Reaction->Acidification Forms carboxylate salt Final_Product 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Acidification->Final_Product Precipitation/ Purification

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the synthesis.

Question: My N-alkylation reaction (Step 1) is slow, incomplete, or gives a low yield. How can I improve it?

Answer: This is a classic issue in N-alkylation of imidazoles, often boiling down to the choice of base, solvent, and alkylating agent.[1] The goal is to efficiently deprotonate the imidazole nitrogen to create a potent nucleophile without causing unwanted side reactions.

Causality & Solutions:

  • Base Strength and Type: The pKa of imidazole is approximately 14.5, so a sufficiently strong base is needed for complete deprotonation. However, an overly reactive base can promote side reactions with the ester group of your alkylating agent.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works very effectively in polar aprotic solvents like DMF or THF. It irreversibly deprotonates the imidazole. Scale-up consideration: NaH is pyrophoric and generates hydrogen gas, requiring specialized handling and reactor setups.

    • Potassium Carbonate (K₂CO₃): A weaker, safer, and more economical base, often suitable for large-scale production.[2] It establishes an equilibrium, so reaction times may be longer, and higher temperatures may be required. It is typically used in solvents like DMF or acetonitrile (ACN).

    • Alkali Metal Hydroxides (NaOH, KOH): Can be used, but the presence of water can lead to premature hydrolysis of the halo-ester, reducing yield. Phase-transfer catalysis may be necessary to improve efficiency.[1]

  • Solvent Choice: The solvent must solubilize the reagents and facilitate the Sₙ2 reaction.

    • Polar Aprotic Solvents (DMF, DMSO, ACN): These are generally the best choices. They solvate the cation of the imidazolide salt, leaving the nitrogen anion highly nucleophilic. Scale-up consideration: DMF and DMSO have high boiling points and can be difficult to remove. Acetonitrile is often a good compromise.

  • Alkylating Agent Reactivity: The reactivity order is Iodide > Bromide > Chloride.

    • Ethyl 4-bromobutanoate: A common and effective choice.

    • Ethyl 4-iodobutanoate: More reactive and will speed up the reaction, but is more expensive and less stable. It can be generated in situ using NaI (Finkelstein reaction) if starting with the bromo or chloro analogue.

    • Ethyl 4-chlorobutanoate: Less reactive, requiring more forcing conditions (higher temperature, longer time), which can lead to more side products.[3]

  • Temperature Control: Increasing the temperature generally increases the reaction rate. However, for scale-up, this must be carefully managed.[4] An exothermic alkylation that is manageable at 100 mL can become a dangerous thermal runaway in a 100 L reactor due to the decreased surface-area-to-volume ratio.[5][6]

Troubleshooting Logic:

G Start Low Alkylation Yield Check_Base Is the base strong enough? (e.g., NaH vs K2CO3) Start->Check_Base Check_Temp Is temperature optimized? (Too low?) Check_Base->Check_Temp Yes Solution_Base Switch to stronger base (e.g., NaH in DMF) Check_Base->Solution_Base No Check_Solvent Is solvent appropriate? (e.g., DMF, ACN) Check_Temp->Check_Solvent Yes Solution_Temp Increase temperature cautiously (Monitor exotherm) Check_Temp->Solution_Temp No Check_Halo Consider more reactive alkyl halide (I > Br > Cl) Check_Solvent->Check_Halo Yes Solution_Halo Use bromo/iodo ester or add NaI catalyst

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Imidazole-Based Angiotensin II Receptor Antagonists

This guide provides a detailed comparative analysis of the biological activity of a class of compounds structurally related to "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." While literature on the specific biological act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activity of a class of compounds structurally related to "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." While literature on the specific biological actions of this particular molecule is sparse, its core structure—an imidazole ring linked to a carboxylic acid via an alkyl chain—is a foundational pharmacophore in one of the most important classes of cardiovascular drugs: the Angiotensin II Receptor Blockers (ARBs), or "sartans."

This analysis will therefore focus on prominent members of the ARB class as functional analogs. We will delve into the experimental methodologies used to quantify their activity, present comparative data on their potency, and discuss the underlying structure-activity relationships. This guide is intended for researchers in pharmacology and medicinal chemistry engaged in the discovery and development of novel therapeutics.

The Biological Target: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary target for the compounds discussed herein is the Angiotensin II Type 1 (AT1) receptor. This receptor is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and cardiovascular homeostasis. Angiotensin II, the main effector peptide of this system, binds to the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium retention, all of which elevate blood pressure.

ARBs are competitive antagonists of the AT1 receptor. They bind to the receptor with high affinity, preventing Angiotensin II from binding and thereby inhibiting its hypertensive effects. The therapeutic goal of these agents is to lower blood pressure and reduce the pathophysiological consequences of RAAS overactivation.

Below is a diagram illustrating the central role of the AT1 receptor in the RAAS pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Catalyzes Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII Catalyzes ACE ACE (from Lungs) AT1R AT1 Receptor AngII->AT1R Binds & Activates Effects Vasoconstriction Aldosterone Release ↑ Blood Pressure AT1R->Effects Triggers ARB ARB Drug (e.g., Losartan) ARB->AT1R Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ARBs.

Quantifying Biological Activity: Standard Methodologies

To compare the biological activity of different ARBs, standardized in vitro assays are essential. These assays allow for the determination of key parameters such as binding affinity (Kᵢ) and functional potency (IC₅₀).

Radioligand Binding Assay for AT1 Receptor Affinity (Kᵢ)

This assay quantifies how strongly a compound binds to the AT1 receptor. It involves a competition experiment between the unlabeled test compound (the ARB) and a radiolabeled ligand that is known to bind to the receptor with high affinity, such as [³H]Losartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cells overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells) are used to ensure a high density of the target, providing a robust signal-to-noise ratio.

  • Radioligand: A ligand with high affinity and specific activity is chosen to minimize non-specific binding and allow for sensitive detection.

  • Competition Format: A competition assay is more efficient for screening and characterizing inhibitors than direct binding assays for every unlabeled compound. The displacement of the radioligand provides a clear measure of the test compound's affinity.

Experimental Protocol:

  • Membrane Preparation: Homogenize cells expressing the human AT1 receptor in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (e.g., 2-3 nM [³H]Losartan) and a fixed amount of membrane protein (e.g., 10-20 µg).

  • Compound Addition: Add the unlabeled ARB analog over a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a competition curve.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the drug that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Functional Assay for AT1 Receptor Antagonism (IC₅₀)

This assay measures the ability of an ARB to inhibit the downstream signaling cascade initiated by Angiotensin II binding to the AT1 receptor. A common method is to measure changes in intracellular calcium concentration.

Causality Behind Experimental Choices:

  • Cell Line: A cell line stably expressing the AT1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) is used. The AT1 receptor is a Gq-coupled GPCR, and its activation leads to a measurable increase in intracellular calcium.

  • Agonist: Angiotensin II is used as the physiological agonist to stimulate the receptor. The concentration used is typically the EC₅₀ or EC₈₀ value to ensure a robust but not maximal response, which allows for sensitive detection of inhibition.

Experimental Protocol:

  • Cell Preparation: Plate AT1-expressing cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Pre-incubation: Add varying concentrations of the ARB analog to the wells and pre-incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of Angiotensin II (e.g., the EC₈₀) to all wells to stimulate the receptor.

  • Signal Detection: Measure the resulting fluorescence signal, which corresponds to the change in intracellular calcium, using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the ARB concentration. Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.

Below is a diagram of the general workflow for these in vitro assays.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Source 1. Prepare Receptor Source (e.g., AT1-expressing cell membranes) Ligand_Prep 2. Prepare Ligands (Radiolabeled Ligand & Test ARBs) Incubation 3. Incubate Receptor, Ligands, and Test Compounds Ligand_Prep->Incubation Separation 4. Separate Bound from Unbound (e.g., Filtration) Incubation->Separation Detection 5. Detect Signal (e.g., Scintillation Counting) Separation->Detection Curve_Fit 6. Plot Dose-Response Curve Detection->Curve_Fit Calc 7. Calculate IC50 and/or Ki Curve_Fit->Calc

Caption: Generalized workflow for in vitro pharmacological assays.

Comparative Biological Activity Data

The table below summarizes the in vitro biological activity of several key ARBs against the human AT1 receptor. These values are compiled from various literature sources and represent the consensus potencies. Minor variations may be observed between different studies depending on the specific assay conditions.

CompoundStructureAT1 Binding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Key Structural Features
Losartan Losartan Structure8 - 2010 - 50Imidazole ring; Biphenyl-tetrazole; Metabolized to more potent active metabolite (EXP3174).
Valsartan Valsartan Structure3 - 155 - 20Non-imidazole; Acyl group mimics imidazole; Biphenyl-tetrazole.
Telmisartan Telmisartan Structure1 - 53 - 10Benzimidazole ring; Biphenyl-carboxylic acid (no tetrazole); Highest affinity.
Olmesartan Olmesartan Structure0.5 - 21 - 5Imidazole ring with hydroxymethyl and carboxyl groups; Biphenyl-tetrazole; Very high potency.

Discussion: Structure-Activity Relationships (SAR)

The data presented above reveal significant differences in potency among the ARB analogs, which can be attributed to specific structural modifications.

  • The Acidic Moiety: A key interaction with the AT1 receptor involves an acidic group that mimics the C-terminal carboxylate of Angiotensin II. In Losartan, Valsartan, and Olmesartan, this is a tetrazole ring, which is a bioisostere of a carboxylic acid with improved metabolic stability and oral bioavailability. Telmisartan is unique in this group as it retains a carboxylic acid for this interaction.

  • The Imidazole/Heterocyclic Core: The imidazole ring of Losartan and Olmesartan, or the benzimidazole of Telmisartan, plays a crucial role in binding. Substituents on this ring are critical for potency. For instance, the complex ester prodrug moiety on Olmesartan, which is hydrolyzed in vivo to the active form, contributes to its high affinity. Valsartan lacks a heterocyclic core, instead using a valine-derived acyl group to occupy the same pocket in the receptor.

  • The Biphenyl Scaffold: The biphenyl structure provides a rigid scaffold that correctly positions the acidic moiety and the heterocyclic core for optimal interaction with the receptor binding pocket.

  • Potency Trend: Generally, the potency of these agents follows the trend: Olmesartan ≈ Telmisartan > Valsartan > Losartan . Losartan itself is a prodrug, and much of its in vivo activity comes from its more potent carboxylic acid metabolite, EXP3174. Olmesartan and Telmisartan demonstrate the highest affinity and functional antagonism due to optimized substituents on their core structures that result in stronger and more durable binding to the AT1 receptor.

Conclusion

While "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" serves as a conceptual starting point, the detailed examination of its advanced structural analogs—the sartan class of ARBs—provides a robust framework for understanding the biological activity of imidazole-containing compounds at the AT1 receptor. The comparative data, derived from standardized radioligand binding and functional assays, clearly demonstrates how subtle modifications to the heterocyclic core, the acidic group, and other substituents can lead to orders-of-magnitude differences in binding affinity and functional potency. This guide underscores the importance of integrated chemical structure and biological function analysis in modern drug design and development.

References

  • Pavel, A. B., & Ben-Dov, I. Z. (2022). The Renin-Angiotensin-Aldosterone System (RAAS): A Key Regulator of Cardiovascular and Renal Health. International Journal of Molecular Sciences, 23(15), 8545. [Link]

  • Sparks, M. A., & Crowley, S. D. (2020). The Role of the Renin-Angiotensin-Aldosterone System in Hypertension. American Journal of Hypertension, 33(1), 1-11. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Inagami, T., & Iwai, N. (2000). G-protein-coupled receptors in the renin-angiotensin system. Journal of Human Hypertension, 14(10-11), 679-687. [Link]

  • Wong, P. C., Price, W. A., Chiu, A. T., Duncia, J. V., Carini, D. J., Wexler, R. R., Johnson, A. L., & Timmermans, P. B. (1990). Nonpeptide angiotensin II receptor antagonists. Studies with EXP9270 and DuP 753. Hypertension, 15(6 Pt 2), 823-834. [Link]

  • Criscione, L., de Gasparo, M., Bühlmayer, P., Whitebread, S., Ramjoué, H. P., & Wood, J. (1993). Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype. British Journal of Pharmacology, 110(2), 761-771. [Link]

  • Wienen, W., Entzeroth, M., van Meel, J. C., Stangier, J., & Hauel, N. (2000). A review of telmisartan: a novel, long-acting angiotensin II-receptor antagonist. Cardiovascular Drug Reviews, 18(2), 127-154. [Link]

  • Püchler, K., Heitsch, H., Stumpe, K. O., & Unger, T. (1997). The pharmacological profile of olmesartan medoxomil, a new angiotensin II type 1-receptor antagonist. Journal of Hypertension Supplement, 15(4), S51-S61. [Link]

  • Singh, H., & Chawla, A. S. (1999). Bioisosterism: A Rational Approach in Drug Design. Progress in Drug Research, 52, 15-71. [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for "4-(2-methyl-1H-imidazol-1-yl)butanoic acid"

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth comparison of two distinct analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth comparison of two distinct analytical methods for the quantification of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," a molecule of interest in pharmaceutical development. We will explore the validation of a routine High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This guide is structured to provide not just the "how," but the critical "why" behind the experimental choices, grounded in internationally recognized guidelines.

The validation process ensures that an analytical procedure is fit for its intended purpose.[1][2] For this, we will adhere to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, with additional context from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidances.[1][3][4][5]

The Analytical Challenge: Quantifying 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

4-(2-methyl-1H-imidazol-1-yl)butanoic acid possesses a polar carboxylic acid group and a basic imidazole ring, making it amenable to reversed-phase chromatography. The imidazole moiety contains a chromophore, allowing for UV detection, while the overall structure can be readily ionized for mass spectrometric detection.[6][7] The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended application (e.g., drug substance purity vs. bioanalysis).

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed as a robust, cost-effective approach for routine quality control, such as the assay of the active pharmaceutical ingredient (API).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., determining drug concentration in plasma) or for quantifying trace-level impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Analyte: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended to compensate for matrix effects.[8]

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation Dev Analytical Method Development & Optimization Protocol Validation Protocol (Pre-defined acceptance criteria) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit Precision->LOQ LOD Detection Limit LOQ->LOD Robustness Robustness LOD->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Comparative Validation Parameters

The following sections detail the validation parameters and provide a comparative analysis of the HPLC-UV and LC-MS/MS methods.

Specificity / Selectivity

Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix (e.g., impurities, degradation products, or plasma components).[9]

Experimental Protocol:

  • Analyze blank samples (matrix without the analyte).

  • Analyze samples spiked with the analyte and potential interfering substances.

  • For HPLC-UV, peak purity analysis using a photodiode array (PDA) detector is recommended.

  • For LC-MS/MS, the selectivity is enhanced by monitoring a specific precursor-to-product ion transition.

Comparison:

FeatureMethod A (HPLC-UV)Method B (LC-MS/MS)
Selectivity Moderate. Relies on chromatographic separation.Very High. Relies on both chromatographic separation and specific mass-to-charge ratio transitions.
Interference Risk Higher risk from co-eluting compounds with similar UV absorbance.Lower risk due to the high specificity of MRM transitions.
Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of known concentrations spanning the expected range.

  • Analyze each standard in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995

  • The y-intercept should be non-significant.

Comparison Table:

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Typical Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Linearity (r²) ≥ 0.998≥ 0.999
Accuracy

Why it's important: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by recovery studies.[9]

Experimental Protocol:

  • Analyze samples with a known concentration of the analyte (e.g., by spiking the matrix with known amounts of the analyte at three concentration levels: low, medium, and high).

  • Perform the analysis in triplicate at each level.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% for drug substance assay.

  • For bioanalysis, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation).[3][4]

Comparison Table:

Concentration LevelMethod A (HPLC-UV) - % RecoveryMethod B (LC-MS/MS) - % Recovery
Low QC 99.5%103.2%
Medium QC 100.2%98.7%
High QC 101.0%101.5%
Precision

Why it's important: Precision expresses the variability of repeated measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) should be ≤ 2%.

  • For bioanalysis, the RSD should be ≤ 15% (≤ 20% at the LLOQ).[3][4]

Comparison Table:

Precision LevelMethod A (HPLC-UV) - % RSDMethod B (LC-MS/MS) - % RSD
Repeatability 0.8%3.5%
Intermediate Precision 1.2%5.8%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (SD of the blank / Slope of the calibration curve)

    • LOQ = 10 * (SD of the blank / Slope of the calibration curve)

Comparison Table:

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
LOD ~30 ng/mL~0.3 ng/mL
LOQ ~100 ng/mL~1 ng/mL
Robustness

Why it's important: Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.[9] It is typically evaluated during method development.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters and assess the impact on the results.

  • For HPLC-UV: Vary pH of the mobile phase, column temperature, flow rate, and mobile phase composition.

  • For LC-MS/MS: In addition to the chromatographic parameters, the robustness of the mass spectrometer settings can be evaluated.

Comparison:

  • Both methods should be designed to be robust. The acceptance criteria are typically that the results remain within the system suitability requirements.

Logical Relationship of Validation Parameters

The validation parameters are interconnected. For instance, the range is dependent on the method's linearity, accuracy, and precision.

ValidationParameters cluster_core Core Performance Characteristics cluster_range Quantitative Application cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Linearity Specificity->Robustness Range Range Linearity->Range Linearity->Robustness LOQ LOQ Range->LOQ LOD LOD Range->LOD Range->Robustness LOQ->Robustness LOD->Robustness

Caption: Interrelationship of analytical validation parameters.

Conclusion and Method Selection

Both the HPLC-UV and LC-MS/MS methods can be validated to be suitable for the quantification of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. The choice of method is dictated by the intended application.

  • Method A (HPLC-UV) is a reliable and cost-effective choice for routine quality control of the drug substance, where concentration levels are high and the sample matrix is relatively clean. Its validation demonstrates excellent accuracy and precision within its defined range.

  • Method B (LC-MS/MS) is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalytical studies in complex matrices like plasma, or for the detection of trace impurities. While the instrumentation is more complex and costly, its performance at low concentrations is unmatched.

Ultimately, a well-defined Analytical Target Profile (ATP) should guide the selection and validation of the most appropriate analytical procedure, ensuring the generation of high-quality, reliable data in drug development.[11]

References

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Taylor & Francis Online. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]

  • Analytice. Laboratory analysis of imidazole (CAS: 288-32-4). [Link]

  • ResearchGate. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis | Request PDF. [Link]

Sources

Validation

A Comparative Guide to Imidazole-Based Inhibitors: Evaluating "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in Context

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic and structural properties, particularly the presence of two nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic and structural properties, particularly the presence of two nitrogen atoms, allow for a variety of interactions with biological targets, making it a privileged structure in the design of enzyme inhibitors.[2][1] This guide provides a comparative analysis of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" against other well-characterized imidazole-based inhibitors, offering insights for researchers and drug development professionals. While specific experimental data for "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" is not extensively available in the public domain, we can infer its potential inhibitory profile based on its structural characteristics and by comparing it to established imidazole-containing compounds.

Profiling "4-(2-methyl-1H-imidazol-1-yl)butanoic acid": A Compound of Interest

"4-(2-methyl-1H-imidazol-1-yl)butanoic acid" is a synthetic compound featuring a butanoic acid backbone with an imidazole ring attached at the C4 position and a methyl group at the C2 position of the imidazole ring.[3] The presence of the imidazole moiety suggests potential interactions with a variety of enzymes and receptors, a common feature among imidazole derivatives.[2] The butanoic acid portion of the molecule introduces a carboxylic acid functional group, which could be crucial for its biological activity, potentially mimicking natural substrates or interacting with positively charged residues in an enzyme's active site.

Given its structure, "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" could potentially target enzymes where a carboxylic acid moiety is important for binding, such as certain proteases, histone deacetylases (HDACs), or enzymes involved in fatty acid metabolism. The imidazole ring itself is a known pharmacophore that can coordinate with metal ions in metalloenzymes or form hydrogen bonds within an active site.

Comparative Analysis with Established Imidazole-Based Inhibitors

To understand the potential of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," it is instructive to compare it with other imidazole-based inhibitors that have well-defined mechanisms of action and supporting experimental data.

Imidazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, and numerous imidazole-containing compounds have been developed as kinase inhibitors. For instance, certain imidazole derivatives have shown potent inhibitory activity against B-Raf kinase, a key enzyme in the MAPK signaling pathway implicated in cancer. The imidazole core in these inhibitors often acts as a scaffold, with various substituents providing specificity and potency.

  • Mechanism of Action: Many imidazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain.

Imidazole-Based Cyclooxygenase (COX) Inhibitors

Imidazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[4] The anti-inflammatory properties of these compounds stem from their ability to block the production of prostaglandins.[4]

  • Structure-Activity Relationship: Studies have indicated that the substitution pattern on the imidazole ring is critical for COX-2 selectivity. For example, certain 1,5-diaryl-imidazoles have demonstrated potent and selective COX-2 inhibition. The nature and position of substituents on the aryl rings can significantly influence the inhibitory activity.

Imidazole-Based Antifungal Agents (Cytochrome P450 Inhibitors)

A prominent class of imidazole-based drugs is the azole antifungals, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Mechanism of Action: The N3 atom of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 enzyme, thereby inhibiting its catalytic activity. This disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect.

Quantitative Comparison of Imidazole-Based Inhibitors

The following table summarizes the inhibitory activities of selected imidazole-based compounds against their respective targets. This provides a quantitative basis for comparing their potencies. A lower IC50 value indicates a more potent inhibitor.

Inhibitor NameTarget EnzymeIC50 ValueMechanism of Action
A B-Raf Kinase Inhibitor (Example) B-Raf KinaseVaries (nM to µM range)ATP-competitive inhibition
A COX-2 Inhibitor (Example) COX-2Varies (nM to µM range)Competitive inhibition
Ketoconazole Fungal CYP51Varies (nM to µM range)Heme iron coordination
4-(2-methyl-1H-imidazol-1-yl)butanoic acid To Be DeterminedTo Be DeterminedTo Be Determined

Experimental Protocols for Characterizing Novel Imidazole-Based Inhibitors

To elucidate the inhibitory potential of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a stock solution of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Solutions A1 Dispense Reagents into Microplate P1->A1 Dispense A2 Pre-incubate Enzyme and Inhibitor A1->A2 Incubate A3 Initiate Reaction with Substrate A2->A3 Add Substrate D1 Measure Reaction Rate A3->D1 Read Plate D2 Plot Dose-Response Curve D1->D2 Plot Data D3 Calculate IC50 Value D2->D3 Analyze

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: Cell-Based Assay for Assessing Cellular Potency

This protocol describes a method to evaluate the effect of the inhibitor on a relevant biological process in a cellular context.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" for a specified duration.

  • Cellular Response Measurement:

    • Measure a relevant cellular endpoint that is modulated by the target enzyme. This could be cell viability (e.g., using an MTT assay), the level of a specific phosphorylated protein (e.g., by Western blot or ELISA), or the expression of a target gene (e.g., by qPCR).

  • Data Analysis:

    • Plot the cellular response against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

Visualizing Imidazole Inhibitor Action: A Signaling Pathway Example

Many imidazole-based inhibitors target signaling pathways crucial for cell growth and survival. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf Kinase ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cell Proliferation, Survival transcription->response inhibitor Imidazole-Based Kinase Inhibitor inhibitor->raf Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for imidazole-based kinase inhibitors.

Conclusion

"4-(2-methyl-1H-imidazol-1-yl)butanoic acid" presents an interesting chemical structure with the potential for biological activity, likely as an enzyme inhibitor. Its imidazole core and butanoic acid side chain suggest possible interactions with a range of enzymatic targets. However, without direct experimental evidence, its inhibitory profile remains speculative.

This guide has contextualized the potential of this compound by comparing it to well-established classes of imidazole-based inhibitors, including those targeting kinases, cyclooxygenases, and cytochrome P450 enzymes. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its inhibitory potency and mechanism of action. Further research, guided by these methodologies, is essential to unlock the therapeutic potential of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" and to expand our understanding of the versatile imidazole scaffold in drug discovery.

References

  • PubMed. (n.d.). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]

  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and.... Retrieved from [Link]

  • MDPI. (n.d.). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Methyl-1H-imidazol-1-yl)butanoic Acid Derivatives: A Predictive Analysis

For distribution among researchers, scientists, and drug development professionals. Executive Summary The imidazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among researchers, scientists, and drug development professionals.

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific scaffold, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, presents a compelling, yet underexplored, template for drug design, combining the features of a 1,2-disubstituted imidazole with a flexible carboxylic acid-containing side chain. While direct and comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively available in the public domain, a wealth of information on analogous structures allows for the construction of a robust, predictive SAR guide.

This guide synthesizes experimental data from closely related imidazole, benzimidazole, and alkanoic acid derivatives to provide researchers with a foundational understanding of the key structural determinants for biological activity. We will dissect the molecule into its three primary components—the imidazole core, the 2-methyl substituent, and the N-1 butanoic acid side chain—to extrapolate how modifications to each are likely to influence pharmacological outcomes.

The Imidazole Core: A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] Its amphoteric nature, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions in enzymes make it a frequent component of bioactive molecules.[5][6] Imidazole derivatives have demonstrated a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[7][8]

Substitution Patterns on the Imidazole Ring

The substitution pattern on the imidazole ring is a critical determinant of biological activity. In the context of our target scaffold, the key positions for modification are C4 and C5.

  • Hypothesized SAR: Introduction of small, lipophilic, or electron-withdrawing groups at the C4 and C5 positions could modulate the electronic properties of the ring and introduce new interactions with biological targets. For instance, in a series of imidazole-4,5-dicarboxamide derivatives, substitutions at these positions were crucial for their activity as inhibitors of the SARS-CoV-2 main protease.

The 2-Methyl Group: A Modulator of Potency and Selectivity

The presence of a methyl group at the C2 position of the imidazole ring can significantly influence the molecule's biological profile.

  • Steric Influence: The 2-methyl group provides steric bulk, which can orient the molecule within a binding pocket and prevent non-productive binding modes.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the basicity of the imidazole nitrogens and their propensity for hydrogen bonding.

  • Metabolic Stability: Methyl groups can sometimes block sites of metabolism, increasing the half-life of a compound.

In studies of 2-methyl-benzimidazole derivatives, this group was found to be important for anti-inflammatory activity.[9] Similarly, N-substituted maleimide derivatives bearing a 2-methyl imidazole moiety showed promising antifungal activity.[10]

Table 1: Comparison of Antifungal Activity of Imidazole and 2-Methyl Imidazole Derivatives

Compound IDR Group on MaleimideHeterocycleAntifungal Activity (MIC50 in µg/mL) vs. C. albicansReference
4f 4-FluorophenylImidazole>100[10]
5f 4-Fluorophenyl2-Methylimidazole6.25[10]

Data synthesized from a study on N-substituted maleimide derivatives, highlighting the potential positive impact of the 2-methyl group on antifungal activity.[10]

The N-1 Butanoic Acid Side Chain: The Key to Target Interaction and Pharmacokinetics

The N-1 substituent is arguably the most critical component for tuning the activity and properties of this scaffold. The butanoic acid chain offers a combination of flexibility and a terminal carboxylic acid group, which is a key pharmacophoric feature.

Role of the Carboxylic Acid Moiety

The terminal carboxylic acid is a versatile functional group that can engage in several types of interactions:

  • Ionic Bonding: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate anion, which can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in a receptor or enzyme active site.[6]

  • Hydrogen Bonding: The carboxylate can act as a hydrogen bond acceptor, while the protonated form can be a hydrogen bond donor.

  • Improving Solubility: The polar nature of the carboxylic acid can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives as metallo-β-lactamase inhibitors revealed the critical role of the carboxylic acid in binding to the enzyme's active site.[11]

Impact of Chain Length and Flexibility

The four-carbon (butanoic) linker provides significant conformational flexibility, allowing the terminal carboxylate to orient itself optimally for interaction with a target.

  • Chain Length Variation: Shortening or lengthening the alkyl chain would directly impact the distance between the imidazole core and the carboxylate group. This "linkerology" is a common strategy in drug design to optimize binding affinity. SAR studies of benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists demonstrated that a specific distance between a basic nitrogen and the aromatic ring was crucial for high affinity.[12]

  • Introduction of Rigidity: Incorporating cyclic structures or double bonds into the linker could restrict conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation but detrimental if it prevents proper binding.

Table 2: Predicted Impact of Modifying the N-1 Side Chain

ModificationPredicted Effect on ActivityRationale
Shorten Chain (Propanoic, Acetic Acid) Potentially reduced activityMay not allow the carboxylate to reach a key interaction point in the target.
Lengthen Chain (Pentanoic, Hexanoic Acid) Activity may increase or decreaseCould allow for new interactions but may also introduce entropic penalties.
Introduce an Amide (Butanamide) Altered target profileThe neutral amide would replace the ionic interaction of the carboxylate with hydrogen bonding capabilities, likely changing the primary biological target.
Esterification (Methyl Butanoate) Prodrug potential; loss of primary activityThe ester would likely be inactive until hydrolyzed in vivo to the active carboxylic acid. This can be a strategy to improve cell permeability.
Introduce Phenyl Ring on Chain Increased lipophilicity and potential for new interactionsA phenyl group could engage in pi-stacking or hydrophobic interactions, potentially increasing potency.

Experimental Protocols for SAR Elucidation

To validate the predictive SAR outlined above, a systematic approach to synthesis and biological evaluation is required.

General Synthetic Workflow

A plausible synthetic route to generate a library of derivatives for SAR studies would involve the alkylation of 2-methylimidazole with various omega-haloalkanoic acid esters, followed by hydrolysis to the corresponding carboxylic acids.

G cluster_0 Synthesis of Analogues 2-Methylimidazole 2-Methylimidazole Alkylation N-Alkylation 2-Methylimidazole->Alkylation Omega-haloalkanoic_acid_ester Omega-haloalkanoic_acid_ester Omega-haloalkanoic_acid_ester->Alkylation Intermediate_Ester N-Alkyl-2-methylimidazole Ester Derivative Alkylation->Intermediate_Ester Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Final_Compound 4-(2-Methyl-1H-imidazol-1-yl) butanoic Acid Analogue Hydrolysis->Final_Compound

Caption: General synthetic workflow for producing derivatives.

Biological Evaluation Cascade

A tiered approach to biological screening is recommended to efficiently identify promising compounds.

G cluster_1 Biological Evaluation Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Secondary_Screening Secondary Screening (Cell-based Potency & Cytotoxicity) Primary_Screening->Secondary_Screening Active 'Hits' Tertiary_Screening Tertiary Screening (In vivo Efficacy & PK/PD) Secondary_Screening->Tertiary_Screening Potent & Non-toxic 'Leads' Lead_Candidate Lead Candidate Tertiary_Screening->Lead_Candidate

Caption: Tiered workflow for biological evaluation of derivatives.

Conclusion and Future Directions

The "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data is limited, by drawing parallels from related imidazole and carboxylic acid-containing molecules, we can establish a strong predictive framework to guide future drug discovery efforts.

The key takeaways from this analysis are:

  • The Imidazole Core: Essential for establishing fundamental interactions. Modifications at C4 and C5 are likely to be fruitful.

  • The 2-Methyl Group: Likely enhances potency and metabolic stability compared to an unsubstituted imidazole.

  • The N-1 Butanoic Acid Chain: The primary driver for target-specific interactions and pharmacokinetic properties. The terminal carboxylate is a critical pharmacophore, and the length/rigidity of the linker are key optimization points.

Systematic synthesis and biological evaluation of a focused library of derivatives are now required to validate these hypotheses and to unlock the full therapeutic potential of this intriguing molecular architecture.

References

  • Recognition of monocarboxylic acids by imidazole containing receptors.

  • New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies.

  • Synthesis and evaluation of antibacterial and antifungal activities of asymmetric 2-methylimidazole-4,5-dicarboxamide derivatives containing morpholine.

  • Imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for the determination of intracellular pH, extracellular pH and cell volume.

  • Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with an Imidazole and 2-Methyl Imidazole Moieties.

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

  • Synthesis of new 2-methylimidazole derivatives.

  • Unraveling the Structure-Activity Relationship of 4-Acetyl-1-benzyl-2-methylimidazole Analogs: A Comparative Guide.

  • Synthesis and therapeutic potential of imidazole containing compounds.

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists.

  • Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine.

  • Imidazole and its biological activities: A review.

  • The Role of Functional Groups in Drug–Receptor Interactions.

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.

  • Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents.

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.

  • Imidazole: Having Versatile Biological Activities.

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods.

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

  • Advancing Pharmaceutical Research with Imidazole Derivatives.

Sources

Validation

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Novel Imidazole-Based Compounds

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle is the often-observed disparity between...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle is the often-observed disparity between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo).[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically approach, evaluate, and interpret the in vitro and in vivo efficacy of novel compounds, using the hypothetical "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" (hereafter referred to as "Compound X") as an illustrative scaffold.

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7] Its unique electronic and structural properties allow for versatile interactions with various biological targets.[6][8] This guide will use a plausible anti-inflammatory application to demonstrate the necessary experimental cascades and analytical rigor required to bridge the in vitro-in vivo gap.

The Core Challenge: From Benchtop Potency to Biological Effect

An in vitro–in vivo correlation (IVIVC) is a predictive mathematical model that relates the properties of a dosage form in the lab to its response in a living system.[9][10][11] Establishing a strong IVIVC is a strategic tool in drug development that can streamline the process, reduce the need for extensive clinical trials, and improve product quality.[10][12][13] However, for early-stage discovery compounds like Compound X, the initial challenge lies not just in formulation, but in fundamental pharmacology. A compound may show nanomolar potency against a purified enzyme but fail to demonstrate any effect in an animal model of disease. This discrepancy can arise from a multitude of factors collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[14][15][16] Understanding and optimizing these ADME properties are often the most challenging aspects of drug discovery.[16][17][18]

This guide will dissect this challenge by proposing a hypothetical target for Compound X and outlining the subsequent experimental pathway to evaluate its efficacy from the molecular level to a preclinical model.

Section 1: Hypothesis and In Vitro Characterization

Based on its chemical structure, which features an imidazole core, Compound X and its derivatives are plausible candidates for cyclooxygenase (COX) enzyme inhibition. Many imidazole-containing compounds have been reported to possess anti-inflammatory activities through this mechanism.[19][20][21][22][23] The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[19]

Target-Based Assay: COX Enzyme Inhibition

The first step is to determine if Compound X directly interacts with its hypothesized target. An in vitro enzyme inhibition assay is the gold standard for this purpose.[24][25]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [26][27]

  • Preparation of Reagents :

    • Purified human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Assay buffer (e.g., Tris-HCl).

    • Compound X and a reference inhibitor (e.g., Celecoxib) serially diluted in DMSO.

  • Assay Procedure :

    • Add 10 µL of diluted Compound X, reference inhibitor, or DMSO (vehicle control) to the wells of a 96-well microplate.

    • Add 150 µL of a reaction mixture containing assay buffer, heme, and the fluorometric probe to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) every minute for 10-20 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based Assay: Cellular Inflammation Model

Demonstrating activity in a cellular context is the next crucial step. This verifies that the compound can cross the cell membrane and engage its target in a more complex biological environment. A common model uses lipopolysaccharide (LPS)-stimulated macrophages.[28][29]

Experimental Protocol: Anti-Inflammatory Assay in THP-1 Macrophages [29][30]

  • Cell Culture and Differentiation :

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Assay Procedure :

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of Compound X or a reference compound for 2 hours.

    • Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Endpoint Measurement (ELISA) :

    • Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial ELISA kit.[31]

    • Measure the absorbance on a microplate reader.

  • Data Analysis :

    • Generate a standard curve from the cytokine standards.

    • Calculate the concentration of the cytokine in each sample.

    • Determine the EC50 value of Compound X (the concentration that reduces cytokine production by 50%).

In Vitro Workflow Diagram

InVitro_Workflow cluster_Target Target-Based Evaluation cluster_Cell Cell-Based Validation T_Start Hypothesized Target (COX-2) T_Assay Enzyme Inhibition Assay (Fluorometric) T_Start->T_Assay Direct Interaction T_Endpoint Determine IC50 Value T_Assay->T_Endpoint Quantify Potency C_Start Cellular Model (THP-1 Macrophages) T_Endpoint->C_Start Proceed if potent (e.g., IC50 < 1µM) C_Assay LPS-Induced Inflammation Assay C_Start->C_Assay Cellular Context C_Endpoint Measure Cytokine Release (ELISA) Determine EC50 Value C_Assay->C_Endpoint Quantify Cellular Efficacy

Caption: Workflow for in vitro evaluation of Compound X.

Section 2: The Bridge to In Vivo - ADME and Pharmacokinetics

A potent compound in vitro may fail in vivo due to poor ADME properties.[14][15][16] Key questions to address before moving to an animal model include:

  • Absorption : Will the compound be absorbed into the bloodstream after oral administration?

  • Distribution : Will the compound reach the site of inflammation?[14]

  • Metabolism : Will the compound be rapidly broken down by the liver into inactive metabolites?

  • Excretion : How is the compound eliminated from the body?[17]

Early in vitro ADME assays (e.g., Caco-2 for permeability, microsomal stability for metabolism) and a preliminary pharmacokinetic (PK) study in rodents are essential to answer these questions and select an appropriate dose and route of administration for the efficacy study.

Section 3: In Vivo Efficacy Evaluation

Assuming Compound X demonstrates acceptable in vitro potency and preliminary ADME properties, the next step is to test its efficacy in a relevant animal model of inflammation.[32][33]

Animal Model: LPS-Induced Systemic Inflammation in Mice

This is a widely used acute model that mimics aspects of systemic inflammation.[32][33]

Experimental Protocol: Mouse Model of LPS-Induced Inflammation [34]

  • Animal Acclimatization :

    • House male C57BL/6 mice in a controlled environment for at least one week before the experiment.

  • Study Groups :

    • Group 1: Vehicle control (e.g., saline or a suitable formulation vehicle).

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + Compound X (at one or more dose levels).

    • Group 4: LPS + Reference drug (e.g., a known NSAID).

  • Dosing and LPS Challenge :

    • Administer Compound X or vehicle to the mice via an appropriate route (e.g., oral gavage) determined from PK studies.

    • After a set pre-treatment time (e.g., 1 hour), administer LPS via intraperitoneal (IP) injection to induce inflammation (except in the vehicle-only control group).

  • Endpoint Measurement :

    • At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture.

    • Euthanize the animals and harvest relevant tissues (e.g., lung, liver) for further analysis.

    • Measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

  • Data Analysis :

    • Compare the cytokine levels between the LPS + Vehicle group and the LPS + Compound X groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Calculate the percent inhibition of cytokine release for each dose of Compound X.

In Vivo Workflow Diagram

InVivo_Workflow cluster_PK Pharmacokinetic Profiling cluster_Efficacy Efficacy Model PK_Start Administer Compound X (e.g., oral, IV) PK_Assay Collect Blood Samples Over Time PK_Start->PK_Assay PK_Endpoint LC-MS/MS Analysis Determine Cmax, T1/2, AUC PK_Assay->PK_Endpoint E_Dosing Pre-treat with Compound X PK_Endpoint->E_Dosing Inform Dose & Route E_Start Select Animal Model (LPS-induced inflammation) E_Start->E_Dosing E_Challenge Induce Inflammation (LPS) E_Dosing->E_Challenge E_Endpoint Measure Plasma Cytokines (TNF-α, IL-6) E_Challenge->E_Endpoint

Caption: Workflow for in vivo evaluation of Compound X.

Section 4: Data Synthesis and Comparative Analysis

The ultimate goal is to correlate the data generated from all stages of testing. A summary table is an effective way to visualize the results.

Table 1: Hypothetical Comparative Efficacy Data

ParameterCompound XAlternative (Compound Y)
In Vitro Data
COX-2 IC5050 nM150 nM
COX-1 IC505,000 nM200 nM
COX-2 Selectivity Index1001.3
THP-1 TNF-α EC50200 nM300 nM
Pharmacokinetic Data (Mouse, 10 mg/kg oral)
Cmax2 µM0.5 µM
Bioavailability (F%)40%10%
In Vivo Data (Mouse, 10 mg/kg oral)
Inhibition of Plasma TNF-α75%20%

In this hypothetical example, Compound X is more potent and selective in vitro. Crucially, it also possesses superior pharmacokinetic properties, leading to higher plasma concentrations and, consequently, significantly better efficacy in the in vivo model. Compound Y, despite having some in vitro activity, fails to translate this to an in vivo effect, likely due to its poor bioavailability.

Section 5: Mechanistic Context - The COX-2 Signaling Pathway

Understanding the biological pathway in which the drug target operates is crucial for interpreting results and predicting potential on-target side effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to AA->COX2 substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate CompoundX Compound X CompoundX->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway inhibited by Compound X.

Conclusion

The successful translation of in vitro potency to in vivo efficacy is a multi-faceted challenge that demands a systematic and integrated approach. By starting with a clear hypothesis, rigorously characterizing a compound's activity at the molecular and cellular levels, and then critically evaluating its pharmacokinetic properties before moving into a relevant disease model, researchers can significantly increase the probability of success. The framework presented here, using the hypothetical Compound X, provides a logical and evidence-based pathway to navigate the complexities of drug discovery and bridge the critical gap between the benchtop and the preclinical setting.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • CMC Perspectives. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Al-Ostath, A., et al. (2024, April 19). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed Central.
  • Gala, J., et al. In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Puthia, M., et al. (2020, August 20). Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice. Bio-protocol.
  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • Krajczyk, J., et al. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Lamie, P. F., et al. (2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PubMed Central.
  • Redoxis. In vivo Acute Inflammatory Models.
  • ResearchGate. Inhibitory activity of the imidazole derivatives against COX-1 and....
  • Dong, J. Q. (2025, August 7). ADME of Biologics—What Have We Learned from Small Molecules?. PubMed Central.
  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • Khanna, I. K., et al. 1,2-Diarylimidazoles as potent, cyclooxygenase-2 selective, and orally active antiinflammatory agents. PubMed.
  • Rider, P., et al. An In Vivo Mouse Model for Chronic Inflammation–Induced Immune Suppression: A “Factory” for Myeloid‐Derived Suppressor Cells (MDSCs). PubMed Central.
  • ResearchGate. (2025, August 10). Imidazole Derivatives as Potential Therapeutic Agents | Request PDF.
  • BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • BioSolveIT. ADME Properties in Drug Discovery.
  • Al-Ostath, A., et al. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Taylor & Francis.
  • ResearchGate. (2015, January 9). Why are there different results in in vitro and in vivo?.
  • ResearchGate. (2025, August 7). ADME of Biologics-What Have We Learned from Small Molecules?.
  • Bartosh, T. J., et al. Macrophage Inflammatory Assay. Bio-protocol.
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
  • JoVE. (2014, October 9). Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice.
  • Al-Hourani, B. J., et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Akhtar, M. J., et al. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Cambridge MedChem Consulting. (2019, November 25). ADME Properties.
  • Imidazole. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Sirenko, O., et al. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • BenchChem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Al-Ostath, A., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
  • Verma, C., et al. (2025, October 28). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
  • SPIE Digital Library. High content cell-based assay for the inflammatory pathway.
  • Gringauz, M. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. PubMed.
  • Synapse. (2024, November 23). An acumen into anticancer efficacy of imidazole derivatives.
  • PDF. Synthesis and therapeutic potential of imidazole containing compounds.
  • ResearchGate. Figure 2. Experimental protocols for the in vivo mouse IR model. A,....
  • Verma, A., et al. Synthesis and therapeutic potential of imidazole containing compounds.
  • Biobide. What is an Inhibition Assay?. Blog.
  • Medical News Today. (2020, August 30). What is the difference between in vivo and in vitro?.
  • NIH. (2020, January 8). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico.
  • Wikipedia. Metalloprotease inhibitor.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • YouTube. (2021, July 9). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A.
  • El-Sayed, R. H., et al. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PubMed Central.
  • Mohan, V., et al. (2016, July 12). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press.

Sources

Comparative

Comparative Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid Binding to Different Kinases: A Methodological Guide

Introduction The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Kinases regulate a vast majority of cel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Kinases regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates, and their dysregulation is a common driver of pathology.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, a primary challenge in their development is achieving selectivity. The highly conserved nature of the ATP-binding site across the kinome makes it difficult to design inhibitors that potently block the intended target without engaging in off-target interactions, which can lead to toxicity or diminished efficacy.[3]

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the kinase hinge region make it an excellent starting point for inhibitor design.[6][7] This guide focuses on a representative imidazole-containing compound, 4-(2-methyl-1H-imidazol-1-yl)butanoic acid . While not extensively characterized in public literature, its structure presents key features—a substituted imidazole for hinge binding and a butanoic acid chain that can be explored for interactions in the solvent-exposed region—making it an ideal candidate for kinase selectivity profiling.

This document provides a comprehensive, in-depth guide for researchers and drug development professionals on how to conduct a comparative analysis of this compound's binding to a panel of diverse kinases. We will move beyond simple protocols, explaining the causality behind experimental choices and demonstrating how to build a multi-faceted understanding of a compound's interaction profile through biochemical, biophysical, and structural methodologies.

The Strategic Approach to Kinase Selectivity Profiling

A robust analysis of a kinase inhibitor's binding profile relies on a tiered, multi-technique approach. We begin with broad screening to measure functional inhibition and then progress to detailed biophysical and structural studies to understand the molecular basis of these interactions. This workflow ensures that resources are focused on the most promising and relevant interactions.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Structural Elucidation a Compound Synthesis & Quality Control b Kinase Panel Selection (e.g., CDK2, EGFR, p38α) a->b Purified Compound c Primary Screening: Biochemical IC50 Determination (e.g., ADP-Glo™) b->c Selected Kinases d Orthogonal Validation: Binding Affinity (Kd) Determination (Isothermal Titration Calorimetry) c->d Potent Hits (IC50 < 1µM) e Thermodynamic Profile (ΔH, -TΔS) d->e Binding Data f Co-crystallization Trials d->f Confirmed Binders g X-ray Structure Determination f->g Diffracting Crystals h Binding Mode Analysis g->h Structural Data

Caption: Tiered workflow for kinase inhibitor characterization.

PART 1: Biochemical Profiling - Quantifying Inhibitory Potency (IC50)

The first step is to determine the compound's ability to inhibit the catalytic activity of a panel of kinases. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays.[2] For our analysis, we will select a representative panel of kinases from different families that are known to be targeted by imidazole-based inhibitors:

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle.[2]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often mutated in cancer.[1][4]

  • p38α (MAPK14): A mitogen-activated protein kinase involved in inflammatory responses.[8]

We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns of traditional radioactive assays.[9][10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.

    • Prepare a serial dilution of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in DMSO, then dilute into the kinase assay buffer to create a 2X compound solution. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X compound solution to each well.[12]

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO only).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Biochemical Data
Kinase TargetSubstrateATP Conc. (µM)IC50 of Compound (µM)
CDK2/Cyclin AHistone H1100.25
EGFR (T790M)Poly(Glu,Tyr) 4:1505.8
p38αATF2100> 50

This initial screen suggests our compound is a potent and selective inhibitor of CDK2, with significantly weaker activity against EGFR and negligible activity against p38α at the concentrations tested. This provides a clear direction for further investigation.

PART 2: Biophysical Characterization - Unveiling the Binding Thermodynamics (Kd)

While IC50 values are crucial, they can be influenced by assay conditions like ATP concentration. To gain a deeper, more direct measure of binding, we turn to biophysical methods. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing binding interactions.[13][14] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[13][15] This provides a complete thermodynamic signature of the binding event, which is invaluable for understanding the driving forces of the interaction.[13]

G cluster_0 Isothermal Titration Calorimetry (ITC) Logic a Inject Compound (Ligand) from Syringe into Kinase (Macromolecule) in Cell b Measure Heat Change (μcal/sec) per Injection a->b c Integrate Heat per Mole of Injectant (kcal/mol) b->c d Plot Integrated Heat vs. Molar Ratio c->d e Fit Binding Isotherm d->e f Determine Thermodynamic Parameters Kd (Affinity) ΔH (Enthalpy) n (Stoichiometry) ΔS (Entropy) e->f

Caption: Logical workflow of an Isothermal Titration Calorimetry experiment.

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Dialyze the purified kinase protein (e.g., CDK2/Cyclin A) extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.

    • Dissolve the "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" in the final dialysis buffer. A slight amount of DMSO (e.g., <2%) may be used if necessary for solubility, but must be matched precisely in the protein solution.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the kinase solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.[15]

Hypothetical Thermodynamic Data for CDK2 Binding
ParameterValueInterpretation
Kd (Binding Affinity) 150 nMConfirms high-affinity binding, consistent with potent IC50.
n (Stoichiometry) 1.1Indicates a 1:1 binding interaction between the compound and the kinase.
ΔH (Enthalpy) -8.5 kcal/molFavorable enthalpic contribution, suggesting strong hydrogen bonding and van der Waals interactions.
-TΔS (Entropy) +1.2 kcal/molUnfavorable entropic contribution, possibly due to conformational restriction upon binding.
ΔG (Gibbs Free Energy) -9.7 kcal/molThe overall binding is spontaneous and high-affinity.

The ITC data validates the biochemical findings, confirming a direct, high-affinity interaction with CDK2. The thermodynamic profile suggests the binding is driven by strong, direct interactions with the protein, which is a hallmark of well-optimized inhibitors.

PART 3: Structural Elucidation - Visualizing the Binding Mode

The ultimate goal is to understand how the compound binds. X-ray crystallography provides a high-resolution, three-dimensional snapshot of the inhibitor-kinase complex, revealing the precise binding mode and the key interactions that confer potency and selectivity.[3][16] This structural information is critical for structure-based drug design and optimizing the lead compound.[17]

Experimental Workflow: Co-crystallization and Structure Determination
  • Co-crystallization Screening:

    • Concentrate the purified CDK2/Cyclin A protein to a high concentration (e.g., 10 mg/mL).

    • Incubate the protein with a 3- to 5-fold molar excess of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" for 1-2 hours on ice.

    • Use robotic screening to set up crystallization trials, mixing the protein-inhibitor complex with a wide range of precipitant solutions using sitting-drop vapor diffusion.

    • Monitor the trials for crystal growth over several days to weeks.

  • X-ray Diffraction:

    • Cryo-protect promising crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure (e.g., an existing CDK2 PDB entry).

    • Build the model of the protein and the bound inhibitor into the resulting electron density map.

    • Refine the structure to high resolution (ideally < 2.5 Å). The final model provides the atomic coordinates of the complex.[18]

Interpreting the Structural Data

A hypothetical co-crystal structure of our compound with CDK2 would likely reveal:

  • Hinge Binding: The imidazole ring forming one or more canonical hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region (e.g., Leu83 in CDK2).[6] This is a classic "Type I" inhibitor binding mode.[19]

  • Hydrophobic Interactions: The 2-methyl group of the imidazole and parts of the butanoic acid chain settling into hydrophobic pockets within the ATP-binding site.

  • Solvent Interactions: The terminal carboxylic acid group of the butanoic acid chain extending towards the solvent-exposed region of the active site, potentially forming a salt bridge with a basic residue like Lys33 or water-mediated hydrogen bonds.

This detailed structural map explains the high affinity observed in the ITC experiment and provides a clear rationale for the compound's potency. It also allows for a structural comparison with other kinases like EGFR and p38α. Differences in the shape, size, and residue composition of the ATP-binding pocket among these kinases would explain the observed selectivity.[20] For example, a larger "gatekeeper" residue in p38α might sterically clash with the compound, preventing high-affinity binding.

Conclusion and Forward Look

This guide outlines a rigorous, multi-disciplinary approach to perform a comparative analysis of a novel kinase inhibitor. By integrating biochemical, biophysical, and structural data, we can build a comprehensive profile of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid".

  • Biochemical assays identified it as a potent and selective CDK2 inhibitor.

  • Isothermal Titration Calorimetry confirmed a direct, high-affinity, and enthalpically-driven binding event.

  • X-ray crystallography would elucidate the specific molecular interactions responsible for this potent binding, providing a roadmap for future optimization.

This systematic workflow not only validates the primary target but also provides a deep understanding of the molecular determinants of selectivity. The insights gained from this comparative analysis are fundamental for advancing a promising chemical scaffold from a hit to a clinical candidate.

References

  • Benchchem. (n.d.). Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • Malvern Panalytical. (2014, June 30). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Davis, B., et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Topics in Medicinal Chemistry, 4(7), 759-777.
  • Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4571.
  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • Chu, M. L., et al. (2009). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 48(39), 9207–9217.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Betz, U. A., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 39, 116161.
  • ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature.
  • Wang, H., et al. (2024). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. bioRxiv.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Müller, C., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20284-20289.
  • Unzue, A., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry, 56(16), 6481–6489.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Turnbull, A. P., & Gomez, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 584737.
  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • Wodicka, L. M., et al. (2010). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 1(6), 268–273.
  • Peifer, C., et al. (2008). Methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332.
  • Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry, 57(9), 3595–3619.

Sources

Validation

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" Conjugates

For Researchers, Scientists, and Drug Development Professionals In the realm of immunoassay development, particularly for small molecules, the specificity of an antibody is paramount. This guide provides an in-depth, tec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassay development, particularly for small molecules, the specificity of an antibody is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies raised against conjugates of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid." As a hapten, this small molecule requires conjugation to a larger carrier protein to elicit a robust immune response.[1][2][3][4] However, this process can lead to the generation of antibodies that may cross-react with structurally similar compounds, potentially compromising assay accuracy.[5][6][7][8] This guide will equip you with the foundational knowledge and practical protocols to rigorously evaluate the specificity of your antibody.

The Foundation: Understanding Hapten-Carrier Conjugates and Antibody Generation

Small molecules like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid are not immunogenic on their own.[2][3][] To generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This conjugation creates a hapten-carrier complex that the immune system can recognize, leading to the production of antibodies against the hapten.[4][]

The choice of conjugation chemistry is critical as it determines the orientation and presentation of the hapten to the immune system.[1][4] For 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, the carboxylic acid group is a prime target for conjugation to primary amines on the carrier protein using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Caption: Hapten-Carrier Conjugation Workflow.

Assessing Cross-Reactivity: A Comparative Approach

Cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[5][6][8][10] For antibodies against 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, this could lead to false-positive results in an immunoassay if other imidazole-containing compounds are present in the sample. Therefore, a thorough cross-reactivity assessment is a critical validation step.

Key Methodologies for Cross-Reactivity Assessment:
Methodology Principle Advantages Disadvantages
Competitive ELISA The target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.[5]High throughput, quantitative, and highly sensitive.Can be indirect and requires labeled antigen.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.Provides kinetic data (on/off rates), label-free.Requires specialized equipment, can be costly.
Western Blotting Separates proteins by size, transfers them to a membrane, and detects the target with an antibody.[5]Can assess binding to different protein conjugates.Less quantitative than ELISA or SPR, lower throughput.

For the purpose of this guide, we will focus on the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as it is a widely accessible and highly effective method for quantifying cross-reactivity.[5][11]

Experimental Design: A Panel of Potential Cross-Reactants

A robust cross-reactivity study involves testing the antibody against a panel of compounds that are structurally related to the target hapten. For 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, this panel should include molecules with variations in the alkyl chain, substitutions on the imidazole ring, and different functional groups.

Hypothetical Panel of Cross-Reactants:

Compound Structure Rationale for Inclusion
Target Hapten 4-(2-methyl-1H-imidazol-1-yl)butanoic acidPositive Control
Analog 1 3-(2-methyl-1H-imidazol-1-yl)propanoic acidShorter alkyl chain
Analog 2 5-(2-methyl-1H-imidazol-1-yl)pentanoic acidLonger alkyl chain
Analog 3 4-(1H-imidazol-1-yl)butanoic acidAbsence of methyl group
Analog 4 4-(2-ethyl-1H-imidazol-1-yl)butanoic acidDifferent alkyl substituent on imidazole
Analog 5 HistamineStructurally related biogenic amine
Analog 6 MetronidazoleDrug containing a nitroimidazole moiety[12]

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the percentage of cross-reactivity of your antibody.

Materials:
  • 96-well ELISA plates[13]

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antibody raised against 4-(2-methyl-1H-imidazol-1-yl)butanoic acid conjugate

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid-Enzyme (e.g., HRP) conjugate

  • Cross-reactant compounds (from the panel above)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Protocol:
  • Coating: Dilute the antibody against 4-(2-methyl-1H-imidazol-1-yl)butanoic acid to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[13]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten and each potential cross-reactant in Assay Buffer (e.g., PBS).

    • In separate tubes, mix 50 µL of each dilution with 50 µL of a fixed, optimal concentration of the 4-(2-methyl-1H-imidazol-1-yl)butanoic acid-enzyme conjugate.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Caption: Competitive ELISA Workflow Diagram.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target hapten and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.

Percentage Cross-Reactivity Calculation:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Hypothetical Experimental Data:

Compound IC50 (nM) % Cross-Reactivity
4-(2-methyl-1H-imidazol-1-yl)butanoic acid10100%
3-(2-methyl-1H-imidazol-1-yl)propanoic acid5020%
5-(2-methyl-1H-imidazol-1-yl)pentanoic acid8012.5%
4-(1H-imidazol-1-yl)butanoic acid2005%
4-(2-ethyl-1H-imidazol-1-yl)butanoic acid1506.7%
Histamine>10,000<0.1%
Metronidazole>10,000<0.1%

Interpretation of Results:

The hypothetical data above indicates that the antibody has the highest affinity for the target hapten. The cross-reactivity decreases as the structure of the analog deviates from the target, demonstrating good specificity. The negligible cross-reactivity with histamine and metronidazole further confirms the antibody's selectivity for the intended molecule.

Conclusion

A thorough assessment of antibody cross-reactivity is a non-negotiable step in the development of a reliable immunoassay for small molecules like 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. The competitive ELISA format provides a robust and quantitative method for this evaluation. By systematically testing against a panel of structurally related compounds, researchers can confidently characterize the specificity of their antibodies, ensuring the accuracy and reliability of their downstream applications in research, diagnostics, and drug development.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • American Chemical Society. (1999). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. [Link]

  • PubMed. (1999). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • PubMed. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). [Link]

  • PubChem. 4-{3-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-2-Oxo-2,3-Dihydro-1h-Benzimidazol-1-Yl}butanoic Acid. [Link]

  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking "4-(2-methyl-1H-imidazol-1-yl)butanoic acid"-based MOFs for Drug Delivery Applications

For researchers, scientists, and professionals in drug development, the exploration of novel Metal-Organic Frameworks (MOFs) as drug delivery vehicles is a frontier of significant promise. The unique properties of MOFs,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel Metal-Organic Frameworks (MOFs) as drug delivery vehicles is a frontier of significant promise. The unique properties of MOFs, such as their high porosity and tunable structures, offer unprecedented opportunities for enhancing therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the performance of a prospective MOF synthesized from the linker "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," hereafter referred to as "MIMBA-MOF."

While extensive experimental data on MIMBA-MOFs is not yet prevalent in published literature, this guide will establish the critical benchmarks and detail the requisite experimental protocols to rigorously evaluate its potential against established alternatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to performance assessment.

The Strategic Importance of Linker Design in MOFs for Drug Delivery

The choice of the organic linker is paramount in dictating the physicochemical properties of a MOF.[5][6] The "4-(2-methyl-1H-imidazol-1-yl)butanoic acid" (MIMBA) linker is a bifunctional molecule possessing a carboxylate group for coordination with metal nodes and an imidazole ring which can also coordinate or be available for post-synthetic modification. The flexible butanoic acid chain introduces a degree of structural adaptability, which could influence drug loading and release kinetics. The 2-methyl substitution on the imidazole may provide steric hindrance affecting the coordination environment and potentially enhancing stability.

Establishing Performance Benchmarks: A Comparative Approach

To objectively evaluate the performance of a novel MOF, it is crucial to compare it against well-characterized, high-performing MOFs. For the purpose of this guide, we will use the following as benchmarks:

  • Zeolitic Imidazolate Framework-8 (ZIF-8): Known for its high thermal and chemical stability, and its pH-responsive drug release, making it a popular choice for cancer therapy applications.[3]

  • UiO-66: A zirconium-based MOF renowned for its exceptional chemical and thermal stability, making it a robust candidate for various biomedical applications.[7]

  • MIL-101(Cr): A chromium-based MOF with a very large pore volume and surface area, allowing for high drug loading capacities.[8]

The following sections will detail the experimental workflows to generate comparative data for our hypothetical MIMBA-MOF against these benchmarks.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the comprehensive workflow for synthesizing and characterizing a novel MOF for drug delivery applications.

MOF Synthesis and Characterization Workflow Workflow for MOF Synthesis and Performance Evaluation cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation (Drug Delivery) synthesis Solvothermal Synthesis of MIMBA-MOF activation Activation (Solvent Exchange & Drying) synthesis->activation pxrd Powder X-Ray Diffraction (PXRD) activation->pxrd Verify Crystallinity sem Scanning Electron Microscopy (SEM) activation->sem Analyze Morphology tga Thermogravimetric Analysis (TGA) activation->tga Assess Thermal Stability bet N2 Adsorption-Desorption (BET Analysis) activation->bet Determine Porosity loading Drug Loading (e.g., Doxorubicin) activation->loading stability_eval Chemical Stability Assessment activation->stability_eval release In Vitro Drug Release Studies loading->release

Caption: A comprehensive workflow for the synthesis, characterization, and performance evaluation of a novel MOF for drug delivery applications.

Step-by-Step Protocol: Solvothermal Synthesis of a Hypothetical MIMBA-MOF

This protocol describes a general approach for the solvothermal synthesis of a zinc-based MIMBA-MOF. Optimization of reactant ratios, temperature, and time will be necessary.[9][10]

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) and 1 mmol of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (MIMBA) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solubilization: Sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 100°C for 24 hours. The slow heating allows for the formation of crystalline material.

  • Isolation: After cooling to room temperature, a crystalline precipitate should be observed. Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Activation: To remove the DMF solvent molecules from the pores, immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours. This solvent exchange is crucial for achieving a porous material.[9]

  • Drying: Dry the activated MOF under vacuum at 80°C for 12 hours to obtain the final porous material.

Physicochemical Characterization Protocols

Thorough characterization is essential to understand the structural and physical properties of the synthesized MIMBA-MOF.[11][12]

  • Powder X-Ray Diffraction (PXRD):

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern over a 2θ range of 5° to 50°.

    • Rationale: PXRD confirms the crystallinity and phase purity of the synthesized material. The peak positions are indicative of the crystal structure.[11]

  • Scanning Electron Microscopy (SEM):

    • Sputter-coat the MOF powder with a thin layer of gold to make it conductive.

    • Image the sample at various magnifications to observe the crystal morphology and size distribution.

    • Rationale: SEM provides visual information about the particle size and shape, which can influence drug loading and cellular uptake.[13]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Rationale: TGA determines the thermal stability of the MOF by identifying the temperature at which the framework starts to decompose.[4][8][14]

  • Nitrogen Adsorption-Desorption Analysis (BET):

    • Degas the activated MOF sample at 120°C under vacuum for 12 hours to remove any adsorbed moisture or residual solvent.

    • Measure the nitrogen adsorption and desorption isotherms at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

    • Rationale: This analysis quantifies the porosity of the MOF, which is a critical factor for its drug loading capacity.[12][15][16]

Performance Benchmarking: Drug Delivery Efficacy

The ultimate goal is to assess the potential of MIMBA-MOF as a drug delivery vehicle. We will use Doxorubicin (DOX), a common anti-cancer drug, as a model therapeutic agent.

Comparative Performance Metrics

The following table outlines the key performance indicators and provides hypothetical data to illustrate how MIMBA-MOF would be compared against the established benchmarks.

Performance MetricMIMBA-MOF (Hypothetical)ZIF-8 (Typical)UiO-66 (Typical)MIL-101(Cr) (Typical)
BET Surface Area (m²/g) 12001300 - 18001000 - 12003000 - 4500
Pore Volume (cm³/g) 0.650.6 - 0.70.5 - 0.61.5 - 2.0
Thermal Stability (°C) 350400 - 500> 450~300
Drug Loading Capacity (wt%) 1510 - 205 - 15> 20
Release at pH 5.5 (%, 24h) 70803040
Release at pH 7.4 (%, 24h) 25301520
Experimental Protocols for Performance Evaluation

Drug Delivery Evaluation Drug Delivery Performance Evaluation Workflow cluster_loading Drug Loading cluster_release Drug Release incubation Incubate MOF with Doxorubicin Solution separation Centrifuge and Collect Supernatant incubation->separation quantification_loading Quantify Unloaded DOX via UV-Vis separation->quantification_loading dispersion Disperse DOX-loaded MOF in PBS (pH 5.5 & 7.4) sampling Collect Aliquots at Time Intervals dispersion->sampling quantification_release Quantify Released DOX via UV-Vis sampling->quantification_release

Sources

Validation

A Researcher's Guide to Interspecies Metabolic Stability: A Comparative Analysis of 4-(2-methyl-1H-imidazol-1-yl)butanoic Acid

Introduction: The Critical Role of Metabolic Stability in Drug Development In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2][3] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system, chemically modifies xenobiotics to facilitate their excretion.[4][5][6]

However, the expression and activity of these metabolic enzymes can vary significantly between preclinical species (such as mice, rats, and dogs) and humans.[7][8][9] These species-specific differences can lead to divergent metabolic pathways and rates of clearance, making the direct extrapolation of animal pharmacokinetic data to humans challenging and often misleading.[10][11] Therefore, a comprehensive, multi-species in vitro metabolic stability assessment early in the drug discovery process is not just advantageous—it is a critical step for selecting and optimizing drug candidates with a higher probability of success in clinical trials.[12][13]

This guide provides an in-depth comparison of the metabolic stability of "4-(2-methyl-1H-imidazol-1-yl)butanoic acid," a hypothetical NCE, across several key preclinical species and humans. We will delve into the experimental design, present illustrative data, and discuss the implications of these findings for drug development professionals.

Understanding the System: The Value of Liver S9 Fractions

To assess the metabolic stability of our compound, we will utilize liver S9 fractions. The S9 fraction is a supernatant obtained from a liver homogenate, containing both the microsomal and cytosolic fractions.[14] This makes it a comprehensive in vitro tool, as it includes a wide array of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic enzymes.[15][16] While liver microsomes are excellent for studying CYP-mediated (Phase I) metabolism, the inclusion of the cytosolic component in the S9 fraction allows for the investigation of a broader range of metabolic pathways, providing a more complete picture of a compound's potential biotransformation.[17][18]

Experimental Workflow: A Comparative Metabolic Stability Assay

The following diagram outlines the workflow for our comparative in vitro metabolic stability study.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_compound Prepare 1 mM Stock of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.4) prep_s9 Thaw Pooled Liver S9 Fractions (Human, Rat, Mouse, Dog) on ice prep_cofactors Prepare Cofactor Solution (NADPH, UDPGA, PAPS) mix Combine S9, Buffer, and Compound Pre-incubate at 37°C prep_s9->mix Transfer to Incubation start_reaction Initiate Reaction with Cofactor Solution mix->start_reaction time_points Incubate at 37°C Collect Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points terminate Quench Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge Transfer to Analysis supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Quantify Parent Compound Calculate t1/2 and CLint lcms->data_analysis G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydroxylation_imidazole Hydroxylation of Imidazole Ring parent->hydroxylation_imidazole Oxidation hydroxylation_methyl Hydroxylation of 2-methyl group parent->hydroxylation_methyl Oxidation oxidation_alkyl Oxidation of Alkyl Chain parent->oxidation_alkyl Oxidation glucuronidation Glucuronidation of Carboxylic Acid parent->glucuronidation UGT sulfation Sulfation hydroxylation_imidazole->sulfation SULT hydroxylation_methyl->sulfation SULT

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

This document provides a comprehensive guide for the safe and compliant disposal of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe and compliant disposal of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from acquisition to disposal. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.

The following procedures are based on established best practices for chemical waste management. However, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the specific material you are using, as these documents provide the ultimate authority for handling and disposal.[1][2]

Hazard Identification and Risk Assessment

  • Imidazole Moiety: Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[3] It is also suspected of being a reproductive toxin.[3][4]

  • Butanoic Acid Moiety: Short-chain carboxylic acids can be corrosive and cause skin and eye irritation.

Therefore, it is prudent to handle 4-(2-methyl-1H-imidazol-1-yl)butanoic acid as a hazardous substance with particular attention to its potential corrosive and toxic properties.

Table 1: Inferred Hazard Profile and Necessary Precautions

Hazard Classification (Inferred)Potential EffectsRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[3][5][6]Wear appropriate chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and full-length pants.[4][6][7]
Serious Eye Damage/Irritation Risk of serious eye damage or irritation.[3][5][6]Wear chemical safety goggles or a face shield.[4][6]
Acute Toxicity (Oral) May be harmful if swallowed.[3]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Reproductive Toxicity Suspected of damaging the unborn child, based on data for Imidazole.[3]Handle with extreme care, using engineering controls like a chemical fume hood.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for any purpose, including disposal preparation, ensure the following controls are in place:

  • Engineering Controls : Always handle 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and its waste within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[4][7] Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory.[4]

    • Hand Protection : Wear compatible chemical-resistant gloves. Nitrile gloves are generally suitable, but always check the manufacturer's compatibility chart for the specific chemical and solvent.[4]

    • Skin and Body Protection : A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

Waste Segregation and Containerization Protocol

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[1][8] Improperly mixed chemicals can generate heat, toxic gases, or even cause explosions.

Step-by-Step Segregation and Storage:

  • Designate a Waste Stream : Dedicate a specific waste stream for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid and materials contaminated with it. Do not mix this waste with other categories unless explicitly permitted by your EHS department.

  • Avoid Incompatibles : This compound must be kept separate from incompatible materials. Based on its functional groups, key incompatibilities include:

    • Strong Oxidizers

    • Strong Acids and Acid Anhydrides

    • Bases (to avoid acid-base reactions)

    • Acid Chlorides[4][7]

  • Select the Correct Container :

    • Use only containers approved for hazardous waste that are chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are often appropriate.[1][9]

    • The container must have a secure, leak-proof, screw-top lid.[2][10] Never use food containers for waste storage.[8]

    • Ensure the container is in good condition, free from cracks or deterioration.[10]

  • Proper Labeling :

    • Label the waste container with a "Hazardous Waste" label before adding any waste.[4]

    • Clearly list all chemical constituents by their full name, including percentages or volumes. For example, "Waste: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid (approx. 5g) in Methanol (200 mL)".[8]

    • Indicate the relevant hazards (e.g., Corrosive, Toxic).

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][10][11]

    • Keep the container closed at all times, except when adding waste.[8][11]

    • Use secondary containment (e.g., a spill tray) to mitigate leaks or spills.[12][13]

Disposal Decision Workflow

The specific path for disposal depends on the form of the waste. The following workflow diagram illustrates the decision-making process for managing waste containing 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

G Figure 1: Disposal Decision Workflow start Start: Waste Generated (4-(2-methyl-1H-imidazol-1-yl)butanoic acid) q1 Is the material pure/unwanted reagent in its original container? start->q1 a1_yes Deface original label (if required). Attach Hazardous Waste Label. Transfer to SAA for pickup. q1->a1_yes Yes q2 Is the waste a dilute aqueous solution? q1->q2 No end_node Store container in SAA. Keep closed. Arrange for waste pickup by EHS. a1_yes->end_node a2_no Is it a non-aqueous solution or contaminated solid waste (e.g., gloves, paper towels)? q2->a2_no No a2_yes Consult EHS. Neutralization may be an option for very dilute, simple solutions, but is NOT generally recommended. Assume collection is required. q2->a2_yes Yes a3_yes Collect in a designated, properly labeled, compatible waste container in an SAA. a2_no->a3_yes Yes spill Is this a spill cleanup? a2_no->spill No a2_yes->end_node a3_yes->end_node spill_yes Collect spill debris in a sealed container. Label as hazardous waste with all components listed. spill->spill_yes Yes spill_yes->end_node

Caption: Disposal decision workflow for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Step-by-Step Disposal Procedure

Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][14] Sewer disposal is prohibited for most hazardous chemicals by the EPA's Resource Conservation and Recovery Act (RCRA).[10][15]

Procedure for Collection:

  • Prepare for Handling : Don the appropriate PPE (goggles, lab coat, gloves) and work within a chemical fume hood.

  • Transfer Waste : Carefully transfer the waste—whether it is a pure solid, a solution, or contaminated labware—into the designated and pre-labeled hazardous waste container.

  • Avoid Overfilling : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

  • Secure the Container : Tightly seal the container lid immediately after adding waste.

  • Clean Exterior : Wipe the exterior of the waste container with a damp towel to remove any external contamination. Dispose of the cleaning towel as contaminated solid waste.

  • Store Safely : Place the container in its designated SAA, ensuring it is segregated from incompatible materials.

  • Request Pickup : Once the container is full, or if it will no longer be used, complete a chemical waste collection request through your institution's EHS department.[4][11] Adhere to institutional timelines for waste removal from laboratories.[9][10]

Emergency Procedures for Spills and Exposures

In the event of an accident, immediate and correct action is critical.

  • Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained and equipped to handle it, contain the spill using a chemical spill kit.

    • Absorb liquids with a non-reactive absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up solid material. Avoid creating dust.[7]

    • Collect all cleanup materials in a sealed, compatible container and label it as hazardous waste.[4]

    • For large spills, or if you are ever in doubt, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[4]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

    • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4]

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel. Report the incident to your supervisor and EHS department.[7]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of our research endeavors.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Polystar. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (2025). Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • University of Washington. (n.d.). Imidazole. Retrieved from UW Environmental Health & Safety website.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • University of Washington. (2025, February 28). Imidazole. Retrieved from UW Environmental Health & Safety website.
  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2-Methylbutyric acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
  • Biosynth. (2019, October 17). Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Comprehensive Safety and Handling Guide: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2-methyl-1H-imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(2-methyl-1H-imidazol-1-yl)butanoic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in a research and development setting. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that prioritizes the well-being of laboratory personnel while ensuring the integrity of their work. The following procedures are based on a thorough risk assessment of the compound's structural components—an imidazole derivative and a carboxylic acid—and align with established best practices in chemical safety.

Hazard Analysis and Risk Assessment

  • Imidazole Derivatives : The imidazole moiety is present in numerous biologically active compounds. Toxicological studies on various imidazole derivatives have indicated a potential for cytotoxicity, and in some cases, hepatic damage at high doses.[1][2][3] Therefore, it is prudent to handle 4-(2-methyl-1H-imidazol-1-yl)butanoic acid with measures to prevent systemic exposure.

  • Carboxylic Acids : Carboxylic acids can range from mild to corrosive, often causing skin and eye irritation. A safety data sheet for a similar compound, 4-(1H-Imidazol-1-yl)benzoic acid, explicitly lists skin and eye irritation as hazards.[4]

  • Physical Form : Assuming the compound is a solid (powder), there is a risk of aerosolization, leading to potential inhalation exposure.

Based on this analysis, the primary hazards associated with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid are:

  • Skin and eye irritation.

  • Potential for systemic toxicity if ingested or inhaled.

  • Respiratory irritation from airborne particles.

The following table summarizes the recommended Personal Protective Equipment (PPE) based on this risk assessment.

Protection Type Required PPE Rationale
Body Protection White, flame-resistant lab coatProtects against incidental splashes and spills.[5]
Eye and Face Protection Chemical splash gogglesProvides a seal around the eyes to protect against splashes, and airborne particles.[6][7]
Face shield (in addition to goggles)Required when handling larger quantities or when there is a significant splash risk.[5][7]
Hand Protection Disposable nitrile gloves (double-gloved recommended)Offers protection against incidental chemical contact.[6] Double-gloving provides an extra layer of safety.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to minimize inhalation of airborne particles.[5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to mitigating the risks associated with handling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Personal Protective Equipment (PPE) Donning and Doffing Sequence

Proper donning and doffing of PPE is a critical control point to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Ensure a proper fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Handle by the headband or earpieces.

  • Lab Coat: Remove by folding it inward to contain any potential contaminants.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow

The following diagram illustrates the recommended workflow for handling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Recommended laboratory workflow for handling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and further contamination.

For a small spill (solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with absorbent pads.

  • Dampen the absorbent material to prevent dust generation.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For a large spill:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

Waste Disposal Plan

All waste generated from handling 4-(2-methyl-1H-imidazol-1-yl)butanoic acid must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Waste Solid Waste (Contaminated gloves, wipes, etc.) Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste (Unused solutions, reaction mixtures) Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container EHS Pickup EHS Pickup Labeled Solid Waste Container->EHS Pickup Labeled Liquid Waste Container->EHS Pickup

Caption: Waste disposal workflow for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid.

Key Disposal Steps:

  • Solid Waste: All contaminated consumables (e.g., gloves, weigh boats, paper towels) must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.[8]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Bhat, I. A., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • da Silva, A. R., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Pauli-Magnus, C., et al. (2006). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Hepatology, 44(5), 1300-1309. [Link]

  • ResearchGate. (n.d.). Toxicity profile of imidazole derivatives. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Lab Manager. (2023). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • PubChem. (n.d.). 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester. [Link]

  • ChemSynthesis. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. [Link]

  • PubChem. (n.d.). 4-amino-2-(1H-imidazol-2-yl)butanoic acid. [Link]

  • Oakland University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • PubMed. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). [Link]

  • PubChem. (n.d.). 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-1H-imidazol-1-yl)butanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.